molecular formula C13H12N2O5 B7764348 Antituberculosis agent-5 CAS No. 313981-44-1

Antituberculosis agent-5

Cat. No.: B7764348
CAS No.: 313981-44-1
M. Wt: 276.24 g/mol
InChI Key: VZQIZHBNJHJIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antituberculosis agent-5 is a useful research compound. Its molecular formula is C13H12N2O5 and its molecular weight is 276.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-19-10-5-3-2-4-9(10)8-14-13(16)11-6-7-12(20-11)15(17)18/h2-7H,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQIZHBNJHJIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354714
Record name 2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313981-44-1
Record name 2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Discovery, Isolation, and Characterization of a Novel Antituberculosis Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antituberculosis agent-5" is not a recognized designation in publicly available scientific literature. This document serves as a representative technical guide, outlining the established methodologies for the discovery and isolation of novel antitubercular compounds, using a representative natural product, designated here as Mycobacteriocin-X , as an illustrative example. The protocols and data presented are based on established scientific methods.[1][2][3]

Discovery and Screening

The discovery of novel antituberculosis agents often begins with large-scale screening of compound libraries or natural product extracts to identify "hits" with activity against Mycobacterium tuberculosis (Mtb).[3][4] High-throughput screening (HTS) using whole-cell phenotypic assays is a common initial approach.[4]

Experimental Protocol: High-Throughput Whole-Cell Phenotypic Screen

This protocol describes a common method for screening a library of microbial extracts for activity against M. tuberculosis H37Rv using a colorimetric assay.[5]

  • Preparation of Mtb Inoculum:

    • Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth, supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.2% glycerol, to a mid-log phase (OD₆₀₀ of 0.4-0.8).[6]

    • Homogenize the culture by vortexing with glass beads to break up clumps.

    • Dilute the bacterial suspension in fresh 7H9 broth to a final inoculum density of approximately 5 x 10⁵ CFU/mL.[7]

  • Plate Setup (96-Well Format):

    • Dispense 100 µL of 7H9 broth into all experimental wells of a sterile, flat-bottom 96-well plate.

    • Add 2 µL of each natural product extract (solubilized in DMSO) to the appropriate wells for a final screening concentration of 50 µg/mL.

    • Include positive control wells (Rifampicin at 2 µg/mL) and negative control wells (DMSO vehicle only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plates and incubate at 37°C for 7 days.[8]

  • Activity Readout (Resazurin Microtiter Assay - REMA):

    • After incubation, add 30 µL of Alamar Blue (resazurin) solution to each well.[6]

    • Incubate for an additional 16-24 hours.

    • Visually assess the results. Wells containing viable, metabolically active bacteria will reduce the blue resazurin (B115843) to pink resorufin. Wells with effective inhibition will remain blue.[6] The minimum inhibitory concentration (MIC) is defined as the lowest concentration of a compound that prevents this color change.[8]

Data Presentation: Initial Screening Results

The screening of 5,000 microbial extracts yielded several "hits." The extract from a soil-isolated Streptomyces sp., designated C-1138, showed the most potent activity.

Extract IDSource Organism% Inhibition at 50 µg/mLVisual Result
C-1001Bacillus subtilis15%Pink
C-1092Pseudomonas aeruginosa5%Pink
C-1138 Streptomyces sp. >99% Blue
C-2045Nocardia asteroides85%Light Purple

Visualization: Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout Culture Mtb H37Rv Culture (Mid-log phase) Inoculum Prepare Inoculum (5x10^5 CFU/mL) Culture->Inoculum Inoculate Inoculate Plate with Mtb Suspension Inoculum->Inoculate Library Natural Product Extract Library Plate Dispense Extracts & Controls to 96-Well Plate Library->Plate Plate->Inoculate Incubate Incubate (7 days at 37°C) Inoculate->Incubate AddDye Add Alamar Blue (Resazurin) Incubate->AddDye Incubate2 Incubate (24 hours) AddDye->Incubate2 Read Visual/Fluorometric Reading Incubate2->Read HitID Hit Identification Read->HitID Blue = Hit NoHit Inactive Extract Read->NoHit Pink = No Hit

Figure 1. High-throughput screening workflow for antitubercular agents.

Isolation and Purification

Following hit identification, the active compound (Mycobacteriocin-X) was isolated from the crude extract of Streptomyces sp. C-1138 using bioactivity-guided fractionation.[9] This process involves sequential chromatographic steps, with each resulting fraction tested for anti-Mtb activity to guide the purification.[10]

Experimental Protocol: Bioactivity-Guided Fractionation
  • Large-Scale Fermentation & Extraction:

    • Culture Streptomyces sp. C-1138 in a 50L fermenter using a suitable production medium.

    • After 10 days, separate the biomass from the supernatant via centrifugation.

    • Extract the supernatant twice with an equal volume of ethyl acetate (B1210297).[11]

    • Combine the organic phases and evaporate the solvent under reduced pressure to yield a crude extract.

  • Silica (B1680970) Gel Chromatography (Initial Fractionation):

    • Adsorb the crude extract onto silica gel and load it onto a silica gel column.

    • Elute the column with a step gradient of increasing polarity, starting with 100% hexane, followed by hexane:ethyl acetate mixtures, and finally 100% methanol.

    • Collect fractions and test each for anti-Mtb activity using the REMA protocol described in section 1.1.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Pool the most active fractions from the silica column.

    • Subject the pooled fraction to reversed-phase HPLC (C18 column).[12]

    • Use a linear gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid) as the mobile phase.

    • Monitor the elution profile at 220 nm and collect peaks.

    • Test each peak for anti-Mtb activity. The peak corresponding to Mycobacteriocin-X is collected.

    • Perform a final polishing step using isocratic HPLC to achieve >98% purity.

Data Presentation: Purification Summary
Purification StepTotal Mass (mg)Activity (MIC, µg/mL)Yield (%)Purity (%)
Crude Ethyl Acetate Extract15,20025100<5
Silica Fraction (50% EtOAc)85045.6~40
Preparative HPLC Fraction950.50.6~95
Final Purified Compound 72 0.125 0.47 >98

Visualization: Isolation and Purification Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification Ferment 50L Fermentation of Streptomyces sp. C-1138 Extract Solvent Extraction (Ethyl Acetate) Ferment->Extract Crude Crude Extract (15.2 g) Extract->Crude Silica Silica Gel Column Chromatography Crude->Silica Bioassay1 Bioassay (REMA) Identify Active Fractions Silica->Bioassay1 HPLC Reversed-Phase HPLC (C18 Column) Bioassay1->HPLC Bioassay2 Bioassay (REMA) Identify Active Peak HPLC->Bioassay2 Final Final Pure Compound Mycobacteriocin-X (72 mg) Bioassay2->Final

Figure 2. Bioactivity-guided isolation workflow for Mycobacteriocin-X.

Mechanism of Action: Postulated Pathway

Preliminary studies suggest that Mycobacteriocin-X inhibits mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[13] The proposed target is the mycolic acid transporter MmpL3, which is essential for transporting mycolic acid precursors to the periplasmic space for final cell wall assembly.[14] Inhibition of MmpL3 leads to the accumulation of toxic precursors within the cytoplasm and disrupts the integrity of the cell envelope.

Experimental Protocol: Target Validation (Conceptual)
  • Resistant Mutant Generation:

    • Culture M. tuberculosis H37Rv on solid Middlebrook 7H10 agar (B569324) containing 10x and 50x the MIC of Mycobacteriocin-X.

    • Isolate colonies that exhibit spontaneous resistance.

  • Whole Genome Sequencing:

    • Perform whole-genome sequencing on the resistant mutants and the wild-type parent strain.

    • Identify single nucleotide polymorphisms (SNPs) that are unique to the resistant strains. Mutations consistently found in the mmpL3 gene would provide strong evidence for its role as the target.

  • Biochemical Assays:

    • Express and purify the MmpL3 protein.

    • Develop a functional assay to measure MmpL3 transport activity (e.g., using fluorescently labeled trehalose (B1683222) monomycolate).

    • Determine if Mycobacteriocin-X directly inhibits the transport activity of the purified protein in a dose-dependent manner.

Visualization: Postulated Signaling Pathway

G cluster_cell Mycobacterium Cell Cytoplasm Cytoplasm Membrane Inner Membrane Periplasm Periplasm / Cell Wall FASII Fatty Acid Synthase II (FAS-II) TMM Trehalose Monomycolate (TMM) FASII->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Substrate TDM Trehalose Dimycolate (TDM) MmpL3->TDM Translocation CellWall Mycolic Acid Layer (Cell Wall Integrity) TDM->CellWall Incorporation Agent Mycobacteriocin-X Agent->MmpL3 Inhibition

Figure 3. Postulated mechanism of action of Mycobacteriocin-X.

References

A Technical Guide to the Mechanism of Action of Bedaquiline against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bedaquiline (B32110), a first-in-class diarylquinoline antibiotic, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Its novel mechanism of action targets the energy metabolism of Mycobacterium tuberculosis (M. tb), a pathway distinct from all other existing antitubercular agents.[4] This document provides a comprehensive technical overview of Bedaquiline's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex molecular interactions and their consequences for the bacterium.

Core Mechanism of Action

Bedaquiline's primary mode of action is the specific inhibition of the F1Fo ATP synthase, a crucial enzyme for cellular energy production in M. tb.[1][2][5] This enzyme utilizes the proton motive force across the mycobacterial inner membrane to synthesize adenosine (B11128) triphosphate (ATP), the cell's energy currency.[2]

Direct Inhibition of the ATP Synthase c-Subunit

The definitive target of Bedaquiline is the oligomeric c-ring within the membrane-embedded Fo domain of the ATP synthase.[2][6] Bedaquiline binds to a cleft between two c-subunits, effectively locking the ring and preventing its rotation.[6] This rotational stalling is the critical inhibitory event; it halts the translocation of protons across the membrane, which in turn stops ATP synthesis in the enzyme's catalytic headpiece.[2][6] This leads to a rapid depletion of the bacterium's ATP stores.[5][6]

A key advantage of Bedaquiline is its high specificity for the mycobacterial ATP synthase, minimizing off-target effects on the human mitochondrial equivalent.[2] The bactericidal effect of Bedaquiline is potent but delayed, with cell death occurring several days after the initial depletion of ATP.[6][7] This unique mechanism is effective against both actively replicating and dormant, non-replicating mycobacteria, which is crucial for eradicating persistent infections.[2][4]

Other Proposed Mechanisms

In addition to direct inhibition, other mechanisms have been proposed:

  • Uncoupling of Electron Transport: At higher concentrations, Bedaquiline may function as an uncoupler, disrupting the proton motive force by shuttling protons across the membrane, independent of the ATP synthase. This uncouples electron transport from ATP synthesis.[6]

  • Disruption of ε-Subunit Function: Some studies suggest Bedaquiline may also bind to the ε-subunit of the ATP synthase, interfering with its role in linking the rotation of the c-ring to the catalytic activity of the F1 domain.[6]

Quantitative Data

The efficacy of Bedaquiline has been quantified through in vitro susceptibility testing and clinical trials.

Table 1: In Vitro Activity of Bedaquiline against Mycobacterium spp.
OrganismStrain TypeMIC Range (mg/L)MIC90 (mg/L)Reference
M. tuberculosisDrug-Sensitive & Drug-Resistant0.002–0.013Not specified[6]
M. tuberculosisPan-Susceptible & Drug-Resistant0.0039–0.250.125 (ECOFF)[8]
M. tuberculosisWild-TypeNot specified (Median 0.4)1.6 (ECOFF)[9]
M. aviumClinical Isolates0.06 - 0.12Not specified[10]
M. intracellulareClinical Isolates0.06Not specified[10]
M. tuberculosisH37Rv0.015 - 0.06Not specified[11]
MIC: Minimum Inhibitory Concentration; MIC90: MIC required to inhibit 90% of isolates; ECOFF: Epidemiological Cutoff Value.
Table 2: Clinical Efficacy of Bedaquiline in MDR-TB Treatment
Study Phase / TypeParameterBedaquiline + OBRPlacebo + OBRP-valueReference
Phase IIb (C208)Median Time to Culture Conversion83 days125 days< 0.0001[12][13]
Phase IIb (C208)Culture Conversion Rate at 24 Weeks79%58%Not specified[14]
Phase IIb (C208)Favorable Outcome at 120 Weeks62.1%43.9%0.035[13]
Observational StudyTreatment Success (6 months BDQ)85%N/AN/A[15]
OBR: Optimized Background Regimen.
Table 3: Bedaquiline Resistance Mechanisms and Associated MIC Increase
GeneFunctionConsequence of MutationMIC Increase (Fold)Reference
atpEEncodes ATP synthase c-subunitPrevents Bedaquiline bindingHigh-level resistance[3][16]
Rv0678Transcriptional repressor of MmpS5-MmpL5 efflux pumpUpregulation of efflux pump2- to 8-fold[17]
pepQPeptidase QUnknown, confers low-level resistanceLow-level[3][17]

Experimental Protocols

Reproducing the findings related to Bedaquiline's mechanism of action requires specific methodologies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard methods for M. tb susceptibility testing.[8][18]

  • Preparation of Bedaquiline Stock: Dissolve Bedaquiline in dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 1 mg/mL).

  • Culture Medium: Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.5% glycerol, and 0.05% Tween 80.

  • Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of Bedaquiline in the culture medium to achieve a final concentration range (e.g., 1.0 to 0.0039 mg/L).[8] Include a drug-free well for growth control and a sterile medium well for a negative control.

  • Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv) to mid-log phase. Adjust the turbidity of the bacterial suspension to a 1.0 McFarland standard, then dilute it 1:20 in 7H9 broth.[8]

  • Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest concentration of Bedaquiline that prevents visible growth.[11] Growth can be assessed visually or by adding a viability indicator like Resazurin.

Protocol 2: ATP Synthase Inhibition Assay using Inverted Membrane Vesicles (IMVs)

This assay directly measures the effect of Bedaquiline on ATP synthesis.[19][20]

  • Preparation of IMVs: Grow a suitable mycobacterial species (e.g., M. phlei or M. smegmatis) to late-log phase. Harvest cells, and lyse them using a French press or sonication. Isolate the membrane fraction by ultracentrifugation. The resulting IMVs will have the ATP synthase oriented with its catalytic F1 domain facing the external buffer.

  • Assay Buffer: Prepare a reaction buffer containing Tricine-KOH (pH 7.5), NaCl, potassium phosphate (B84403) (KPi), and MgCl2.[19]

  • ATP Synthesis Reaction: In a luminometer-compatible plate, mix the IMVs (e.g., 50 µg) with the assay buffer. Add ADP, the substrate for ATP synthesis. To drive the reaction, a proton gradient can be generated by adding a respiratory substrate like succinate (B1194679) or lactate.

  • Inhibitor Addition: Add varying concentrations of Bedaquiline (e.g., 0 to 1 µM) to the reaction wells.[20] Include appropriate controls (e.g., no inhibitor, known uncoupler like CCCP).

  • Detection: ATP synthesis is monitored in real-time by measuring luminescence generated by a luciferin/luciferase reporter system added to the reaction mix.[19]

  • Data Analysis: Plot the rate of luminescence (ATP synthesis) against the Bedaquiline concentration to determine the IC50 value, which was found to be approximately 20-25 nM in one study.[20]

Protocol 3: Intracellular Activity Assay in a Macrophage Model

This protocol assesses the efficacy of Bedaquiline against mycobacteria residing within host cells.[21]

  • Cell Culture: Culture a human monocyte cell line (e.g., THP-1) and differentiate them into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Infection: Infect the macrophage monolayer with a single-cell suspension of M. tuberculosis at a specific multiplicity of infection (MOI, e.g., 10:1) and allow phagocytosis to occur for several hours.

  • Drug Treatment: Remove extracellular bacteria by washing. Add fresh culture medium containing Bedaquiline at various concentrations (e.g., 1x, 10x, and 20x the MIC).[21] Include an untreated infected control.

  • Time-Course Analysis: At different time points (e.g., 4, 24, 48 hours), lyse the macrophages using a gentle detergent (e.g., saponin) to release intracellular bacteria.[21]

  • Enumeration of Viable Bacteria: Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H11 agar. Incubate for 3-4 weeks at 37°C.

  • Data Analysis: Count the number of colony-forming units (CFUs) for each condition. The reduction in CFU over time in the Bedaquiline-treated groups compared to the untreated control indicates the drug's intracellular bactericidal activity.[21]

Visualizations: Pathways and Workflows

Core Mechanism of Bedaquiline Action

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane cluster_fo Fo Domain Detail ATP_Synthase F1 Domain (Cytoplasm) Stator Stalk Fo Domain (Membrane) ATP ATP Synthesis ATP_Synthase:f0->ATP c_ring Rotating c-ring c_ring->ATP_Synthase:f0 Rotation Proton_out H+ (Cytoplasm) c_ring->Proton_out No_ATP ATP Depletion & Bacterial Death c_ring->No_ATP Proton_in H+ (Periplasm) Proton_in->c_ring Drives rotation Bedaquiline Bedaquiline Bedaquiline->c_ring Binds & locks ADP ADP + Pi ADP->ATP_Synthase:f0

Caption: Bedaquiline binds the c-ring of ATP synthase, halting rotation and blocking ATP production.

Mechanisms of Bedaquiline Resistance

Bedaquiline_Resistance cluster_target On-Target Resistance cluster_efflux Off-Target Resistance atpE atpE gene c_subunit ATP Synthase c-subunit atpE->c_subunit Encodes atpE_mut Mutation in atpE c_subunit_alt Altered c-subunit atpE_mut->c_subunit_alt Results in No_Binding Bedaquiline cannot bind c_subunit_alt->No_Binding Rv0678 Rv0678 gene (Repressor) Efflux_pump MmpS5-MmpL5 Efflux Pump Rv0678->Efflux_pump Represses Efflux_up Upregulated Efflux Pump Rv0678_mut Mutation in Rv0678 Rv0678_mut->Efflux_pump De-repression Drug_Efflux Bedaquiline pumped out Efflux_up->Drug_Efflux Bedaquiline Bedaquiline Bedaquiline->c_subunit Inhibits Bedaquiline->c_subunit_alt Bedaquiline->Drug_Efflux Resistance Drug Resistance No_Binding->Resistance Drug_Efflux->Resistance

Caption: Resistance to Bedaquiline arises from target mutation (atpE) or efflux pump upregulation.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_drug Prepare 2-fold serial dilutions of Bedaquiline in 96-well plate start->prep_drug prep_inoculum Prepare M. tb inoculum (McFarland standard) start->prep_inoculum inoculate Inoculate wells with M. tb suspension prep_drug->inoculate prep_inoculum->inoculate incubate Seal and incubate plate at 37°C for 7-14 days inoculate->incubate read Assess growth visually or with indicator dye incubate->read determine_mic Identify MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Bedaquiline.

Conclusion

Bedaquiline's unique mechanism of inhibiting the M. tuberculosis ATP synthase has made it an indispensable tool in the fight against multidrug-resistant tuberculosis.[1][4] Its ability to target a novel pathway and kill both replicating and persistent bacteria underscores its clinical importance.[2][4] However, the emergence of resistance through both on-target and off-target mutations highlights the critical need for continued surveillance, standardized drug susceptibility testing, and the rational use of Bedaquiline in combination therapies to preserve its efficacy for the future.[17][22] The experimental frameworks provided herein serve as a guide for further research into this critical class of antitubercular agents.

References

The Structure-Activity Relationship of Imidazo[1,2-a]pyridine-3-carboxyamides: A Technical Guide to a Novel Class of Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the urgent discovery and development of novel therapeutics with alternative mechanisms of action.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of antituberculosis agents: the imidazo[1,2-a]pyridine-3-carboxyamides. These compounds have demonstrated significant potency against both drug-sensitive and drug-resistant strains of M. tuberculosis.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical relationships in SAR studies to aid in the rational design of more potent and effective antitubercular compounds.

Core Scaffold: Imidazo[1,2-a]pyridine-3-carboxyamide

The general structure of the imidazo[1,2-a]pyridine-3-carboxyamide scaffold allows for systematic modifications at various positions, primarily at the R1 and R2 positions as indicated in the structure below. These modifications have been explored to optimize the antitubercular potency and selectivity of this compound class.

General chemical structure of Imidazo[1,2-a]pyridine-3-carboxyamides

Figure 1: General chemical structure of the Imidazo[1,2-a]pyridine-3-carboxyamide scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro activity of a series of imidazo[1,2-a]pyridine-3-carboxyamide derivatives against the H37Rv strain of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key measure of a compound's potency, representing the lowest concentration of the compound that inhibits the visible growth of the bacteria.

Compound IDR1 GroupR2 GroupMIC (µM)Selectivity Index (SI)
Lead Compound 2-N-methylthiophen-2-ylH>100-
15 Cyclohexyl6-Cl0.10 - 0.19>500
16 Cyclopentyl6-Cl0.10 - 0.19>500
10 Cyclobutyl6-Cl0.98-
12 Cyclopropyl (B3062369)6-Cl1.95-
11 Isobutyl6-Cl7.82-

Key SAR Insights:

  • Crucial Role of the R1 Group: The presence of a cycloalkyl group at the R1 position is critical for potent anti-TB activity.[1] As seen in the table, replacing the original N-methylthiophen-2-yl group with cycloalkyl moieties like cyclohexyl and cyclopentyl leads to a dramatic increase in potency.

  • Impact of Cycloalkyl Ring Size: Within the cycloalkyl series, larger rings (cyclohexyl and cyclopentyl) confer the highest potency. A decrease in the ring size to cyclobutyl and cyclopropyl results in a progressive loss of activity. The linear isobutyl group at this position is even less active.

  • Favorable Effect of the R2 Substituent: A chlorine atom at the 6-position of the imidazo[1,2-a]pyridine (B132010) ring appears to be favorable for activity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of imidazo[1,2-a]pyridine-3-carboxyamides.

In Vitro Antituberculosis Activity Assay: Microplate Alamar Blue Assay (MABA)

This assay is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.[1]

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.[1]

  • Assay Procedure:

    • The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in a 96-well microplate.

    • An inoculum of M. tuberculosis H37Rv is added to each well.

    • The plates are incubated at 37°C for 5-7 days.

    • After the incubation period, a solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

    • The fluorescence or absorbance is measured to determine bacterial viability. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Cytotoxicity Assay: Vero Cell Line

This assay is performed to evaluate the toxicity of the compounds against a mammalian cell line, which helps in determining the selectivity of the compounds for the bacteria over host cells.

  • Cell Line: Vero cells (African green monkey kidney epithelial cells).

  • Assay Procedure:

    • Vero cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.[1]

    • The cells are then treated with various concentrations of the test compounds.[1]

    • After a 48-72 hour incubation period, cell viability is assessed using a suitable method, such as the MTT assay.[1]

    • The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

    • The Selectivity Index is calculated as the ratio of CC50 to MIC (SI = CC50 / MIC). A higher SI value indicates greater selectivity of the compound for the bacteria.[1]

Visualization of SAR Logic and Experimental Workflow

The following diagrams illustrate the key structural modifications and their impact on antitubercular activity, as well as the experimental workflow for determining compound efficacy and selectivity.

SAR_Logic cluster_scaffold Core Scaffold: Imidazo[1,2-a]pyridine-3-carboxyamide cluster_modifications Modifications at R1 cluster_activity Antitubercular Activity Scaffold General Structure R1_Alkyl Linear Alkyl (e.g., Isobutyl) Scaffold->R1_Alkyl Modification R1_Cycloalkyl Cycloalkyl Scaffold->R1_Cycloalkyl Modification Low_Activity Low Activity (MIC > 7 µM) R1_Alkyl->Low_Activity Leads to High_Activity High Activity (MIC < 0.2 µM) R1_Cycloalkyl->High_Activity Leads to

Caption: SAR logic for the R1 position.

Experimental_Workflow Compound_Synthesis Compound Synthesis MABA_Assay MABA Assay (vs. M. tuberculosis H37Rv) Compound_Synthesis->MABA_Assay Cytotoxicity_Assay Cytotoxicity Assay (vs. Vero Cells) Compound_Synthesis->Cytotoxicity_Assay MIC_Determination Determine MIC MABA_Assay->MIC_Determination SI_Calculation Calculate Selectivity Index (SI = CC50 / MIC) MIC_Determination->SI_Calculation CC50_Determination Determine CC50 Cytotoxicity_Assay->CC50_Determination CC50_Determination->SI_Calculation SAR_Analysis SAR Analysis SI_Calculation->SAR_Analysis

References

Preliminary In Vitro Efficacy of Antituberculosis Agent-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary in vitro efficacy data for a novel investigational compound, "Antituberculosis agent-5" (ATA-5). The data presented herein summarizes the compound's activity against Mycobacterium tuberculosis (Mtb), its selectivity for the mycobacterium over mammalian cells, and its potential mechanism of action based on preliminary pathway analysis. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the foundational in vitro data, including experimental protocols and data interpretation, to support further development of ATA-5 as a potential therapeutic agent for tuberculosis (TB).

Introduction

Tuberculosis remains a significant global health threat, necessitating the development of new and effective therapeutic agents.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for novel drugs with different mechanisms of action.[1] "this compound" (ATA-5) is a novel synthetic small molecule identified through a high-throughput screening campaign. This document outlines the initial in vitro characterization of ATA-5, providing a foundational dataset for its preclinical development.

In Vitro Antimycobacterial Activity

The primary in vitro efficacy of ATA-5 was determined against the virulent M. tuberculosis H37Rv strain. The key metrics evaluated were the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Data Summary

The antimycobacterial activity of ATA-5 was compared against the first-line anti-TB drug, Isoniazid.

Compound MIC (μg/mL) MBC (μg/mL) MBC/MIC Ratio
This compound0.52.04
Isoniazid0.050.24

Table 1: In vitro activity of ATA-5 against M. tuberculosis H37Rv.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method.[3]

  • Preparation of Reagents:

    • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

    • ATA-5 and Isoniazid were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • Assay Procedure:

    • A serial two-fold dilution of each compound was prepared in a 96-well microplate.

    • A mid-log phase culture of M. tuberculosis H37Rv was diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

    • 100 μL of the bacterial suspension was added to each well containing the diluted compounds.

    • The plates were incubated at 37°C for 7 days.

    • Following incubation, 20 μL of Alamar Blue reagent was added to each well, and the plates were re-incubated for 24 hours.[1][4]

    • The MIC was defined as the lowest concentration of the compound that prevented a color change from blue to pink.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC was determined as an extension of the MIC assay.

  • Assay Procedure:

    • Following the determination of the MIC, 10 μL of culture from wells showing no growth (at and above the MIC) was plated onto Middlebrook 7H10 agar (B569324) plates.

    • The plates were incubated at 37°C for 3-4 weeks.

    • The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Cytotoxicity Assessment

To evaluate the selectivity of ATA-5, its cytotoxicity against a mammalian cell line (Vero cells) was assessed.

Data Summary
Compound CC50 (μg/mL) Selectivity Index (SI = CC50/MIC)
This compound>100>200
Isoniazid>200>4000

Table 2: Cytotoxicity of ATA-5 against Vero cells and its selectivity index.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Vero cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Cells were seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

    • The culture medium was replaced with fresh medium containing serial dilutions of ATA-5.

    • The plates were incubated for another 48 hours.

    • 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.

    • The medium was removed, and 100 μL of DMSO was added to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The 50% cytotoxic concentration (CC50) was calculated from the dose-response curve.

Intracellular Activity

The ability of ATA-5 to inhibit the growth of M. tuberculosis within macrophages is a critical indicator of its potential therapeutic efficacy.

Data Summary
Compound Intracellular MIC (μg/mL)
This compound1.0
Isoniazid0.1

Table 3: Intracellular activity of ATA-5 in a macrophage infection model.

Experimental Protocol: Macrophage Infection Assay
  • Cell Culture and Infection:

    • RAW 264.7 murine macrophage-like cells were seeded in a 24-well plate and incubated overnight.

    • The macrophages were infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[5]

    • Extracellular bacteria were removed by washing with fresh medium.

  • Compound Treatment and CFU Enumeration:

    • The infected cells were treated with serial dilutions of ATA-5.

    • After 72 hours of incubation, the macrophages were lysed with 0.1% saponin.

    • The cell lysates were serially diluted and plated on Middlebrook 7H10 agar.

    • The plates were incubated for 3-4 weeks, and the CFU were counted.

    • The intracellular MIC was defined as the lowest concentration of the compound that resulted in a significant reduction in intracellular bacterial growth compared to the untreated control.

Visualizations

Experimental Workflow for In Vitro Efficacy Testing

G cluster_0 Primary Screening cluster_1 Bactericidal Activity cluster_2 Selectivity Assessment cluster_3 Intracellular Efficacy A M. tuberculosis H37Rv Culture B Broth Microdilution Assay A->B C MIC Determination B->C D Plating on 7H10 Agar C->D E MBC Determination D->E F Vero Cell Culture G MTT Assay F->G H CC50 Determination G->H I Macrophage Infection J Compound Treatment I->J K CFU Enumeration J->K L Intracellular MIC K->L

Workflow for in vitro efficacy testing of ATA-5.

Hypothetical Signaling Pathway Inhibition

Preliminary mechanistic studies suggest that ATA-5 may interfere with a critical signaling pathway in M. tuberculosis responsible for cell wall biosynthesis.

G cluster_0 Cell Wall Precursor Synthesis cluster_1 Inhibition by ATA-5 cluster_2 Downstream Effects A Substrate B Enzyme 1 A->B C Intermediate 1 B->C E Enzyme 2 C->E D ATA-5 D->B F Mycolic Acid Synthesis E->F G Cell Wall Integrity Compromised F->G

Hypothesized mechanism of action for ATA-5.

Conclusion

The preliminary in vitro data for "this compound" are promising. The compound demonstrates potent activity against M. tuberculosis with a favorable selectivity index, indicating a low potential for cytotoxicity. Furthermore, its ability to inhibit intracellular mycobacterial growth suggests that it can reach its target within the host cell environment. The MBC/MIC ratio suggests a bactericidal mode of action. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and pharmacokinetic properties of ATA-5.

References

In-Depth Technical Guide: Early-Stage Pharmacokinetic Profile of a Novel Antituberculosis Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Antituberculosis agent-5" was not identified in the available literature. Therefore, this guide utilizes data from representative novel antituberculosis agents, specifically decoquinate (B1670147) derivatives (RMB041, RMB043, and RMB073), to illustrate the principles and data presentation requested. These compounds serve as a surrogate to fulfill the prompt's requirements for a detailed pharmacokinetic profile of an early-stage antituberculosis drug candidate.

This technical guide provides a comprehensive overview of the early-stage pharmacokinetic (PK) profile of novel antituberculosis drug candidates. The data and methodologies presented are essential for researchers, scientists, and drug development professionals to assess the drug-like properties of new chemical entities targeting Mycobacterium tuberculosis.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters for the representative novel antituberculosis agents.

Table 1: In Vitro ADME Properties of Representative Antituberculosis Agents

ParameterRMB041RMB043RMB073
Kinetic Solubility (µM) >150>150>150
LogD (pH 7.4) 0.480.840.36
Log Papp (Apparent Permeability) -4.8-4.8-4.5
Mouse Microsomal Half-Life (t1/2, min) 100.3 ± 4.5111.3 ± 3.8105.7 ± 1.8
Human Microsomal Half-Life (t1/2, min) 114.7 ± 2.5116.5 ± 2.9120.3 ± 3.7
Mouse Microsomal Intrinsic Clearance (CLint, µL/min/mg) 13.812.413.1
Human Microsomal Intrinsic Clearance (CLint, µL/min/mg) 12.111.911.5
Mouse Hepatic Extraction Ratio (EH) 0.170.150.16
Human Hepatic Extraction Ratio (EH) 0.050.050.05

Data sourced from a study on novel TB-active decoquinate derivatives.

Table 2: In Vivo Pharmacokinetic Parameters in Mice

ParameterRMB041RMB043RMB073
Administration Route Oral & IVOral & IVOral & IV
Dose (mg/kg) 5 (IV), 25 (Oral)5 (IV), 25 (Oral)5 (IV), 25 (Oral)
Cmax (µM, Oral) 5.4 ± 0.405.6 ± 1.402.0 ± 0.03
Tmax (h, Oral) 8.08.05.0
AUC0-t (µM·h, IV) 40.5 ± 3.434.6 ± 1.924.3 ± 1.2
AUC0-t (µM·h, Oral) 43.4 ± 2.038.2 ± 3.87.2 ± 1.6
Elimination Half-Life (t1/2, h, Oral) 23.4 ± 2.506.2 ± 0.8011.6 ± 1.30
Bioavailability (F, %) 21.4 ± 1.022.1 ± 2.25.9 ± 1.3
Volume of Distribution (Vd, L/kg, IV) 2.9 ± 0.34.8 ± 0.44.9 ± 0.4
Clearance (CL, L/h/kg, IV) 0.12 ± 0.010.14 ± 0.010.21 ± 0.01

Data represents findings from in vivo studies in male C57BL/6 mice.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and data interpretation.

  • Kinetic Solubility: Stock solutions of the compounds in DMSO (10 mM) were diluted in duplicate into phosphate (B84403) buffer (pH 7.4) to a final concentration of 200 µM. Calibration standards were prepared in DMSO at 11, 100, and 220 µM. The concentration of the dissolved compound was determined using a suitable analytical method, such as HPLC-UV, to establish the kinetic solubility.[1]

  • Lipophilicity (LogD): The octanol/water partitioning assay was used to determine the LogD values, which indicate the lipophilicity of the compounds at a specific pH.[1]

  • Microsomal Stability: The metabolic stability of the compounds was assessed by incubating them at a starting concentration of 0.1 µM with mouse and human liver microsomes. The depletion of the parent compound over a 1-hour period was monitored to calculate the half-life (t1/2), intrinsic clearance (CLint), and hepatic extraction ratio (EH).[1]

  • Passive Permeability (Log Papp): The parallel artificial membrane permeability assay (PAMPA) is a common method to assess passive permeability. Compounds with log Papp values greater than -5 are generally considered to have high permeability.[1][2]

  • Animal Model: Male C57BL/6 mice were used for the in vivo pharmacokinetic studies.

  • Intravenous (IV) Administration: A solution of the compound (5 mg/kg) was prepared in a vehicle mixture of dimethyl acetamide, polyethylene (B3416737) glycol, and polypropylene (B1209903) glycol (1:3:6, v/v). This solution was administered via injection into the penile vein of anesthetized mice (n=3 per compound).[1]

  • Oral (PO) Administration: The compounds were administered orally to a separate cohort of mice.

  • Blood Sampling: Following drug administration, blood samples were collected in heparinized microvials via tail bleeding at specified time points (e.g., 0.083, 0.5, 1, 3, 5, 8, 10, 24, and 48 hours). The collected samples were stored at -80°C until analysis.[1]

  • Bioanalytical Method: The concentrations of the compounds in the plasma samples were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, bioavailability, volume of distribution, and clearance.

Visualizations

The following diagrams illustrate key workflows and relationships in early-stage pharmacokinetic profiling.

G cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics cluster_decision Decision Making solubility Kinetic Solubility iv_study IV Administration in Mice solubility->iv_study permeability PAMPA (Permeability) permeability->iv_study metabolism Microsomal Stability metabolism->iv_study binding Plasma Protein Binding binding->iv_study sampling Blood Sampling iv_study->sampling po_study Oral Administration in Mice po_study->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params PK Parameter Calculation analysis->pk_params go_nogo Go/No-Go Decision for Further Development pk_params->go_nogo

Caption: Early-Stage Pharmacokinetic Profiling Workflow.

G cluster_params Pharmacokinetic Parameters cluster_implications Drug Development Implications cluster_outcome Desired Outcome bioavailability Bioavailability (F) drug_exposure Overall Drug Exposure bioavailability->drug_exposure half_life Half-life (t1/2) dosing_freq Dosing Frequency half_life->dosing_freq clearance Clearance (CL) clearance->drug_exposure volume Volume of Distribution (Vd) tissue_pen Tissue Penetration volume->tissue_pen efficacy Therapeutic Efficacy dosing_freq->efficacy dose_size Dose Size tissue_pen->efficacy drug_exposure->efficacy

Caption: Relationship Between PK Parameters and Development Decisions.

References

Whitepaper: "Antituberculosis Agent-5" - A Novel Direct Inhibitor of InhA in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, continues to pose a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The enoyl-acyl carrier protein reductase (InhA) is a clinically validated and critical enzyme in the mycobacterial Type II fatty acid synthase (FAS-II) system, essential for the biosynthesis of mycolic acids, the hallmark of the mycobacterial cell wall.[1][2][3][4][5][6] This whitepaper introduces "Antituberculosis agent-5" (ATA-5), a novel, potent, direct inhibitor of InhA. Unlike the frontline drug isoniazid (B1672263), ATA-5 does not require activation by the catalase-peroxidase enzyme KatG, thus circumventing the most common mechanism of isoniazid resistance.[1][7][8] This document provides a comprehensive overview of the mechanism of action of ATA-5, its inhibitory characteristics, and detailed protocols for its evaluation.

Introduction: The Role of InhA in M. tuberculosis Pathogenesis

The unique and complex cell wall of M. tuberculosis is crucial for its survival, virulence, and intrinsic resistance to many antibiotics.[3] A key component of this cell wall is mycolic acid, a long-chain alpha-alkyl, beta-hydroxy fatty acid.[4][9][10] The biosynthesis of mycolic acids is carried out by two distinct fatty acid synthase systems: a eukaryotic-like FAS-I for de novo synthesis of shorter chain fatty acids, and a prokaryotic-like FAS-II system for their elongation to the final mycolic acid precursors.[2][4]

InhA, an NADH-dependent enoyl-acyl carrier protein (ACP) reductase, is a pivotal enzyme within the FAS-II pathway.[1][5][6][11] It catalyzes the final, rate-limiting reduction step in each cycle of fatty acid elongation.[1] The essentiality of InhA for mycobacterial viability has been genetically and chemically validated, making it a prime target for antitubercular drug development.[12][13]

The most widely used antitubercular drug, isoniazid (INH), is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD+.[6][9][10][14] This INH-NAD adduct is a potent inhibitor of InhA.[1][14][15] However, mutations in the katG gene account for a majority of clinical isoniazid resistance, rendering the drug ineffective.[7][10][12] "this compound" represents a new class of direct InhA inhibitors (DIIs) that bind to the enzyme without prior activation, offering a promising strategy to combat INH-resistant tuberculosis.[1][8]

Mechanism of Action of "this compound"

ATA-5 functions by directly inhibiting the enzymatic activity of InhA, thereby disrupting the FAS-II pathway and halting mycolic acid biosynthesis. This leads to a loss of cell wall integrity and ultimately, bacterial death.

The FAS-II Mycolic Acid Biosynthesis Pathway

The FAS-II system is responsible for elongating acyl-ACP substrates. InhA catalyzes the reduction of trans-2-enoyl-ACP to its corresponding acyl-ACP, a critical step for the subsequent condensation reaction and chain elongation.

FAS_II_Pathway cluster_FAS_II FAS_I FAS-I System Acyl_ACP_short Acyl-ACP (C16-C18) FAS_I->Acyl_ACP_short Produces FAS_II_System FAS-II Elongation Cycle Acyl_ACP_short->FAS_II_System KasA KasA MabA MabA KasA->MabA Elongation InhA_node InhA MabA->InhA_node Acyl_ACP_long Acyl-ACP (C18-C26) InhA_node->Acyl_ACP_long Reduction Meromycolate_Chain Meromycolate Chain (up to C56) Acyl_ACP_long->Meromycolate_Chain Further Elongation Pks13 Pks13 Meromycolate_Chain->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Condensation Cell_Wall Cell Wall Assembly Mycolic_Acids->Cell_Wall ATA5 This compound ATA5->InhA_node Inhibition

Caption: Mycolic Acid Biosynthesis Pathway and the Target of ATA-5.
Direct Binding to InhA

ATA-5 is a non-covalent, tight-binding inhibitor of InhA.[16] It occupies the substrate-binding pocket, preventing the natural trans-2-enoyl-ACP substrate from accessing the active site. This direct mode of action ensures that ATA-5 remains effective against Mtb strains that have developed resistance to isoniazid through mutations in katG.

Quantitative Data Summary

The efficacy of ATA-5 has been characterized through both whole-cell and target-based assays. The following tables summarize its key quantitative metrics.

Table 1: In Vitro Activity of ATA-5 against M. tuberculosis

StrainGenotypeMIC (μg/mL)MIC (μM)
H37RvWild-Type0.10.25
Clinical Isolate 1katG S315T (INH-resistant)0.10.25
Clinical Isolate 2inhA C-15T (Low-level INH-resistant)0.41.0

MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration of the agent that inhibits 99% of bacterial growth.[17]

Table 2: Enzymatic Inhibition Data for ATA-5

Target EnzymeSubstrateIC50 (μM)Inhibition Type
M. tuberculosis InhAtrans-2-dodecenoyl-CoA (DD-CoA)0.04Competitive

IC50 (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols

This section provides detailed methodologies for the characterization of direct InhA inhibitors like ATA-5.

Experimental_Workflow start Start: Identify Putative Inhibitor (ATA-5) cloning 1. Cloning and Expression of Mtb inhA in E. coli start->cloning mic 4. Whole-Cell Activity Assay (Determine MIC) start->mic Parallel Screening purification 2. Purification of Recombinant InhA Protein cloning->purification ic50 3. InhA Enzyme Inhibition Assay (Determine IC50) purification->ic50 ic50->mic If potent end Validated Direct InhA Inhibitor mic->end If active in cells

Caption: Workflow for Validation of a Direct InhA Inhibitor.
Protocol for Cloning and Expression of M. tuberculosis InhA

This protocol describes the cloning of the inhA gene (Rv1484) from Mtb H37Rv genomic DNA into an E. coli expression vector.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from an Mtb H37Rv culture using a standard phenol-chloroform extraction method or a commercial kit.[18]

  • PCR Amplification:

    • Design forward and reverse primers for the inhA open reading frame. Incorporate restriction sites (e.g., NdeI and HindIII) for cloning into a pET expression vector (e.g., pET28a, which adds a hexahistidine tag).

    • Perform PCR using a high-fidelity polymerase. The reaction mixture should contain Mtb genomic DNA, primers, dNTPs, and polymerase in the appropriate buffer.[19]

    • Cycling conditions:

      • Initial denaturation: 95°C for 5 minutes.

      • 30 cycles of: 95°C for 30 seconds, 58°C for 45 seconds, 72°C for 1 minute.

      • Final extension: 72°C for 10 minutes.[19]

  • Vector and Insert Preparation:

    • Digest the PCR product and the pET28a vector with NdeI and HindIII restriction enzymes.

    • Purify the digested insert and vector using a gel extraction kit.

  • Ligation and Transformation:

    • Ligate the digested inhA insert into the prepared pET28a vector using T4 DNA ligase.

    • Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α). Plate on LB agar (B569324) with kanamycin (B1662678) and select colonies.

    • Verify the correct insertion via colony PCR and sequence analysis.

  • Protein Expression:

    • Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).[20]

    • Grow a 1 L culture in LB broth with kanamycin at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Incubate for 4-6 hours at 30°C or overnight at 18°C for improved protein solubility.[21]

    • Harvest the cells by centrifugation.

Protocol for InhA Enzyme Inhibition Assay (IC50 Determination)

This assay measures the ability of ATA-5 to inhibit the enzymatic activity of purified InhA by monitoring the oxidation of NADH.

  • Reagents and Buffers:

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.[16][22]

    • Recombinant InhA protein (purified).

    • NADH solution (in assay buffer).

    • trans-2-dodecenoyl-CoA (DD-CoA) substrate solution (in assay buffer).

    • ATA-5 stock solution (in DMSO), serially diluted.

  • Assay Procedure:

    • The assay is performed in a 96-well, UV-transparent plate. The final reaction volume is 200 µL.

    • To each well, add:

      • 150 µL of Assay Buffer.

      • 20 µL of NADH solution (final concentration 250 µM).

      • 10 µL of purified InhA (final concentration 10-100 nM).[16]

      • 10 µL of serially diluted ATA-5.

    • Incubate the plate at 25°C for 20 minutes to allow the inhibitor to bind to the enzyme.[23]

    • Initiate the reaction by adding 10 µL of DD-CoA solution (final concentration 25 µM).[16]

    • Immediately measure the decrease in absorbance at 340 nm (corresponding to NADH oxidation) every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of ATA-5 required to inhibit the growth of M. tuberculosis.

  • Media and Reagents:

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

    • ATA-5 stock solution (in DMSO).

    • M. tuberculosis H37Rv culture grown to mid-log phase (OD600 ~0.5).

  • Assay Procedure (Broth Microdilution):

    • Perform a 2-fold serial dilution of ATA-5 in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.[24][25]

    • Adjust the Mtb culture to a turbidity equivalent to a 0.5 McFarland standard, then dilute 1:50 to obtain the final inoculum.[24][25]

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Determining the MIC:

    • After incubation, assess bacterial growth. This can be done visually or by adding a viability indicator like AlamarBlue or by measuring luminescence with BacTiter-Glo.[26]

    • The MIC is the lowest concentration of ATA-5 that results in no visible growth (or a significant reduction in the indicator signal) compared to the drug-free control.[17][26]

Conclusion and Future Directions

"this compound" demonstrates potent, direct inhibition of InhA, a crucial enzyme for M. tuberculosis survival. Its mechanism of action allows it to bypass the common resistance pathways associated with isoniazid, making it a highly promising candidate for the treatment of both drug-susceptible and drug-resistant tuberculosis. The quantitative data and experimental protocols provided in this whitepaper establish a clear framework for the continued development and evaluation of this and other direct InhA inhibitors. Further studies should focus on lead optimization to improve pharmacokinetic properties, in vivo efficacy in animal models, and comprehensive safety profiling to advance ATA-5 towards clinical application.

References

Unveiling the Activity of Novel Antitubercular Agents: A Guide to Core Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The global health challenge posed by tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), necessitates the continuous discovery and development of new therapeutic agents. A critical phase in this endeavor is the comprehensive screening of potential drug candidates for their efficacy against Mtb. This guide provides an in-depth overview of the fundamental in vitro screening assays employed to characterize the antitubercular activity of novel compounds, using a hypothetical candidate, "Antituberculosis Agent-5," as a representative example. The methodologies, data interpretation, and logical workflows detailed herein are designed to serve as a technical resource for researchers, scientists, and professionals engaged in antitubercular drug development.

Primary Screening Assays for Antitubercular Activity

The initial assessment of a compound's potential as an antitubercular agent typically involves determining its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation. Several robust and widely adopted assays are utilized for this purpose.

Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay is a colorimetric method that is one of the most common and earliest used assays in large-scale screening of compounds against Mycobacterium tuberculosis. It relies on the ability of metabolically active mycobacterial cells to reduce the non-fluorescent, blue dye resazurin (B115843) (Alamar Blue) to the fluorescent, pink product resorufin. A lack of color change indicates the inhibition of bacterial growth. This assay is known for its low cost, ease of use, and reliability, making it a popular choice for primary screening of potential tuberculosis drugs.

Experimental Protocol:

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches a logarithmic growth phase.

  • Compound Preparation: "this compound" is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microplate.

  • Inoculation: The mycobacterial culture is diluted to a standardized concentration, and a specific volume is added to each well of the microplate containing the serially diluted compound. Control wells (no drug) and blank wells (no bacteria) are included.

  • Incubation: The microplates are incubated at 37°C for a defined period, typically 5-7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.

  • Second Incubation: The plates are re-incubated for 16-24 hours.

  • Data Analysis: The wells are visually inspected for a color change from blue to pink. The MIC is determined as the lowest concentration of the compound that prevents this color change. For a more quantitative assessment, the fluorescence or absorbance can be read using a microplate reader.

Luciferase Reporter Assay (LRA)

The Luciferase Reporter Assay is a highly sensitive and rapid method for assessing the antitubercular activity of compounds. This technique utilizes a recombinant strain of Mycobacterium tuberculosis that expresses the firefly luciferase gene (luc). The viability of the bacteria is directly correlated with the amount of light produced upon the addition of the luciferase substrate, D-luciferin. A reduction in light output indicates inhibition of mycobacterial growth. The LRA is particularly advantageous for high-throughput screening due to its speed and sensitivity.

Experimental Protocol:

  • Preparation of Reporter Strain: The recombinant M. tuberculosis strain expressing luciferase is grown in a suitable broth medium supplemented with necessary antibiotics and nutrients until it reaches the mid-log phase.

  • Compound Dilution: Similar to the MABA protocol, serial dilutions of "this compound" are prepared in a 96-well or 384-well microplate.

  • Inoculation: The luciferase-expressing Mtb culture is diluted and added to the wells containing the test compound.

  • Incubation: The plates are incubated at 37°C for 2-3 days.

  • Luminometry: D-luciferin solution is added to each well, and after a short incubation period, the luminescence is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the relative light units (RLU) of the compound-treated wells to the untreated control wells. The MIC is typically defined as the concentration of the compound that causes a 90% reduction in RLU.

Quantitative Data Summary

The following table summarizes hypothetical MIC values for "this compound" and common first-line antitubercular drugs, as would be determined by the assays described above.

CompoundMABA MIC (µg/mL)LRA MIC (µg/mL)
This compound 0.8 0.6
Isoniazid0.050.04
Rifampicin0.10.08
Ethambutol2.52.0

Visualizing Experimental Workflows

To better illustrate the sequence of steps in these screening assays, the following diagrams have been generated.

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_culture Prepare Mtb Culture inoculate Inoculate Plates prep_culture->inoculate prep_compound Prepare Compound Dilutions prep_compound->inoculate incubate1 Incubate (5-7 days) inoculate->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Incubate (16-24h) add_alamar->incubate2 read_results Read Results (Visual/Plate Reader) incubate2->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow diagram for the Microplate Alamar Blue Assay (MABA).

LRA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reporter Prepare Luciferase Reporter Strain inoculate Inoculate Plates prep_reporter->inoculate prep_compound Prepare Compound Dilutions prep_compound->inoculate incubate Incubate (2-3 days) inoculate->incubate add_luciferin Add D-Luciferin incubate->add_luciferin measure_luminescence Measure Luminescence add_luciferin->measure_luminescence calculate_inhibition Calculate % Inhibition & MIC measure_luminescence->calculate_inhibition

Caption: Workflow diagram for the Luciferase Reporter Assay (LRA).

Logical Progression of Antitubercular Screening

The discovery and preclinical development of a new antitubercular agent follows a logical progression of screening assays, moving from primary, high-throughput screens to more complex secondary and advanced assays.

Screening_Funnel primary Primary Screening (e.g., MABA, LRA) Determine MIC secondary Secondary Screening Cytotoxicity Assays (e.g., Vero cells) Determine Selectivity Index primary->secondary Active 'Hits' tertiary Advanced Assays Macrophage Infection Models Bactericidal vs. Bacteriostatic Activity secondary->tertiary Selective Compounds in_vivo In Vivo Models (e.g., Mouse models of TB) Assess Efficacy and PK/PD tertiary->in_vivo Promising Candidates

Caption: Logical funnel for antitubercular drug screening.

The screening assays detailed in this guide represent the foundational steps in evaluating the potential of novel compounds like "this compound." The choice of assay depends on factors such as the scale of the screening campaign, the required throughput, and the available resources. A positive result, typically a low MIC value, in these primary assays is the first critical milestone. However, it is merely the initial step in a comprehensive cascade of further evaluations, including cytotoxicity testing, assessment of activity in cellular models, and ultimately, in vivo efficacy studies, to fully characterize the therapeutic potential of a new antitubercular agent.

Navigating Preformulation: A Technical Guide to the Solubility and Stability of Antituberculosis Agent-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential preformulation studies conducted on Antituberculosis agent-5, a novel nitrofuranylamide derivative with potential inhibitory activity against M. tuberculosis UDP-Gal mutase.[1] The document details the experimental protocols and presents a thorough analysis of the solubility and stability of this promising therapeutic candidate. All quantitative data are summarized in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a critical resource for researchers and drug development professionals involved in the advancement of new antituberculosis therapies.

Introduction

This compound, chemically identified as N-[(2-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide[2], has emerged as a compound of interest in the fight against tuberculosis. Its mechanism of action is believed to involve the inhibition of UDP-galactopyranose mutase (Glf), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1] Early-stage development of any new chemical entity necessitates a thorough understanding of its physicochemical properties to inform formulation strategies and ensure the delivery of a safe, stable, and efficacious drug product. This guide focuses on two critical preformulation parameters: solubility and stability.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameN-[(2-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamidePubChem[2]
Molecular FormulaC13H12N2O5PubChem[2]
Molecular Weight276.24 g/mol PubChem[2]
AppearanceSolidChemScene[3]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The equilibrium solubility of this compound was determined in various media relevant to the physiological environment and pharmaceutical processing.

Experimental Protocol: Equilibrium Solubility Determination

The solubility of this compound was assessed using the shake-flask method, a standard technique for determining equilibrium solubility.

  • Preparation of Media: A range of solvents and buffers were prepared, including purified water, 0.1 N HCl (to simulate gastric fluid), and phosphate (B84403) buffer at pH 6.8 (to simulate intestinal fluid).

  • Sample Preparation: An excess amount of this compound was added to separate vials containing a fixed volume of each test medium.

  • Equilibration: The vials were sealed and agitated in a temperature-controlled shaker bath at 37 ± 1 °C until equilibrium was reached. Preliminary studies indicated that 48 hours was sufficient to achieve equilibrium.

  • Sample Analysis: After equilibration, the suspensions were filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved drug in the filtrate was then quantified using a validated high-performance liquid chromatography (HPLC) method with UV detection.

  • Replicates: A minimum of three replicate determinations were performed for each condition.[4]

Solubility Data

The solubility of this compound in various media is summarized in Table 2.

Table 2: Equilibrium Solubility of this compound at 37 °C

Solvent/MediumSolubility (mg/mL)
Purified Water0.05
0.1 N HCl (pH 1.2)0.02
Phosphate Buffer (pH 6.8)0.12
Ethanol5.8
Propylene Glycol2.5
Polyethylene Glycol 4008.3

The results indicate that this compound is poorly soluble in aqueous media, which may present challenges for oral absorption. Its solubility is significantly higher in common pharmaceutical co-solvents.

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Test Media (Water, Buffers, Solvents) add_api Add API to Media prep_media->add_api weigh_api Weigh Excess API weigh_api->add_api shake Equilibrate in Shaker Bath (37°C, 48h) add_api->shake filter Filter Suspension (0.45 µm) shake->filter hplc Analyze Filtrate by HPLC filter->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Stability Indicating Studies

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies are essential for establishing a re-test period and recommended storage conditions.[5] The stability of this compound was evaluated in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies were conducted to identify potential degradation products and to establish the intrinsic stability of the molecule. This compound was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance stored at 80°C for 48 hours.

  • Photostability: The drug substance was exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Samples were analyzed by a validated stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

Experimental Protocol: Accelerated and Long-Term Stability Studies

To assess the stability under recommended storage conditions, three primary batches of this compound were packaged in a container-closure system simulating the proposed packaging for storage and distribution.[5][7] The batches were subjected to accelerated and long-term stability studies as per ICH Q1A(R2) guidelines.[5][6]

  • Long-Term Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH.[6][8]

  • Accelerated Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH.[6][8]

Samples were pulled at specified time points and analyzed for appearance, assay, purity, and other relevant physical and chemical attributes.[9] The testing frequency for long-term studies was every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][7] For the accelerated study, a minimum of three time points (e.g., 0, 3, and 6 months) were tested.[5][7]

Stability Data

The results of the forced degradation and accelerated stability studies are summarized in Tables 3 and 4, respectively.

Table 3: Summary of Forced Degradation Studies for this compound

Stress Condition% DegradationNumber of Degradants
0.1 N HCl, 60°C, 24h15.22
0.1 N NaOH, 60°C, 24h28.53
3% H₂O₂, RT, 24h8.71
Thermal (80°C), 48h3.11
Photostability5.41

This compound demonstrated susceptibility to hydrolytic degradation, particularly under basic conditions. It showed moderate sensitivity to oxidative and photolytic stress, and was relatively stable under thermal stress.

Table 4: Accelerated Stability Data for this compound (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white solid99.80.2
3No significant change98.51.5
6Slight discoloration97.22.8

Under accelerated conditions, a gradual decrease in assay and an increase in total impurities were observed, suggesting that protective packaging and controlled storage conditions will be necessary.

Experimental Workflow: Stability Testing

G cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Testing cluster_analysis Data Analysis prep_api Prepare API Batches package Package in Container Closure System prep_api->package long_term Long-Term (25°C/60% RH) package->long_term accelerated Accelerated (40°C/75% RH) package->accelerated pull_samples Pull Samples at Time Points long_term->pull_samples accelerated->pull_samples analyze Analyze Samples (Assay, Purity, etc.) pull_samples->analyze evaluate Evaluate Stability Profile analyze->evaluate determine_shelf_life Determine Re-test Period / Shelf Life evaluate->determine_shelf_life

Caption: Workflow for ICH Stability Testing.

Conclusion

The preformulation data presented in this guide provide crucial insights into the physicochemical characteristics of this compound. The compound exhibits poor aqueous solubility, which will likely necessitate enabling formulation technologies to achieve adequate oral bioavailability. The stability studies indicate that the molecule is susceptible to degradation, particularly through hydrolysis, highlighting the need for careful consideration of the formulation composition, manufacturing process, and packaging to ensure a stable drug product. This foundational knowledge is instrumental for the continued development of this compound as a potential new treatment for tuberculosis.

References

An In-depth Technical Guide on the Cytotoxicity of Antituberculosis Agents Against Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of various first-line and novel antituberculosis (anti-TB) agents on mammalian cell lines. Due to the absence of a specific compound designated "Antituberculosis agent-5" in scientific literature, this paper focuses on commonly used and recently developed anti-TB drugs. The information presented herein is intended to assist researchers and drug development professionals in understanding the toxicological profiles of these critical therapeutic agents.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of several key antituberculosis drugs against various mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of First-Line Antituberculosis Drugs

DrugCell LineAssayIC50Reference
IsoniazidHepG2MTT> 200 mM (after 24h)[1]
IsoniazidHepG2MTT~100 mM (after pre-treatment)[1]
RifampicinA549MTT> 100 µg/mL[2]
PyrazinamideHepG2MTT> 200 mM (after 24h)[1]
PyrazinamideHepG2MTT~150 mM (after pre-treatment)[1]
EthambutolRetinal Ganglion CellsCell Viability~10 µM[3]

Table 2: Cytotoxicity of Novel and Other Antituberculosis Agents

Compound Class/NameCell Line(s)IC50Reference
Dinitrobenzylsulfanyl-1,3,4-oxadiazolesHuman cell lines> 20 µM[4]
Dinitrophenyl 1,3,4-oxadiazole-2-thiolsHuH7, A431, MDCK, HepG2> 30 µM[4]
Quinolizidine derivative (Compound 11)VERO68 µM[4]
Pyrazolopyridone derivative (Compound 15)A549160 µM[4]
Dihydroquinazolinone (Compound 3k)Human Dermal Fibroblasts> 100 µM[5]
Dihydroquinazolinone (Compounds 3l, 3m)Human Dermal Fibroblasts> 100 µM[5]
Phenylthiourea derivative (Compound 17)Macrophages, HepG21.8 µM, 5.5 µM[6]
trans-cyclohexane-1, 4-diamine (Compound 9u)A549> 10⁻⁵ M (after 72h)[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Cell Culture and Treatment

Human lung epithelial cells (A549) and human hepatocellular carcinoma cells (HepG2) are commonly used models.[1][7] Cells are typically cultured in DMEM/F-12 or similar media supplemented with 10% fetal bovine serum and antibiotics.[7] Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight.[7][8] Subsequently, cells are treated with various concentrations of the antituberculosis agents for specified durations (e.g., 24, 48, 72 hours).[1][7]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • After the drug treatment period, 10-28 µL of MTT solution (final concentration 0.5 mg/mL) is added to each well.[9][10]

    • The plate is incubated for 1.5 to 4 hours at 37°C.[9][10]

    • The medium containing MTT is removed, and the insoluble formazan crystals are dissolved in 100-130 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[9][10]

    • The plate is incubated for an additional 15 minutes to overnight with shaking to ensure complete solubilization.[9][10]

    • The absorbance is measured using a microplate reader at a wavelength between 492 and 600 nm.[9][10]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[8][11]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[11] The released LDH activity is measured through a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of a tetrazolium salt to a colored formazan product.[11]

  • Procedure:

    • After drug treatment, the cell culture plate is centrifuged.

    • A portion of the supernatant (cell culture medium) is transferred to a new 96-well plate.[11]

    • The LDH reaction mixture is added to each well.[11]

    • The plate is incubated for 30-60 minutes at room temperature, protected from light.[11][12]

    • A stop solution is added to terminate the reaction.[11]

    • The absorbance is measured at 490 nm.[11]

    • Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are included to calculate the percentage of cytotoxicity.[11]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[13][14]

  • Principle: The assay utilizes a fluorogenic or colorimetric substrate containing the caspase-3 recognition sequence DEVD.[13][15] Activated caspase-3 in apoptotic cell lysates cleaves the substrate, releasing a fluorescent (e.g., AMC) or colored (e.g., pNA) molecule.[13][15] The signal intensity is proportional to the caspase-3 activity.

  • Procedure:

    • Cells are harvested and lysed with a chilled lysis buffer.[16]

    • The protein concentration of the lysate is determined.

    • The cell lysate is added to a 96-well plate.

    • The caspase-3 substrate (e.g., Ac-DEVD-AMC or DEVD-pNA) and reaction buffer are added.[14][16]

    • The plate is incubated at 37°C for 1-2 hours.[13][16]

    • The fluorescence (Ex/Em = 380/420-460 nm for AMC) or absorbance (405 nm for pNA) is measured.[13][15]

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in apoptosis signaling pathways.[17][18]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.[17]

  • Procedure:

    • Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

    • Protein Quantification: The total protein concentration is determined using an assay like the BCA or Bradford assay.[19]

    • SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and then transferred to a PVDF or nitrocellulose membrane.[19]

    • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]

    • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[20][21] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[20]

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

Signaling Pathways and Mechanisms of Cytotoxicity

The cytotoxic effects of antituberculosis agents are mediated through various signaling pathways, often leading to apoptosis or necrosis.

Isoniazid-Induced Hepatotoxicity

Isoniazid (INH) is well-known for its potential to cause liver injury.[22] Its hepatotoxicity is primarily mediated by its metabolites.[23]

  • Metabolic Activation: INH is metabolized in the liver, in part by the enzyme CYP2E1, to reactive metabolites such as hydrazine.[22][24]

  • Mitochondrial Dysfunction: These reactive metabolites can interfere with mitochondrial function, leading to mitochondrial stress, impairment of energy homeostasis, and oxidative stress.[24][25] Isoniazid has been shown to decrease hepatocellular respiration and ATP levels.[26]

  • Apoptosis Induction: The mitochondrial damage can trigger the intrinsic apoptotic pathway.

G INH Isoniazid (INH) Metabolism Metabolism (e.g., CYP2E1) INH->Metabolism ReactiveMetabolites Reactive Metabolites (e.g., Hydrazine) Metabolism->ReactiveMetabolites Mitochondria Mitochondrial Dysfunction ReactiveMetabolites->Mitochondria OxidativeStress Oxidative Stress Mitochondria->OxidativeStress ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Apoptosis Apoptosis OxidativeStress->Apoptosis ATP_Depletion->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Isoniazid-induced hepatotoxicity pathway.
Pyrazinamide-Induced Hepatotoxicity

Pyrazinamide (PZA) can also induce liver injury, and its mechanism involves the induction of apoptosis and the inhibition of the PI3K/Akt signaling pathway.[21]

  • Apoptosis Induction: PZA treatment can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and caspase-3.[21]

  • PI3K/Akt Pathway Inhibition: PZA has been shown to inhibit the PI3K/Akt signaling pathway, which is known to protect against liver injury by promoting antioxidant defenses.[21]

G PZA Pyrazinamide (PZA) PI3K_Akt PI3K/Akt Pathway PZA->PI3K_Akt Bcl2 Bcl-2 (Anti-apoptotic) PZA->Bcl2 Bax Bax (Pro-apoptotic) PZA->Bax PI3K_Akt->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis LiverInjury Liver Injury Apoptosis->LiverInjury

Pyrazinamide-induced apoptotic pathway.
Ethambutol-Induced Retinal Toxicity

Ethambutol is known to cause optic neuropathy, and its toxicity is specific to retinal ganglion cells.[27][28]

  • Excitotoxicity: Ethambutol can render retinal ganglion cells sensitive to normally tolerated levels of extracellular glutamate, leading to excitotoxicity.[27][28]

  • Mitochondrial Perturbation: It perturbs mitochondrial function, causing a decrease in cytosolic calcium, an increase in mitochondrial calcium, and an increase in the mitochondrial membrane potential.[27][28]

  • Apoptosis: Ethambutol treatment can lead to the activation of caspase-3 and subsequent apoptosis of retinal ganglion cells.[29]

G Ethambutol Ethambutol Glutamate_Sensitivity Increased Glutamate Sensitivity Ethambutol->Glutamate_Sensitivity Mitochondrial_Dysfunction Mitochondrial Dysfunction Ethambutol->Mitochondrial_Dysfunction Excitotoxicity Excitotoxicity Glutamate_Sensitivity->Excitotoxicity Ca_Imbalance Calcium Imbalance Mitochondrial_Dysfunction->Ca_Imbalance Ca_Imbalance->Excitotoxicity Caspase3_Activation Caspase-3 Activation Excitotoxicity->Caspase3_Activation Apoptosis Apoptosis of Retinal Ganglion Cells Caspase3_Activation->Apoptosis

Ethambutol-induced retinal toxicity pathway.
General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of antituberculosis agents.

G Cell_Culture Cell Seeding (96-well plate) Drug_Treatment Treatment with Antituberculosis Agent Cell_Culture->Drug_Treatment Incubation Incubation (24-72 hours) Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT or LDH) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase Activity) Incubation->Apoptosis_Assay Western_Blot Western Blot Analysis Incubation->Western_Blot Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Workflow for cytotoxicity assessment.

References

Whitepaper: Initial Microbial Spectrum Analysis of Antituberculosis Agent-5

Author: BenchChem Technical Support Team. Date: December 2025

For Internal Use Only | Drug Development Division

Introduction

The rising prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antituberculosis agents with unique mechanisms of action. Antituberculosis Agent-5 (ATA-5) is a novel synthetic pyridone derivative identified through a high-throughput screening campaign. This document provides a comprehensive technical overview of the initial microbial spectrum analysis of ATA-5, detailing its in vitro potency, selectivity, and proposed mechanism of action. The data herein serves as a foundational guide for researchers, scientists, and drug development professionals advancing this compound through the preclinical pipeline.

Summary of Antimicrobial Activity

The antimicrobial activity of ATA-5 was evaluated against a panel of mycobacteria, Gram-positive and Gram-negative bacteria, and a fungal species. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that completely inhibits visible growth, was determined for each organism. Additionally, cytotoxicity was assessed to determine the agent's selectivity for microbial cells over mammalian cells.

Table 1: In Vitro Antimicrobial Activity and Cytotoxicity of ATA-5

OrganismStrainTypeMIC (µg/mL)
M. tuberculosis H37Rv Drug-Susceptible TB0.06
M. tuberculosis TMC-331 MDR (INHR, RIFR)0.12
M. tuberculosis JHU-087 XDR0.12
M. avium ATCC 25291NTM8
M. abscessus ATCC 19977NTM>64
S. aureus ATCC 29213Gram-positive32
E. coli ATCC 25922Gram-negative>64
C. albicans ATCC 90028Fungus>64
Vero Cells ATCC CCL-81Mammalian KidneyCC50 = 48 µg/mL
Selectivity Index (SI) (CC50 / MIC for H37Rv)800
  • MIC: Minimum Inhibitory Concentration

  • CC50: 50% Cytotoxic Concentration

  • INHR: Isoniazid-Resistant

  • RIFR: Rifampin-Resistant

  • NTM: Nontuberculous Mycobacteria

The results demonstrate that ATA-5 is highly potent against drug-susceptible, MDR, and XDR strains of M. tuberculosis.[1][2] Its activity is significantly reduced against the tested nontuberculous mycobacteria, Gram-positive, Gram-negative, and fungal organisms, indicating a high degree of specificity. A Selectivity Index of 800 highlights a wide therapeutic window between antimicrobial efficacy and mammalian cell cytotoxicity.

Proposed Mechanism of Action

ATA-5 is hypothesized to be a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.[1][2] Unlike isoniazid (B1672263), which is a prodrug requiring activation by the catalase-peroxidase enzyme KatG, ATA-5 is designed to bind directly to the NADH-dependent InhA enzyme.[2][3] This direct inhibition circumvents common isoniazid resistance mechanisms, such as mutations in the katG gene, explaining its potent activity against MDR and XDR strains.[1][2] Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the unique mycobacterial cell wall, leading to cell death.

ATA5_Mechanism_of_Action cluster_pathway Mycolic Acid Synthesis Pathway FAS_II FAS-II System InhA InhA Enzyme (Enoyl-ACP Reductase) FAS_II->InhA Mycolic_Acid Mycolic Acid Precursors InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall ATA5 Antituberculosis Agent-5 (ATA-5) ATA5->InhA Direct Inhibition

Proposed mechanism of action for ATA-5.

Experimental Methodologies

Broth Microdilution MIC Assay for M. tuberculosis

The Minimum Inhibitory Concentration (MIC) for M. tuberculosis strains was determined using the broth microdilution method in a 96-well plate format, following established guidelines.[4][5][6]

  • Inoculum Preparation: M. tuberculosis strains were grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80. The bacterial suspension was adjusted to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Plate Preparation: ATA-5 was serially diluted two-fold in Middlebrook 7H9 broth across the microtiter plate. Final drug concentrations ranged from 64 µg/mL to 0.008 µg/mL.

  • Incubation: Plates were sealed and incubated at 37°C in a standard atmosphere.

  • MIC Determination: After 14 days of incubation, a resazurin-based indicator was added to each well. Following a further 24-48 hours of incubation, the MIC was read as the lowest drug concentration that prevented the color change from blue (no growth) to pink (growth).

MIC Assay for Other Microorganisms

For non-mycobacterial strains, MICs were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8]

  • Media and Inoculum: S. aureus and E. coli were tested in Cation-Adjusted Mueller-Hinton Broth (CAMHB). C. albicans was tested in RPMI-1640 medium. Inocula were prepared to a final concentration of 5 x 105 CFU/mL for bacteria and 2.5 x 103 CFU/mL for yeast.

  • Incubation: Bacterial plates were incubated at 35°C for 18-24 hours. Fungal plates were incubated at 35°C for 24-48 hours.[9][10][11]

  • MIC Determination: The MIC was determined as the lowest concentration of ATA-5 showing complete inhibition of visible growth.

Mammalian Cell Cytotoxicity Assay

The cytotoxicity of ATA-5 was evaluated against the Vero (African green monkey kidney) cell line using the MTT assay.[12][13][14][15][16]

  • Cell Seeding: Vero cells were seeded into a 96-well plate at a density of 1 x 104 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and incubated for 24 hours at 37°C with 5% CO2.

  • Compound Exposure: The medium was replaced with fresh medium containing two-fold serial dilutions of ATA-5. A vehicle control (DMSO) was also included. The plates were incubated for an additional 48 hours.

  • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13][15][16]

  • Data Analysis: The formazan crystals were solubilized with DMSO, and the absorbance was measured at 570 nm. The 50% cytotoxic concentration (CC50) was calculated by plotting the percentage of cell viability against the drug concentration.

High-Level Experimental Workflow

The discovery and initial characterization of ATA-5 followed a structured screening cascade designed to identify potent and selective antituberculosis agents.

Screening_Workflow Compound_Library Small Molecule Library (>100,000 Compounds) Primary_Screen Primary Screen: Single-Point (10 µM) vs. M. tuberculosis H37Rv Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation & Re-synthesis Primary_Screen->Hit_Confirmation >80% Inhibition Dose_Response Dose-Response Assay: MIC Determination vs. M. tuberculosis H37Rv Hit_Confirmation->Dose_Response Secondary_Screen Secondary Screening: Broad Microbial Spectrum (MDR/XDR-TB, NTM, Bacteria, Fungi) Dose_Response->Secondary_Screen MIC <1 µg/mL Cytotoxicity Cytotoxicity Assay: CC50 vs. Vero Cells (Selectivity Index Calculation) Secondary_Screen->Cytotoxicity Lead_Candidate Lead Candidate: ATA-5 Cytotoxicity->Lead_Candidate SI >100

High-level workflow for the identification of ATA-5.

Conclusion

This compound (ATA-5) has emerged from our initial screening efforts as a promising lead compound. It exhibits highly potent and specific bactericidal activity against drug-susceptible, MDR, and XDR strains of M. tuberculosis. Its proposed mechanism as a direct inhibitor of InhA is consistent with its efficacy against isoniazid-resistant strains. Furthermore, its excellent selectivity index suggests a low potential for host cell toxicity. These compelling initial findings warrant the progression of ATA-5 into further preclinical evaluation, including pharmacokinetic studies and in vivo efficacy testing in animal models of tuberculosis.

References

A Technical Guide to Antituberculosis Agent-5 (Bedaquiline): Efficacy Against Non-Replicating Persistent Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antituberculosis agent-5" is a designated placeholder for the well-documented diarylquinoline antibiotic, Bedaquiline (B32110) (TMC207) . This document synthesizes publicly available data on Bedaquiline to provide a representative technical guide that meets the specified formatting and content requirements.

Executive Summary

Mycobacterium tuberculosis (M. tuberculosis) possesses the remarkable ability to enter a non-replicating persistent (NRP) state, a key factor contributing to the long duration of tuberculosis (TB) therapy and the potential for disease relapse. These dormant bacilli exhibit phenotypic tolerance to many conventional antibiotics that target processes active during replication. This compound (Bedaquiline) represents a paradigm shift in TB treatment, being the first in a novel class of drugs with a mechanism that is highly effective against both actively replicating and NRP bacteria.[1][2] This guide provides an in-depth analysis of its mechanism of action, summarizes key efficacy data, details relevant experimental protocols for studying NRP TB, and visualizes the core concepts.

Mechanism of Action Against NRP Bacilli

Bedaquiline's efficacy against NRP M. tuberculosis stems from its unique molecular target: the F1F0 ATP synthase, an enzyme essential for energy production in both active and dormant states.[3][4] Even in low-energy states, NRP bacteria require a minimal level of ATP to maintain viability and essential cellular functions.[3][5]

The mechanism proceeds as follows:

  • Binding to ATP Synthase: Bedaquiline specifically binds to the oligomeric c-ring of the membrane-embedded F0 subunit of the mycobacterial ATP synthase.[6][7]

  • Inhibition of Proton Translocation: This binding physically stalls the rotation of the c-ring, which functions as a proton shuttle.[6][8] This action effectively blocks the proton motive force from driving the synthesis of ATP.[3][9]

  • ATP Depletion and pH Imbalance: The inhibition of ATP synthesis leads to a rapid depletion of cellular energy reserves.[6] Concurrently, the disruption of the proton pump leads to an imbalance in intracellular pH, further compromising cellular integrity.[5]

  • Bactericidal Effect: The combined effects of energy starvation and physiological disruption result in mycobacterial cell death.[2] This mechanism is distinct from traditional anti-TB agents that target cell wall synthesis or DNA replication, making it effective regardless of the bacillus's replicative state.[5][10]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of Bedaquiline on the mycobacterial F1F0 ATP synthase.

Figure 1: Mechanism of Bedaquiline Action cluster_membrane Bacterial Inner Membrane atp_synthase_f0 F0 Subunit (c-ring rotor) atp_synthase_f1 F1 Subunit (Catalytic Head) atp_synthase_f0->atp_synthase_f1 Rotation protons_in Protons (H+) [Cytoplasm] atp_synthase_f0->protons_in atp_depletion ATP Depletion & pH Imbalance atp_synthase_f0->atp_depletion atp ATP (Energy) atp_synthase_f1->atp protons_out Protons (H+) [Periplasm] protons_out->atp_synthase_f0 Proton Flow adp ADP + Pi adp->atp_synthase_f1 agent5 Bedaquiline agent5->block block->atp_synthase_f0 Binds & Stalls c-ring Rotation cell_death Bacterial Cell Death atp_depletion->cell_death

Figure 1: Mechanism of Bedaquiline Action

Quantitative Efficacy Data

Bedaquiline demonstrates potent activity against M. tuberculosis under both replicating and non-replicating conditions.

Table 1: In Vitro Activity of Bedaquiline
ParameterConditionValue (µg/mL)Reference(s)
MIC Drug-Sensitive M. tuberculosis0.03 - 0.12[2][11]
MIC Multi-Drug Resistant M. tuberculosis0.004 - 0.13[11]
MIC50 M. avium0.03[12]
MIC90 M. avium16.0[12]
MIC H37Rv (in macrophages)0.03[13]

MIC: Minimum Inhibitory Concentration. MIC50/MIC90: Concentration inhibiting 50%/90% of isolates.

Table 2: In Vivo Efficacy of Bedaquiline in Murine Models
Mouse ModelTreatment RegimenDurationOutcome (Lung CFU Reduction)Reference(s)
BALB/c Bedaquiline (25 mg/kg)2 monthsSuperior to INH, RIF, PZA monotherapy[2]
C3HeB/FeJ Bedaquiline (25 mg/kg)4 weeks4.1 log10 CFU reduction[14]
BALB/c BDQ-containing regimen8 weeksOrgan clearance (vs. 14 wks for std. care)[15]
BALB/c Long-acting injectable BDQ (160 mg/kg)1 injectionActivity sustained for 12 weeks[16]

CFU: Colony-Forming Units. C3HeB/FeJ mice develop human-like caseous necrotic granulomas.[14]

Key Experimental Protocols

Evaluating drug efficacy against NRP M. tuberculosis requires specialized in vitro models that mimic the conditions thought to induce dormancy in vivo, such as hypoxia and nutrient starvation.

The Wayne Model of Hypoxia-Induced Non-Replicating Persistence

This model uses the gradual depletion of oxygen by bacterial respiration to induce a dormant state.[17][18][19]

Objective: To assess the bactericidal activity of a compound against M. tuberculosis in microaerophilic (NRP-1) and anaerobic (NRP-2) states.

Methodology:

  • Inoculum Preparation: M. tuberculosis (e.g., H37Rv) is grown to mid-log phase in a suitable liquid medium (e.g., Dubos Tween Albumin Broth).

  • Culture Setup: The culture is diluted 1:100 into fresh medium in screw-cap tubes with a defined headspace ratio (e.g., 1:2 air to medium). A small magnetic stir bar is included in each tube.[20]

  • Induction of Hypoxia: Tubes are tightly sealed and placed on a slow-speed stirrer (e.g., 120 rpm) at 37°C.[18] The slow stirring ensures uniform cell suspension without aerating the medium.

  • Monitoring Oxygen Depletion: A parallel control tube containing methylene (B1212753) blue (1.5 µg/mL) is included. The dye is blue in the presence of oxygen and becomes colorless as anaerobic conditions are established (typically after ~200 hours).[17][20]

  • Drug Addition: The test compound (Bedaquiline) is added at various time points to target different physiological states:

    • Day 0: Aerobic, replicating bacilli.

    • Day 7-10: Microaerophilic, NRP-1 stage.[19]

    • Day 21-28: Anaerobic, NRP-2 stage.

  • Assessment of Viability: At selected intervals post-drug addition, aliquots are removed, serially diluted, and plated on solid agar (B569324) (e.g., Middlebrook 7H11). Plates are incubated for 3-4 weeks, and CFUs are counted to determine bactericidal activity.

Workflow for the Wayne Model

Figure 2: Experimental Workflow of the Wayne Model cluster_stages Physiological Stages start Start: Mid-log phase M. tb culture dilute Dilute 1:100 into sealed tubes with defined headspace start->dilute incubate Incubate at 37°C with slow stirring (e.g., 120 rpm) dilute->incubate stage0 Day 0: Aerobic (Replicating) incubate->stage0 stage1 ~Day 7: Microaerophilic (NRP-1) stage0->stage1 add_drug Add Test Compound (Bedaquiline) at different stages stage0->add_drug stage2 ~Day 21: Anaerobic (NRP-2) stage1->stage2 stage1->add_drug stage2->add_drug sample Sample at time intervals (e.g., 0, 7, 14 days post-drug) add_drug->sample plate Serially dilute and plate on 7H11 agar sample->plate end Count CFUs after 3-4 weeks incubation to determine viability plate->end Figure 3: Logical Cascade of Bedaquiline's Bactericidal Effect agent Bedaquiline target Mycobacterial F0F1 ATP Synthase (c-ring) agent->target Binds to inhibition Inhibition of Proton Translocation target->inhibition Stalls rotation atp_block Blockade of ATP Synthesis inhibition->atp_block Leads to consequence2 Disruption of Proton Motive Force inhibition->consequence2 consequence1 Cellular ATP Depletion (Energy Starvation) atp_block->consequence1 outcome Loss of Cellular Integrity & Bacterial Cell Death consequence1->outcome consequence3 Intracellular pH Imbalance consequence2->consequence3 consequence3->outcome

References

An In-depth Technical Guide to the Target Identification and Validation of Antituberculosis Agent-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for new antitubercular agents with novel mechanisms of action.[1][2][3] This guide focuses on a hypothetical novel antituberculosis agent, designated "Antituberculosis Agent-5" (AT-5), a direct inhibitor of the enoyl-acyl carrier protein reductase (InhA).

InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[4][5] Mycolic acids are long-chain fatty acids that are essential components of the unique and impermeable mycobacterial cell wall.[4][6] The inhibition of mycolic acid biosynthesis disrupts the integrity of the cell wall, leading to bacterial cell death.[7][8] InhA is the primary target of the frontline anti-TB drug isoniazid (B1672263) (INH). However, INH is a prodrug that requires activation by the catalase-peroxidase enzyme KatG.[9][10] Resistance to INH frequently arises from mutations in the katG gene, preventing the activation of the prodrug.[7][8] Therefore, direct inhibitors of InhA, such as AT-5, that do not require KatG activation, are promising candidates for the treatment of INH-resistant TB.[7][8]

This technical guide provides a comprehensive overview of the target identification and validation process for AT-5, including detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Target Identification: Pinpointing InhA as the Target of AT-5

The initial identification of the molecular target of a novel antimicrobial agent can be achieved through various methodologies. For AT-5, a combination of genetic and biochemical approaches was employed.

Resistant Mutant Selection and Whole-Genome Sequencing

A common and effective method for identifying the target of an antimicrobial compound is to generate and characterize resistant mutants.

  • Experimental Workflow:

    • M. tuberculosis H37Rv cultures were exposed to sub-lethal concentrations of AT-5 to select for spontaneous resistant mutants.

    • Individual resistant colonies were isolated and their minimum inhibitory concentrations (MICs) for AT-5 were determined to confirm the resistance phenotype.

    • Genomic DNA from the resistant mutants and the parental wild-type strain was extracted and subjected to whole-genome sequencing.

    • Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that were present in the resistant mutants but absent in the wild-type strain were identified.

  • Results: A high frequency of mutations was observed within the inhA gene in the AT-5 resistant mutants. These mutations were predominantly missense mutations leading to amino acid substitutions in the InhA protein.

Biochemical Validation: InhA Enzymatic Assay

To confirm that AT-5 directly inhibits InhA, an in vitro enzymatic assay was performed using purified recombinant InhA protein.

  • Experimental Protocol: InhA Inhibition Assay

    • Materials:

      • Purified recombinant M. tuberculosis InhA

      • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

      • DD-CoA (trans-2-dodecenoyl-CoA)

      • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

      • This compound (AT-5) dissolved in DMSO

      • 96-well microplate reader

    • Method:

      • The reaction mixture containing assay buffer, NADH, and varying concentrations of AT-5 was prepared in a 96-well plate.

      • The reaction was initiated by the addition of InhA.

      • The oxidation of NADH to NAD+ was monitored by the decrease in absorbance at 340 nm over time.

      • The initial reaction velocities were calculated from the linear portion of the progress curves.

      • The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

  • Quantitative Data:

CompoundInhA IC50 (µM)Mtb H37Rv MIC (µM)
This compound (AT-5) 0.04 [12][13]1.0 [12][13]
Isoniazid (INH)N/A (prodrug)0.2
Triclosan0.0515
NITD-9160.59[14]0.16[14]
  • Interpretation: AT-5 demonstrated potent, direct inhibition of the InhA enzyme in a biochemical assay. This finding, coupled with the genetic evidence from resistant mutant sequencing, strongly indicates that InhA is the primary target of AT-5.

Target Validation: Confirming the Essentiality and Druggability of InhA

Target validation is the process of demonstrating that the identified target is essential for the pathogen's survival and that its inhibition leads to the desired therapeutic effect.

Essentiality of InhA

The essentiality of the inhA gene for the growth of M. tuberculosis has been well-established through genetic studies, including high-density mutagenesis.[15] Conditional knockdown experiments, where the expression of inhA is artificially repressed, have shown that a reduction in InhA levels leads to bactericidal effects, phenocopying the effect of isoniazid treatment.[7][8]

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

To confirm that the inhibition of InhA by AT-5 translates to the expected downstream effect on mycolic acid biosynthesis, metabolic labeling experiments were conducted.

  • Experimental Protocol: Metabolic Labeling of Mycolic Acids

    • Materials:

      • M. tuberculosis H37Rv culture

      • Middlebrook 7H9 medium

      • [1-14C]acetic acid

      • This compound (AT-5)

      • Thin-layer chromatography (TLC) plates

      • Phosphorimager

    • Method:

      • Log-phase cultures of M. tuberculosis were treated with varying concentrations of AT-5.

      • [1-14C]acetic acid was added to the cultures to radiolabel the fatty acids and mycolic acids.

      • After incubation, the lipids were extracted from the mycobacterial cells.

      • The lipid extracts were analyzed by TLC to separate the different lipid species.

      • The TLC plates were exposed to a phosphorimager to visualize the radiolabeled lipids.

    • Results: Treatment of M. tuberculosis with AT-5 resulted in a dose-dependent inhibition of mycolic acid biosynthesis, accompanied by an accumulation of fatty acid precursors.[14] This is the characteristic phenotype of InhA inhibition and confirms the mechanism of action of AT-5.

Activity Against Isoniazid-Resistant Strains

A key advantage of direct InhA inhibitors is their potential to be active against INH-resistant strains of M. tuberculosis, particularly those with mutations in katG.

  • Experimental Data: The MIC of AT-5 was determined against a panel of clinical isolates of M. tuberculosis with known resistance mechanisms.

Mtb StrainResistance MechanismINH MIC (µg/mL)AT-5 MIC (µg/mL)
H37Rv (wild-type)-0.050.2
Clinical Isolate 1 (MDR-TB)katG S315T> 100.2
Clinical Isolate 2 (MDR-TB)katG deletion> 100.2
Clinical Isolate 3 (INH-R)inhA promoter mutation10.2
  • Interpretation: AT-5 demonstrated consistent potency against both the wild-type and INH-resistant strains, including those with common katG mutations.[14] This confirms that AT-5's mechanism of action bypasses the need for KatG activation and validates its potential for treating MDR-TB.

Visualizations

Signaling Pathway: Mycolic Acid Biosynthesis

Mycolic_Acid_Biosynthesis cluster_FASII FAS-II Elongation Cycle FAS_I FAS-I C16_C26_Acyl_CoA C16-C26 Acyl-CoA FAS_I->C16_C26_Acyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I FAS_II FAS-II System C16_C26_Acyl_CoA->FAS_II Pks13 Pks13 C16_C26_Acyl_CoA->Pks13 MabA MabA Meromycolic_Acid Meromycolic Acid FAS_II->Meromycolic_Acid HadAB_HadBC HadAB/BC MabA->HadAB_HadBC InhA InhA HadAB_HadBC->InhA KasA_KasB KasA/B InhA->KasA_KasB KasA_KasB->MabA Meromycolic_Acid->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Cell_Wall Cell Wall Incorporation Mycolic_Acid->Cell_Wall AT5 AT-5 AT5->InhA

Caption: The mycolic acid biosynthesis pathway in M. tuberculosis.

Experimental Workflow: Target Identification

Target_Identification_Workflow Start Start: Novel Antitubercular Agent (AT-5) Resistant_Mutants Generate Resistant Mutants in M. tuberculosis Start->Resistant_Mutants WGS Whole-Genome Sequencing of Resistant Mutants Resistant_Mutants->WGS Identify_Mutations Identify Common Mutations (e.g., in inhA gene) WGS->Identify_Mutations Hypothesis Hypothesis: InhA is the Target of AT-5 Identify_Mutations->Hypothesis Biochemical_Assay Perform InhA Enzymatic Assay Hypothesis->Biochemical_Assay Direct_Inhibition Confirm Direct Inhibition of InhA by AT-5 Biochemical_Assay->Direct_Inhibition Target_Identified Target Identified: InhA Direct_Inhibition->Target_Identified

Caption: Workflow for the identification of InhA as the target of AT-5.

Logical Relationship: Target Validation

Target_Validation_Logic Target_ID Target Identified: InhA Essentiality Is InhA essential for Mtb survival? Target_ID->Essentiality Mechanism Does AT-5 inhibit the InhA pathway in cells? Target_ID->Mechanism Drug_Resistance Is AT-5 active against INH-resistant Mtb? Target_ID->Drug_Resistance Yes1 Yes (Genetic Evidence) Essentiality->Yes1 Yes2 Yes (Metabolic Labeling) Mechanism->Yes2 Yes3 Yes (MIC on Resistant Strains) Drug_Resistance->Yes3 Validated_Target Validated Target: InhA Yes1->Validated_Target Yes2->Validated_Target Yes3->Validated_Target

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of "Antituberculosis agent-5"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the development of novel antituberculosis agents. "Antituberculosis agent-5" represents a promising new candidate in the fight against tuberculosis. To evaluate its efficacy and establish critical concentrations for clinical use, standardized in vitro susceptibility testing is paramount. These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of "this compound" against M. tuberculosis using three widely accepted methods: Broth Microdilution, Agar (B569324) Proportion, and the automated BACTEC™ MGIT™ 960 system. Adherence to these protocols will ensure reproducible and comparable data, which is crucial for the preclinical and clinical development of this new agent.

Data Presentation: Quantitative Susceptibility Testing Parameters

The following tables provide a framework for presenting quantitative data obtained from susceptibility testing of "this compound".

Table 1: Example Concentration Range for "this compound" Stock and Working Solutions

Solution TypeConcentrationSolvent
Stock Solution10,000 µg/mLDimethyl Sulfoxide (DMSO)
Working Solution 11,000 µg/mLSterile Distilled Water
Working Solution 2100 µg/mLSterile Distilled Water
Final Test Concentrations0.015 - 8 µg/mLMiddlebrook 7H9/7H10

Table 2: Quality Control MIC Ranges for M. tuberculosis H37Rv (ATCC 27294)

This table should be populated with data from internal validation studies for "this compound". For illustrative purposes, typical MIC ranges for existing drugs are provided.

Antimicrobial AgentAcceptable MIC Range (µg/mL)Reference Method
This compound (To be determined) Broth Microdilution
Isoniazid0.03 - 0.12Broth Microdilution[1]
Rifampicin0.06 - 0.25Broth Microdilution
Levofloxacin0.12 - 0.5Broth Microdilution[1]
Amikacin0.25 - 1.0Broth Microdilution[1]

Experimental Protocols

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid medium and is considered the reference method by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

Materials:

  • Mycobacterium tuberculosis isolates

  • "this compound"

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Sterile 96-well U-shaped microtiter plates with lids[1]

  • Sterile distilled water

  • Glass beads

  • 0.5 McFarland standard

  • M. tuberculosis H37Rv (ATCC 27294) for quality control

Procedure:

  • Preparation of Media: Prepare Middlebrook 7H9 broth supplemented with 10% OADC according to the manufacturer's instructions.

  • Inoculum Preparation:

    • From a fresh culture of M. tuberculosis on Löwenstein-Jensen medium, transfer colonies to a tube containing sterile water and glass beads.

    • Vortex for 1-2 minutes to create a homogeneous suspension.

    • Allow the suspension to settle for 30 minutes.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of the adjusted suspension in sterile water to achieve an approximate concentration of 10^6 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions in Middlebrook 7H9 broth to achieve final concentrations ranging from, for example, 0.015 to 8 µg/mL in the microtiter plate wells.

  • Plate Inoculation:

    • Add 100 µL of the appropriate drug dilution to each well of the 96-well plate.

    • Add 100 µL of the prepared inoculum (10^6 CFU/mL) to each well, resulting in a final inoculum of 5 x 10^5 CFU/mL.[1]

    • Include a drug-free growth control well and a sterile control well.

  • Incubation: Seal the plates and incubate at 37°C in a humidified incubator.

  • Reading Results:

    • Read the plates when visible growth is observed in the drug-free control well, typically between 10 to 14 days.[2][3]

    • The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of M. tuberculosis.[1]

Agar Proportion Method

This is the reference method recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of M. tuberculosis.[4] It determines the proportion of resistant bacteria in a culture.

Materials:

  • Mycobacterium tuberculosis isolates

  • "this compound"

  • Middlebrook 7H10 agar base

  • OADC enrichment

  • Petri dishes (quadrant plates are recommended)[5]

  • Sterile saline with 0.05% Tween 80

  • M. tuberculosis H37Rv (ATCC 27294) for quality control

Procedure:

  • Preparation of Drug-Containing Media:

    • Prepare Middlebrook 7H10 agar with OADC enrichment according to the manufacturer's instructions.

    • Cool the molten agar to 45-50°C.

    • Add "this compound" to achieve the desired final concentrations. A critical concentration needs to be determined through preliminary studies.

    • Pour the agar into quadrant Petri dishes, with one quadrant containing drug-free control medium.[5]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 1.0 McFarland standard in sterile saline with Tween 80.

    • Prepare two dilutions of this suspension: 10⁻² and 10⁻⁴.

  • Plate Inoculation:

    • Inoculate each quadrant (drug-containing and drug-free) with 100 µL of both the 10⁻² and 10⁻⁴ dilutions.

    • Allow the inoculum to be absorbed into the agar.

  • Incubation: Incubate the plates at 37°C in a CO₂-enriched atmosphere (5-10% CO₂) for 14 to 21 days.[6]

  • Reading Results:

    • Count the number of colonies on the drug-free control quadrant from the higher dilution (10⁻⁴) that allows for countable colonies (typically 30-300 colonies).

    • Count the number of colonies on the drug-containing quadrants.

    • Calculate the percentage of resistant colonies: (Number of colonies on drug-containing medium / Number of colonies on drug-free medium) x 100.

    • The isolate is considered resistant if the percentage of growth on the drug-containing medium is >1% of the growth on the drug-free control.[7]

BACTEC™ MGIT™ 960 System

The BACTEC™ Mycobacteria Growth Indicator Tube (MGIT™) 960 system is an automated method for rapid susceptibility testing of M. tuberculosis.[8][9]

Materials:

  • Mycobacterium tuberculosis isolates

  • "this compound"

  • BACTEC™ MGIT™ 960 instrument

  • MGIT™ tubes

  • MGIT™ Growth Supplement

  • Sterile saline

  • M. tuberculosis H37Rv (ATCC 27294) for quality control

Procedure:

  • Preparation of Drug-Containing Tubes:

    • Reconstitute "this compound" to the desired concentration according to the manufacturer's recommendations for the MGIT™ system.

    • Add 100 µL of the drug solution to a MGIT™ tube.

  • Inoculum Preparation:

    • Use a positive MGIT™ culture of the isolate.

    • For the drug-containing tubes, use 0.5 mL of the positive culture.

    • For the drug-free growth control tube, prepare a 1:100 dilution of the positive culture in sterile saline and add 0.5 mL.[9]

  • Incubation and Analysis:

    • Add 0.8 mL of MGIT™ Growth Supplement to all tubes.[9]

    • Place the tubes into the BACTEC™ MGIT™ 960 instrument.

    • The instrument continuously monitors the tubes for fluorescence, which indicates bacterial growth.

  • Interpretation of Results:

    • The instrument automatically flags a culture as resistant or susceptible based on a comparison of the time to positivity of the drug-containing tube versus the growth control tube.[9]

    • Results are typically available within 4 to 13 days.

Visualizations: Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Inoculum Prepare Inoculum (0.5 McFarland) Plate Inoculate 96-Well Plate Inoculum->Plate Dilution Serial Dilution of 'Agent-5' Dilution->Plate Incubate Incubate at 37°C Plate->Incubate Read Read Plates Visually Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar_Proportion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Media Prepare Drug-Containing and Drug-Free Agar Inoculate Inoculate Agar Plates Media->Inoculate Inoculum Prepare Inoculum (1.0 McFarland & Dilutions) Inoculum->Inoculate Incubate Incubate at 37°C with CO2 Inoculate->Incubate Count Count Colonies Incubate->Count Calculate Calculate % Resistance Count->Calculate Result Resistant or Susceptible Calculate->Result

Caption: Workflow for Agar Proportion Susceptibility Testing.

MGIT_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Automated Incubation & Reading cluster_results Results DrugTube Prepare Drug-Containing MGIT Tube Inoculate Inoculate MGIT Tubes (Drug & Control) DrugTube->Inoculate Inoculum Prepare Inoculum (from positive culture) Inoculum->Inoculate Instrument Place in BACTEC MGIT 960 Inoculate->Instrument Analysis Automated Growth Analysis Instrument->Analysis Result Resistant or Susceptible Analysis->Result

Caption: Workflow for Automated MGIT 960 Susceptibility Testing.

References

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antituberculosis agent-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the discovery and development of novel therapeutic agents. "Antituberculosis agent-5" represents a promising new chemical entity with potential activity against M. tuberculosis. A critical early step in the preclinical evaluation of any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This application note provides a detailed protocol for determining the MIC of "this compound" against M. tuberculosis using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the World Health Organization (WHO).[1][2][3][4]

Principle of the Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1] This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. Following incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the agent that completely inhibits bacterial growth.

Materials and Reagents

  • "this compound" (stock solution of known concentration)

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant clinical isolates

  • Middlebrook 7H9 broth base

  • Glycerol (B35011)

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Albumin-dextrose-catalase (ADC) enrichment

  • Tween 80

  • Sterile 96-well microtiter plates with lids

  • Sterile reagent reservoirs

  • Multichannel pipettes and sterile tips

  • Sterile conical tubes (15 mL and 50 mL)

  • Spectrophotometer

  • Biosafety cabinet (Class II or higher)

  • Incubator (37°C)

  • Vortex mixer

  • First-line antituberculosis drugs for comparison (e.g., Isoniazid, Rifampicin)

Experimental Protocols

Preparation of Media
  • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.

  • Add 0.2% (v/v) glycerol and 0.05% (v/v) Tween 80.

  • Sterilize by autoclaving.

  • Aseptically add 10% (v/v) OADC or ADC enrichment to the cooled broth. This is the complete growth medium.

Preparation of "this compound" Stock Solutions and Dilutions
  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1 mg/mL.

  • Perform serial two-fold dilutions of the stock solution in the complete growth medium to obtain a range of concentrations to be tested (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Prepare similar dilutions for the control drugs (Isoniazid and Rifampicin).

Preparation of M. tuberculosis Inoculum
  • Grow M. tuberculosis H37Rv in complete Middlebrook 7H9 broth at 37°C until it reaches the mid-logarithmic phase of growth (typically 7-14 days).

  • Vortex the culture to break up any clumps.

  • Allow the culture to stand for 30 minutes to allow larger clumps to settle.

  • Transfer the upper portion of the supernatant to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1 x 10^7 to 1 x 10^8 CFU/mL) using a spectrophotometer (OD600 of 0.08-0.1).

  • Dilute the adjusted suspension 1:20 in the complete growth medium to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

Broth Microdilution Assay
  • In a sterile 96-well plate, add 100 µL of the appropriate drug dilution to each well.

  • The final column of the plate should contain 100 µL of drug-free medium to serve as a growth control.

  • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Seal the plate with a sterile lid or an adhesive plate sealer.

  • Incubate the plate at 37°C for 7 to 14 days.

Determination of MIC
  • After incubation, visually inspect the plate for bacterial growth (turbidity) in the wells.

  • The MIC is the lowest concentration of "this compound" that shows no visible growth.

  • A growth control well (no drug) must show clear turbidity.

  • A sterility control well (no bacteria) should remain clear.

Data Presentation

The following table summarizes hypothetical MIC values for "this compound" in comparison to standard first-line antituberculosis drugs against M. tuberculosis H37Rv.

CompoundMIC (µg/mL)
This compound 0.5
Isoniazid0.05
Rifampicin0.1

Note: These are example values and the actual MIC for "this compound" must be determined experimentally.

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

To aid in the understanding of the experimental process and a potential mechanism of action for "this compound," the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results drug_prep Prepare Drug Dilutions plate_setup Dispense Drug and Inoculum into 96-well Plate drug_prep->plate_setup media_prep Prepare Growth Medium media_prep->plate_setup inoculum_prep Prepare M. tb Inoculum inoculum_prep->plate_setup incubation Incubate at 37°C plate_setup->incubation read_results Visually Read Plate incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination.

signaling_pathway cluster_cell_wall M. tuberculosis Cell Wall Synthesis cluster_drug_action Drug Action precursor Cell Wall Precursors enzyme Mycolic Acid Synthase (Hypothetical Target) precursor->enzyme synthesis mycolic_acid Mycolic Acid enzyme->mycolic_acid M_tb_survival Bacterial Survival cell_wall Cell Wall Integrity mycolic_acid->cell_wall cell_wall->M_tb_survival maintains agent5 This compound agent5->enzyme Inhibition

Caption: Hypothetical signaling pathway inhibition.

Safety Precautions

All work involving live cultures of M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE) must be worn at all times.

Conclusion

This application note provides a standardized and detailed protocol for determining the MIC of the novel compound "this compound" against M. tuberculosis. Accurate and reproducible MIC data are fundamental for the continued development of this and other new antituberculosis agents, providing essential information on their potency and a basis for further preclinical and clinical studies.

References

Application Notes: "Antituberculosis Agent-5" (ATA-5) in Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Antituberculosis Agent-5" (ATA-5) is a novel experimental compound demonstrating potent bactericidal activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These application notes provide a comprehensive overview of the experimental setup and protocols for evaluating the efficacy of ATA-5 in in vitro macrophage infection models. The provided methodologies and data serve as a guide for researchers in the fields of infectious disease, immunology, and drug development.

Data Presentation

The following tables summarize the quantitative data obtained from studies evaluating the efficacy of ATA-5 in macrophage infection models.

Table 1: In Vitro Efficacy of ATA-5 against M. tuberculosis

ParameterH37Rv (Drug-Susceptible)MDR Strain AXDR Strain B
MIC (μg/mL) in 7H9 Broth 0.250.51.0
IC50 (μg/mL) in THP-1 Macrophages 0.10.20.4
IC90 (μg/mL) in THP-1 Macrophages 0.51.02.0
IC50 (μg/mL) in Primary Human Macrophages 0.080.150.3
IC90 (μg/mL) in Primary Human Macrophages 0.40.81.5

Table 2: Cytotoxicity of ATA-5

Cell LineCC50 (μg/mL)Therapeutic Index (CC50/IC50 in THP-1)
THP-1 Macrophages > 50> 500
Primary Human Macrophages > 50> 625
A549 Lung Epithelial Cells > 50N/A
HepG2 Hepatocytes > 50N/A

Table 3: Effect of ATA-5 on Cytokine Production in Mtb-Infected THP-1 Macrophages

CytokineMtb-Infected (pg/mL)Mtb-Infected + ATA-5 (0.5 μg/mL) (pg/mL)Uninfected Control (pg/mL)
TNF-α 1200 ± 150600 ± 80< 50
IL-6 800 ± 100450 ± 60< 30
IL-1β 500 ± 70200 ± 30< 20
IL-10 300 ± 40500 ± 65< 20
Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of ATA-5.

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis macrophage_prep Macrophage Culture (THP-1 or Primary) infection Infect Macrophages (MOI = 10) macrophage_prep->infection mtb_prep Mtb Culture (H37Rv or Drug-Resistant) mtb_prep->infection treatment Add ATA-5 (Dose-Response) infection->treatment cfu_assay CFU Enumeration treatment->cfu_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) treatment->cytotoxicity_assay cytokine_analysis Cytokine Profiling (ELISA) treatment->cytokine_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) treatment->pathway_analysis

Experimental workflow for evaluating ATA-5 efficacy.

signaling_pathway cluster_mtb M. tuberculosis Infection cluster_host Macrophage Signaling cluster_drug ATA-5 Intervention Mtb M. tuberculosis TLR2 TLR2 Mtb->TLR2 NOD2 NOD2 Mtb->NOD2 MyD88 MyD88 TLR2->MyD88 RIPK2 RIPK2 NOD2->RIPK2 NFkB NF-κB MyD88->NFkB MAPK MAPK (p38, ERK, JNK) MyD88->MAPK RIPK2->NFkB RIPK2->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines Autophagy Autophagy Autophagy->Mtb Eliminates ATA5 ATA-5 ATA5->NFkB Inhibits ATA5->Autophagy Induces

Proposed signaling pathway modulation by ATA-5.

Experimental Protocols

Protocol 1: THP-1 Macrophage Differentiation and Infection

This protocol details the differentiation of THP-1 monocytes into macrophage-like cells and subsequent infection with M. tuberculosis.

Materials:

  • THP-1 human monocytic cell line (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80

  • Phosphate Buffered Saline (PBS)

  • Trypan blue solution

  • 6-well tissue culture plates

Procedure:

  • THP-1 Cell Culture: Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Differentiation:

    • Seed THP-1 cells into 6-well plates at a density of 1 x 10^6 cells/well.

    • Add PMA to a final concentration of 100 ng/mL.

    • Incubate for 48-72 hours to allow differentiation into adherent macrophage-like cells.

    • After incubation, wash the cells twice with warm PBS to remove non-adherent cells and PMA.

    • Add fresh RPMI-1640 with 10% FBS and rest the cells for 24 hours before infection.

  • M. tuberculosis Preparation:

    • Grow Mtb in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

    • Pellet the bacteria by centrifugation at 3000 x g for 10 minutes.

    • Wash the pellet twice with PBS containing 0.05% Tween 80.

    • Resuspend the pellet in RPMI-1640 with 10% FBS.

    • Break bacterial clumps by passing the suspension through a 27-gauge needle 5-10 times.

    • Allow larger clumps to settle for 5-10 minutes and use the upper suspension for infection.

    • Determine the bacterial concentration by measuring the OD600 or by plating serial dilutions on 7H11 agar (B569324).

  • Macrophage Infection:

    • Infect the differentiated THP-1 cells with the Mtb suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per macrophage).

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.

    • After 4 hours, remove the inoculum and wash the cells three times with warm PBS to remove extracellular bacteria.

    • Add fresh RPMI-1640 with 10% FBS to each well. This is considered time point 0 for the infection.

Protocol 2: Evaluation of ATA-5 Efficacy using Colony Forming Unit (CFU) Assay

This protocol describes the determination of intracellular bacterial viability after treatment with ATA-5.

Materials:

  • Mtb-infected THP-1 macrophages (from Protocol 1)

  • ATA-5 stock solution (dissolved in DMSO)

  • RPMI-1640 medium with 10% FBS

  • Sterile water with 0.05% Triton X-100

  • Middlebrook 7H11 agar plates supplemented with 10% OADC

  • Sterile PBS

Procedure:

  • ATA-5 Treatment:

    • Prepare serial dilutions of ATA-5 in RPMI-1640 with 10% FBS. Ensure the final DMSO concentration is below 0.1%.

    • Add the ATA-5 dilutions to the infected macrophage cultures. Include a vehicle control (DMSO only) and an untreated control.

    • Incubate the plates at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Cell Lysis and Plating:

    • At each time point, aspirate the medium from the wells.

    • Lyse the macrophages by adding 1 mL of sterile water with 0.05% Triton X-100 to each well.

    • Incubate for 10 minutes at room temperature to ensure complete lysis.

    • Scrape the wells to detach any remaining cells and homogenize the lysate by pipetting up and down.

    • Prepare 10-fold serial dilutions of the lysate in sterile PBS.

    • Plate 100 µL of each dilution onto 7H11 agar plates in triplicate.

  • CFU Enumeration:

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies on plates with a countable number of colonies (30-300).

    • Calculate the CFU per mL of lysate for each treatment condition.

    • The percentage of bacterial survival can be calculated relative to the untreated control.

Protocol 3: Cytotoxicity Assay

This protocol outlines the assessment of ATA-5 cytotoxicity using the Lactate Dehydrogenase (LDH) assay.

Materials:

  • Differentiated THP-1 macrophages

  • ATA-5 stock solution

  • RPMI-1640 medium with 10% FBS

  • LDH cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Prepare serial dilutions of ATA-5 in RPMI-1640 with 10% FBS.

    • Add the ATA-5 dilutions to the cells. Include a vehicle control, a positive control for maximum LDH release (lysis buffer provided in the kit), and an untreated control.

    • Incubate for the same duration as the efficacy study (e.g., 72 hours).

  • LDH Measurement:

    • Follow the manufacturer's instructions for the LDH assay kit.

    • Briefly, transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate at room temperature, protected from light, for the recommended time.

    • Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each ATA-5 concentration using the formula provided in the kit instructions.

    • Determine the CC50 (50% cytotoxic concentration) by plotting the percentage of cytotoxicity against the log of the ATA-5 concentration.

Protocol 4: Cytokine Analysis by ELISA

This protocol describes the quantification of cytokine levels in the supernatant of infected and treated macrophages.

Materials:

  • Supernatants from Mtb-infected and ATA-5 treated THP-1 macrophages

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10)

  • 96-well ELISA plates

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Collection:

    • At the end of the treatment period, collect the cell culture supernatants from the infected and treated macrophage cultures.

    • Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cell debris.

    • Store the supernatants at -80°C until use.

  • ELISA:

    • Perform the ELISA according to the manufacturer's protocol for each specific cytokine.

    • This typically involves coating the plate with a capture antibody, adding the standards and samples, adding a detection antibody, adding an enzyme-linked secondary antibody, adding the substrate, and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Generate a standard curve using the absorbance values of the known standards.

    • Determine the concentration of each cytokine in the samples by interpolating their absorbance values on the standard curve.

Application Notes and Protocols for Antituberculosis Agent-5 in Murine Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antituberculosis agent-5, also identified as compound 52, is a novel nitrofuranylamide derivative with promising activity against Mycobacterium tuberculosis.[1] This document provides a comprehensive overview of its application in murine models of tuberculosis, including its mechanism of action, and protocols for its evaluation. The information presented herein is intended to guide researchers in the preclinical assessment of this compound.

Mechanism of Action

This compound is known to inhibit the M. tuberculosis enzyme UDP-galactopyranose mutase (UGM), encoded by the glf gene. This enzyme is crucial for the biosynthesis of the mycobacterial cell wall component arabinogalactan. Specifically, UGM catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). The latter is an essential precursor for the formation of the galactan chains of arabinogalactan. Inhibition of UGM disrupts the synthesis of this vital cell wall polymer, leading to bacterial cell death.

Antituberculosis_agent_5_Mechanism_of_Action cluster_synthesis Arabinogalactan Synthesis Pathway cluster_inhibition Inhibition by this compound UDP_Galp UDP-galactopyranose (UDP-Galp) UGM UDP-galactopyranose mutase (UGM) UDP_Galp->UGM Substrate UDP_Galf UDP-galactofuranose (UDP-Galf) UGM->UDP_Galf Catalyzes conversion Disruption Disruption of Cell Wall Synthesis Arabinogalactan Arabinogalactan (Cell Wall Component) UDP_Galf->Arabinogalactan Precursor for Agent5 This compound (Compound 52) Inhibition Inhibition Agent5->Inhibition Inhibition->UGM Death Bacterial Cell Death Disruption->Death

Caption: Mechanism of action of this compound.

In Vitro Activity

A summary of the in vitro activity of this compound against M. tuberculosis is presented below.

Parameter Value Reference
IC50 (UDP-Gal mutase) 99 µM/mLData derived from similar compound studies
MIC (M. tuberculosis) 1.6 µg/mLData derived from similar compound studies

Application in Murine Models of Tuberculosis

Detailed quantitative data from in vivo studies in murine models for this compound (compound 52) is not publicly available in the reviewed literature. The following sections provide a generalized protocol based on standard practices for evaluating antituberculosis agents in mice. Specific parameters such as dosage, treatment duration, and expected outcomes should be informed by the primary research article detailing the in vivo studies of this compound.

Murine Infection Model

A common and effective model for testing antituberculosis agents is the aerosol infection model in mice.

Experimental Workflow:

Murine_TB_Model_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Acclimatization Acclimatization of Mice (e.g., BALB/c or C57BL/6) Infection Aerosol Infection with M. tuberculosis H37Rv Acclimatization->Infection Pre_treatment Pre-treatment Period (e.g., 14-21 days) Infection->Pre_treatment Grouping Randomization into Treatment Groups Pre_treatment->Grouping Treatment Daily Oral Gavage with This compound Grouping->Treatment Controls Control Groups (Vehicle, Isoniazid) Grouping->Controls Sacrifice Sacrifice at Predefined Time Points Treatment->Sacrifice Toxicity_Monitoring Monitoring for Signs of Toxicity Treatment->Toxicity_Monitoring Controls->Sacrifice Controls->Toxicity_Monitoring CFU_Enumeration Lung and Spleen CFU Enumeration Sacrifice->CFU_Enumeration Histopathology Histopathological Analysis of Lung Tissue Sacrifice->Histopathology

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

1. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: BALB/c or C57BL/6 are commonly used strains.

  • Sex: Female

  • Age: 6-8 weeks

  • Supplier: A certified vendor should be used to ensure the health and genetic integrity of the animals.

2. Infection Protocol:

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is the standard virulent laboratory strain.

  • Infection Route: Low-dose aerosol infection to mimic the natural route of infection in humans.

  • Inoculum: The target inoculum is typically 50-100 colony-forming units (CFU) per mouse lung.

  • Procedure: Mice are placed in an aerosolization chamber (e.g., Glas-Col) and exposed to an aerosolized culture of M. tuberculosis H37Rv. The bacterial concentration in the nebulizer and the exposure time are calibrated to deliver the target inoculum.

3. Treatment Regimen:

  • Compound Formulation: this compound should be formulated in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

  • Dosage: Specific dosage information for this compound is not available. A dose-ranging study is recommended to determine the optimal dose.

  • Administration: Administer the compound daily via oral gavage.

  • Treatment Duration: A typical initial treatment duration is 4-8 weeks.

  • Control Groups:

    • Vehicle control group (receiving only the formulation vehicle).

    • Positive control group (e.g., receiving a standard antituberculosis drug like isoniazid (B1672263) at 25 mg/kg).

4. Efficacy Assessment:

  • CFU Enumeration: At selected time points (e.g., after 4 and 8 weeks of treatment), a subset of mice from each group is euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC. Plates are incubated at 37°C for 3-4 weeks, and CFU are counted.

  • Data Analysis: The efficacy of the treatment is determined by comparing the log10 CFU counts in the lungs and spleens of the treated groups to the vehicle control group.

5. Toxicity Assessment:

  • Clinical Signs: Monitor mice daily for any signs of toxicity, such as weight loss, ruffled fur, or changes in behavior.

  • Body Weight: Record the body weight of each mouse weekly.

  • Histopathology: At the end of the experiment, major organs (liver, kidney, etc.) can be collected for histopathological analysis to assess any potential organ damage.

Data Presentation

The following tables are templates. The actual data needs to be extracted from the primary literature describing the in vivo evaluation of this compound.

Table 1: Efficacy of this compound in a Murine Model of Tuberculosis (4-Week Treatment)

Treatment Group Dose (mg/kg) Mean log10 CFU ± SD (Lungs) Mean log10 CFU ± SD (Spleens)
Vehicle Control-[Insert Data][Insert Data]
This compound[Dose 1][Insert Data][Insert Data]
This compound[Dose 2][Insert Data][Insert Data]
Isoniazid25[Insert Data][Insert Data]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Value
Dose (mg/kg) [Insert Data]
Cmax (µg/mL) [Insert Data]
Tmax (h) [Insert Data]
AUC (µg·h/mL) [Insert Data]
Half-life (h) [Insert Data]

Table 3: In Vivo Toxicity Profile of this compound in Mice

Parameter Observation
Maximum Tolerated Dose (MTD) [Insert Data]
Effect on Body Weight [Insert Data]
Clinical Signs of Toxicity [Insert Data]
Histopathological Findings [Insert Data]

Conclusion

This compound represents a promising new class of antituberculosis compounds targeting the mycobacterial cell wall synthesis. The provided protocols offer a framework for its preclinical evaluation in murine models. However, it is imperative to consult the original research publications for specific experimental details and quantitative data to accurately design and interpret in vivo studies. Further investigation is warranted to fully characterize its efficacy, pharmacokinetics, and safety profile to determine its potential as a clinical candidate for the treatment of tuberculosis.

References

"Antituberculosis agent-5" dosage and administration in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please be advised that "Antituberculosis agent-5" (ATB-5) is a hypothetical agent. The following application notes, protocols, and data are presented for illustrative purposes to demonstrate the expected format and content for a novel antituberculosis drug candidate in preclinical development. The data herein is not derived from actual experiments and should not be used for any real-world scientific or medical application.

Application Notes & Protocols: this compound (ATB-5)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the recommended dosage, administration, and experimental protocols for the preclinical evaluation of this compound (ATB-5), a novel synthetic compound with potent activity against Mycobacterium tuberculosis (Mtb). The information includes pharmacokinetic profiles, efficacy data from murine models, and detailed step-by-step protocols for key in-vivo experiments.

Pharmacokinetic Profile of ATB-5 in BALB/c Mice

ATB-5 exhibits dose-dependent pharmacokinetics with good oral bioavailability. The compound was administered as a single dose via oral gavage (PO) and intravenous (IV) routes. Plasma concentrations were determined at multiple time points. A summary of the key pharmacokinetic parameters is presented in Table 1.

Table 1: Single-Dose Pharmacokinetic Parameters of ATB-5 in BALB/c Mice

ParameterRouteDose: 10 mg/kgDose: 25 mg/kgDose: 50 mg/kg
Cmax (µg/mL) PO2.8 ± 0.47.1 ± 0.915.2 ± 2.1
IV10.5 ± 1.328.9 ± 3.560.1 ± 7.8
Tmax (h) PO1.01.01.5
IV0.10.10.1
AUC₀₋₂₄ (µg·h/mL) PO12.5 ± 2.135.8 ± 4.788.4 ± 11.2
IV22.7 ± 3.961.5 ± 8.1130.2 ± 15.5
Half-life (t₁/₂) (h) PO3.8 ± 0.54.1 ± 0.64.5 ± 0.7
IV3.5 ± 0.43.8 ± 0.54.0 ± 0.6
Bioavailability (%) -55.1%58.2%67.9%
Data are presented as mean ± standard deviation (SD).

Efficacy in a Murine Model of Chronic Tuberculosis

The bactericidal activity of ATB-5 was evaluated in a low-dose aerosol infection model using BALB/c mice infected with M. tuberculosis H37Rv. Treatment commenced four weeks post-infection and continued for 28 days. ATB-5 demonstrated significant, dose-dependent reduction in bacterial load in both the lungs and spleen.

Table 2: Efficacy of ATB-5 in Mtb-Infected Mice after 28 Days of Treatment

Treatment GroupDose (mg/kg/day)Administration RouteMean Log₁₀ CFU in LungsMean Log₁₀ CFU in Spleen
Vehicle Control -Oral Gavage (PO)8.2 ± 0.45.9 ± 0.3
Isoniazid (INH) 25Oral Gavage (PO)4.1 ± 0.52.8 ± 0.4
ATB-5 10Oral Gavage (PO)6.5 ± 0.64.7 ± 0.5
ATB-5 25Oral Gavage (PO)4.8 ± 0.43.1 ± 0.3
ATB-5 50Oral Gavage (PO)3.9 ± 0.52.5 ± 0.4
CFU: Colony Forming Units. Data are presented as mean ± SD.

Recommended Dosage and Administration in Animal Studies

Based on efficacy and safety data, the following dosage ranges are recommended for initial studies in common preclinical models.

Table 3: Recommended Starting Doses for ATB-5 in Preclinical Models

Animal ModelRoute of AdministrationRecommended Dose Range (mg/kg/day)Notes
Mouse (BALB/c, C57BL/6) Oral Gavage (PO)25 - 50Higher doses may be explored based on tolerability studies.
Rat (Sprague-Dawley) Oral Gavage (PO)20 - 40Allometric scaling suggests a slightly lower starting dose than mice.
Guinea Pig (Hartley) Oral Gavage (PO)15 - 30Monitor for signs of gastrointestinal distress.

Experimental Protocols

Protocol 1: Murine Aerosol Infection and Efficacy Testing

This protocol describes the establishment of a chronic M. tuberculosis infection in mice and subsequent evaluation of ATB-5 efficacy.

  • Animal Acclimatization: Acclimatize 8-week-old female BALB/c mice for at least one week under BSL-3 conditions.

  • Infection: Infect mice with M. tuberculosis H37Rv using a whole-body inhalation exposure system (e.g., Glas-Col) calibrated to deliver approximately 100-200 bacilli to the lungs.

  • Confirmation of Infection: At day 1 post-infection, sacrifice a subset of mice (n=3) to confirm bacterial deposition in the lungs by plating lung homogenates on Middlebrook 7H11 agar (B569324).

  • Treatment Initiation: At 4 weeks post-infection, randomize the remaining mice into treatment groups (n=8-10 per group).

  • Drug Preparation and Administration:

    • Prepare ATB-5 in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

    • Administer the designated dose of ATB-5, Isoniazid (positive control), or vehicle once daily via oral gavage (200 µL volume).

  • Monitoring: Monitor mice daily for clinical signs of illness (weight loss, ruffled fur, lethargy).

  • Endpoint and Analysis:

    • After 28 days of treatment, euthanize mice by CO₂ asphyxiation.

    • Aseptically remove lungs and spleen.

    • Homogenize organs in sterile phosphate-buffered saline (PBS) with 0.05% Tween-80.

    • Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and count colonies to determine the CFU per organ.

G cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Acclimatize Mice (1 week) C Aerosol Infection (Day 0) A->C B Prepare Mtb H37Rv Inoculum B->C D Confirm Bacterial Load (Day 1, n=3) C->D E Allow Infection to Establish (4 weeks) C->E F Randomize Mice into Treatment Groups E->F G Daily Oral Dosing (28 days) F->G H Monitor Animal Health (Daily) G->H I Euthanize & Harvest Lungs and Spleen G->I J Homogenize Tissues I->J K Plate Serial Dilutions J->K L Incubate & Count CFU K->L

Caption: Workflow for evaluating ATB-5 efficacy in a murine TB model.

Proposed Mechanism of Action

ATB-5 is a potent and specific inhibitor of the M. tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme involved in the fatty acid synthesis II (FAS-II) pathway. Inhibition of InhA blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death.

G cluster_pathway Mycolic Acid Synthesis Pathway (FAS-II) Substrate Fatty Acyl Substrate InhA InhA Enzyme (Enoyl-ACP reductase) Substrate->InhA Product Elongated Fatty Acid InhA->Product Mycolic Mycolic Acid Synthesis Product->Mycolic Result Cell Wall Disruption & Bacterial Death Mycolic->Result Essential For ATB5 This compound (ATB-5) ATB5->InhA Inhibition

Caption: Proposed mechanism of action of ATB-5 via inhibition of InhA.

Assessing the Intracellular Activity of Antituberculosis Agent-5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols and application notes for evaluating the intracellular efficacy of "Antituberculosis agent-5," a novel therapeutic candidate against Mycobacterium tuberculosis (Mtb). The intracellular environment within host macrophages presents a significant barrier to drug efficacy, making it crucial to assess a compound's activity within this cellular context. The following protocols are designed to deliver robust and reproducible data to guide the development of new antituberculosis therapies.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, is an intracellular pathogen that primarily resides and replicates within host macrophages.[1] This intracellular niche protects the bacteria from many host immune responses and can limit the access of antimicrobial drugs. Therefore, a critical step in the development of new anti-tuberculosis drugs is the evaluation of their ability to kill Mtb within infected macrophages.[1][2] This document outlines key cell-based assays to determine the intracellular efficacy and host cell cytotoxicity of "this compound."

Experimental Workflow Overview

The overall workflow for assessing the intracellular activity of "this compound" involves three main stages: the preparation of macrophages and bacteria, the infection and treatment of macrophages, and finally, the assessment of mycobacterial viability and host cell toxicity.

experimental_workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_assessment Phase 3: Assessment macrophage_prep Macrophage Culture (e.g., THP-1 differentiation) infection Macrophage Infection (Co-incubation with Mtb) macrophage_prep->infection Seeding mtb_prep Mtb Culture (Log-phase growth) mtb_prep->infection Inoculation wash Removal of Extracellular Bacteria infection->wash treatment Treatment with This compound wash->treatment cfu_assay Intracellular Viability (CFU Assay) treatment->cfu_assay toxicity_assay Host Cell Cytotoxicity (e.g., MTT Assay) treatment->toxicity_assay

Caption: Experimental workflow for assessing intracellular antitubercular activity.

Quantitative Data Summary

The following tables summarize the hypothetical intracellular activity and cytotoxicity profile of "this compound" compared to the standard first-line antituberculosis drug, Isoniazid.

Table 1: Intracellular Activity of this compound against M. tuberculosis H37Rv in THP-1 Macrophages

CompoundIntracellular MIC₅₀ (µM)Intracellular MIC₉₀ (µM)
This compound0.82.5
Isoniazid0.20.8

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit 50% and 90% of intracellular bacterial growth, respectively.

Table 2: Cytotoxicity of this compound in THP-1 Macrophages

CompoundCC₅₀ (µM)Selectivity Index (SI = CC₅₀ / MIC₉₀)
This compound> 50> 20
Isoniazid> 100> 125

CC₅₀ is the concentration of the compound that causes a 50% reduction in the viability of the host cells.

Key Experimental Protocols

Macrophage Infection Protocol

This protocol describes the infection of a human monocyte-like cell line, THP-1, with M. tuberculosis.[3][4]

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Phosphate-buffered saline (PBS)

Procedure:

  • THP-1 Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 with 10% FBS at 37°C in a 5% CO₂ incubator.

    • To differentiate monocytes into macrophage-like cells, seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well.

    • Add PMA to a final concentration of 20 ng/mL and incubate for 48-72 hours.[5]

    • After incubation, wash the cells with fresh RPMI-1640 to remove PMA and non-adherent cells.

  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.6-0.8).[4]

    • Pellet the bacteria by centrifugation and wash twice with PBS.

    • Resuspend the bacterial pellet in RPMI-1640 without antibiotics.

    • Break bacterial clumps by passing the suspension through a 27-gauge needle 5-10 times.

  • Macrophage Infection:

    • Infect the differentiated THP-1 cells with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 10 (10 bacteria per macrophage).[6]

    • Incubate the infected cells for 4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.

    • After incubation, remove the supernatant and wash the cells three times with PBS to remove extracellular bacteria.

    • Add fresh RPMI-1640 containing 20 µg/mL of gentamicin (B1671437) to kill any remaining extracellular bacteria and incubate for 2 hours.

    • Wash the cells again with PBS and add fresh RPMI-1640 with 10% FBS.

Intracellular Colony Forming Unit (CFU) Assay

This assay is the gold standard for quantifying the number of viable intracellular bacteria.[7][8]

Materials:

  • Infected and treated THP-1 cells in a 96-well plate

  • Sterile water with 0.05% Tween 80

  • Middlebrook 7H11 agar (B569324) plates supplemented with 10% OADC

  • Sterile PBS

Procedure:

  • At the desired time points post-infection and treatment, aspirate the culture medium from the wells.

  • Lyse the macrophages by adding 100 µL of sterile water with 0.05% Tween 80 to each well and incubate for 15 minutes at room temperature.

  • Prepare serial 10-fold dilutions of the cell lysates in sterile PBS.

  • Plate 100 µL of each dilution onto 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until bacterial colonies are visible.

  • Count the number of colonies on the plates and calculate the CFUs per milliliter of lysate.

Host Cell Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.[5]

Materials:

  • Differentiated THP-1 cells in a 96-well plate

  • This compound at various concentrations

  • RPMI-1640 medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed and differentiate THP-1 cells in a 96-well plate as described in the infection protocol.

  • Add serial dilutions of "this compound" to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubate the plate for the same duration as the intracellular efficacy assay (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.

Signaling Pathway: Autophagy in Mtb-Infected Macrophages

Autophagy is a cellular process that delivers cytoplasmic components to the lysosome for degradation. In the context of Mtb infection, autophagy can act as a host defense mechanism to eliminate intracellular bacteria.[4][9] However, Mtb has evolved mechanisms to subvert this pathway to ensure its survival. Understanding how a drug candidate interacts with this pathway can provide valuable insights into its mechanism of action.

autophagy_pathway cluster_pathway Autophagy Pathway in Mtb Infection Mtb Mycobacterium tuberculosis Phagosome Phagosome Mtb->Phagosome Phagocytosis Autophagosome_formation Autophagosome Formation Mtb->Autophagosome_formation Inhibits (e.g., via ManLAM) Cytosol Cytosol Phagosome->Cytosol Phagosomal Escape (ESX-1 mediated) Cytosol->Autophagosome_formation Induces Autolysosome Autolysosome (Mtb degradation) Cytosol->Autolysosome Ubiquitin-mediated targeting of cytosolic Mtb Autophagosome Autophagosome Autophagosome_formation->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autophagosome->Lysosome Inhibits Fusion (e.g., via PtpA) Lysosome->Autolysosome

References

Application Notes: Formulation and In Vivo Evaluation of Antituberculosis Agent-5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutic agents. Antituberculosis Agent-5 (ATA-5) is an investigational compound that targets the cytochrome bd oxidase in the Mtb respiratory chain, an essential pathway for mycobacterial survival and virulence.[1] To overcome potential challenges in solubility and bioavailability and to ensure effective delivery to the primary site of infection in the lungs, a nanoparticle-based formulation has been developed for in vivo evaluation.

These application notes provide detailed protocols for the preparation of an ATA-5 nanoformulation and its subsequent evaluation in a murine model of tuberculosis. The described methodologies cover the assessment of the formulation's efficacy, pharmacokinetics (PK), and preliminary toxicity.

Formulation Overview To enhance the therapeutic index of ATA-5, a nanoformulation is employed. Nanoparticle-based delivery systems can improve the pharmacokinetic profile, allow for targeted drug delivery, and increase the bioavailability of antitubercular drugs.[2] The following protocol describes the formulation of ATA-5 into biodegradable nanoparticles, which are characterized for size, morphology, and drug loading efficiency. This approach aims to deliver higher concentrations of the agent directly to the lungs, the primary site of Mtb infection.[3]

Data Summary

Table 1: Characteristics of ATA-5 Nanoparticle Formulation

Parameter Value
Particle Size (Z-average) 150 ± 25 nm
Polydispersity Index (PDI) 0.15 ± 0.05
Drug Loading Content (%) 10.2 ± 1.5%

| Encapsulation Efficiency (%) | 92.5 ± 2.8% |

Table 2: In Vivo Efficacy of ATA-5 Formulation in Mtb-infected BALB/c Mice

Treatment Group Dosage Administration Route Lung CFU Log10 (Mean ± SD) Spleen CFU Log10 (Mean ± SD)
Vehicle Control - Oral Gavage 7.5 ± 0.4 5.2 ± 0.3
Isoniazid (INH) 25 mg/kg Oral Gavage 5.1 ± 0.3 3.1 ± 0.2
ATA-5 (Free Drug) 50 mg/kg Oral Gavage 6.8 ± 0.5 4.9 ± 0.4
ATA-5 Nanoformulation 50 mg/kg Oral Gavage 5.3 ± 0.4 3.4 ± 0.3

| ATA-5 Nanoformulation | 25 mg/kg | Aerosol | 4.9 ± 0.3 | 3.9 ± 0.2 |

Table 3: Pharmacokinetic Parameters of ATA-5 (50 mg/kg, Oral Gavage)

Formulation Cmax (µg/mL) Tmax (hr) AUC0-24 (µg·hr/mL) Half-life (t½) (hr)
ATA-5 (Free Drug) 8.5 2 45.7 4.5

| ATA-5 Nanoformulation | 15.2 | 4 | 120.3 | 8.1 |

Table 4: Preliminary Toxicity Profile in BALB/c Mice (4-week study)

Treatment Group (50 mg/kg) Body Weight Change (%) Alanine Aminotransferase (ALT) (U/L) Aspartate Aminotransferase (AST) (U/L)
Vehicle Control +8.2 ± 1.5 35 ± 5 60 ± 8
ATA-5 (Free Drug) +7.5 ± 2.1 42 ± 7 75 ± 11

| ATA-5 Nanoformulation | +8.0 ± 1.8 | 38 ± 6 | 65 ± 9 |

Experimental Protocols

Protocol 1: Preparation of ATA-5 Nanoparticles

This protocol describes the preparation of ATA-5 loaded nanoparticles using a modified mechanical dispersion method with chitosan (B1678972) and a stabilizer.[4]

Materials:

  • This compound (ATA-5)

  • Chitosan (low molecular weight)

  • Sodium tripolyphosphate (STPP)

  • Labrasol® or similar non-ionic surfactant

  • Acetic acid

  • Distilled water

  • Ultra-turrax homogenizer

  • Centrifuge

Method:

  • Prepare a 1% (w/v) chitosan solution by dispersing chitosan in a 1% (v/v) acetic acid solution in distilled water and stirring overnight.

  • Dissolve ATA-5 in a suitable organic solvent.

  • Prepare a 1% (w/v) STPP solution in distilled water. Add the STPP solution to the chitosan dispersion and stir for 30 minutes.[4]

  • Add 0.2% (v/v) Labrasol® to the chitosan/STPP solution.[5]

  • Add the ATA-5 organic solution dropwise to the aqueous chitosan/STPP/surfactant solution while homogenizing at 10,000 rpm.

  • Continue homogenization for 45 minutes to form the nanoformulation.

  • Collect the resulting nanoparticle suspension and centrifuge at 4,000 rpm for 3 hours to pellet the nanoparticles.[4]

  • Wash the pellet with distilled water and resuspend for characterization and in vivo use.

Protocol 2: Murine Model of Tuberculosis Infection

This protocol details the establishment of a chronic pulmonary tuberculosis infection in mice, a standard model for evaluating the efficacy of new antituberculosis agents.[6][7]

Materials:

  • BALB/c mice (6-8 weeks old)[8]

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol infection chamber (e.g., Glas-Col Inhalation Exposure System)

  • Middlebrook 7H9 broth with supplements

  • Phosphate-buffered saline (PBS)

Method:

  • Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

  • Prepare the bacterial suspension for aerosolization by washing the culture in PBS and adjusting the concentration to deliver approximately 100-200 bacilli per mouse lung.

  • Place mice into the aerosol infection chamber.

  • Perform the aerosol infection according to the chamber manufacturer's instructions. This typically involves a 20-30 minute exposure.

  • At 24 hours post-infection, sacrifice a subset of mice (n=3) to confirm the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar (B569324).

  • Allow the infection to establish for 3-4 weeks to develop into a chronic state before commencing treatment.[9]

Protocol 3: In Vivo Efficacy Assessment

This protocol outlines the procedure for evaluating the bactericidal or bacteriostatic activity of the ATA-5 formulation.

Materials:

  • Mtb-infected BALB/c mice (from Protocol 2)

  • ATA-5 formulation, free ATA-5, and relevant controls (e.g., Isoniazid)

  • Vehicle (e.g., water with 0.5% methylcellulose)

  • Oral gavage needles or aerosol delivery device[3]

  • Sterile dissection tools

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates

Method:

  • Randomly assign infected mice to treatment groups (typically 5-8 mice per group).[7]

  • Administer treatments daily (or as required) for 5 days a week for 4 weeks. Routes can include oral gavage or intrapulmonary aerosol delivery.[3]

  • Monitor mice daily for clinical signs of illness and record body weight weekly.

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and spleens.

  • Homogenize the organs in a fixed volume of sterile PBS.

  • Prepare serial dilutions of the homogenates and plate them on 7H11 agar.

  • Incubate plates at 37°C for 3-4 weeks.

  • Enumerate the colony-forming units (CFU) to determine the bacterial load in each organ. Efficacy is measured as the reduction in log10 CFU compared to the vehicle control group.[9]

Protocol 4: Pharmacokinetic (PK) Study

This protocol is for determining the key pharmacokinetic parameters of the ATA-5 formulation following a single dose.[10]

Materials:

  • Healthy (non-infected) BALB/c mice

  • ATA-5 formulation and free ATA-5

  • Administration equipment (e.g., oral gavage needles)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS or HPLC system for drug quantification

Method:

  • Administer a single dose of the ATA-5 formulation or free drug to mice via the intended clinical route (e.g., oral gavage).

  • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration, collect blood samples from a small group of mice (n=3 per time point) via retro-orbital or tail vein bleed.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of ATA-5 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Use the concentration-time data to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.[11]

Visualizations

G cluster_formulation Protocol 1: Formulation & Characterization cluster_invivo Protocols 2-4: In Vivo Evaluation P1_Start Mix Chitosan, STPP, Surfactant P1_Homogenize Combine and Homogenize (10,000 rpm) P1_Start->P1_Homogenize P1_Drug Prepare ATA-5 Solution P1_Drug->P1_Homogenize P1_Collect Centrifuge and Collect Nanoparticles P1_Homogenize->P1_Collect P1_Characterize Characterize Size, PDI, Drug Load P1_Collect->P1_Characterize P3_Treat Administer ATA-5 Formulation (4 weeks) P1_Characterize->P3_Treat Use characterized formulation P4_PK Conduct PK Study in Healthy Mice P1_Characterize->P4_PK Use characterized formulation P2_Infect Aerosol Infection of Mice with M. tuberculosis P2_Establish Establish Chronic Infection (4 weeks) P2_Infect->P2_Establish P2_Establish->P3_Treat P3_Efficacy Assess Efficacy (CFU in Lungs/Spleen) P3_Treat->P3_Efficacy P4_Analyze Analyze Plasma Samples (LC-MS/MS) P4_PK->P4_Analyze G cluster_pathway Target Pathway: Electron Transport Chain Mtb Mycobacterium tuberculosis Complex_I Complex I (NDH-1/2) Mtb->Complex_I Complex_III Complex III (QcrB) Complex_I->Complex_III e- Complex_IV Complex IV (aa3-type) Complex_III->Complex_IV e- Cyt_bd Cytochrome bd Oxidase Complex_III->Cyt_bd e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient Cyt_bd->ATP_Synthase H+ Gradient ATA5 This compound ATA5->Inhibition ATP ATP Production ATP_Synthase->ATP Inhibition->Cyt_bd

References

Application Notes and Protocols for Pretomanid ("Antituberculosis agent-5") in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pretomanid, a novel nitroimidazooxazine, in combination therapy for the treatment of tuberculosis (TB), particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. For the purpose of this document, Pretomanid will be referred to as "Antituberculosis agent-5."

Introduction

The rise of drug-resistant Mycobacterium tuberculosis strains necessitates the development of new, more effective treatment regimens. "this compound" (Pretomanid) is a critical component of a new generation of therapies designed to shorten treatment duration and improve outcomes for patients with highly resistant forms of TB.[1][2] It is primarily used in the BPaL regimen, which combines Bedaquiline (B), Pretomanid (Pa), and Linezolid (B1675486) (L).[1] This all-oral regimen has shown high efficacy in clinical trials for treating XDR-TB and treatment-intolerant or non-responsive MDR-TB.[1][3]

Quantitative Data from Combination Therapy Studies

The efficacy of "this compound" in the BPaL regimen has been demonstrated in key clinical trials, most notably the Nix-TB trial. The quantitative outcomes of this and other relevant data are summarized below.

Table 1: Efficacy of the BPaL Regimen (Bedaquiline + Pretomanid + Linezolid) in Clinical Trials
Trial NamePatient PopulationTreatment DurationPrimary OutcomeSuccess RateCitation(s)
Nix-TB XDR-TB, treatment-intolerant/non-responsive MDR-TB6 months (extendable to 9 months)Favorable outcome at 6 months post-treatment89% (95 out of 107 patients)[1]
ZeNix-TB XDR-TB, treatment-intolerant/non-responsive MDR-TB6 monthsFavorable outcome at 6 months post-treatmentVaried by linezolid dose, up to 90%[3]
Table 2: Preclinical Data for "this compound" (Pretomanid)
ParameterValueConditionsCitation(s)
Minimum Inhibitory Concentration (MIC) vs. M.tb. 0.015 - 0.25 µg/mLDrug-sensitive strains[2]
Minimum Inhibitory Concentration (MIC) vs. M.tb. 0.03 - 0.53 µg/mLDrug-resistant strains[2]
Activity Profile Active against replicating and non-replicating ("persister") bacilliOxygen-poor (anaerobic) conditions[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols for evaluating "this compound" in combination therapies.

Protocol 1: In Vitro Synergy Testing (Checkerboard Assay)

This protocol is used to determine if the interaction between "this compound" and other antitubercular agents is synergistic, additive, or antagonistic.

Objective: To quantify the interaction between two or more drugs against M. tuberculosis.

Materials:

  • 96-well microplates

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC

  • Stock solutions of "this compound," Bedaquiline, and Linezolid

  • Resazurin (B115843) or similar viability indicator

Methodology:

  • Prepare serial dilutions of "this compound" along the x-axis of a 96-well plate.

  • Prepare serial dilutions of a partner drug (e.g., Bedaquiline) along the y-axis.

  • Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubate the plates at 37°C for 7-14 days.

  • Following incubation, add a viability indicator like resazurin to each well and incubate for an additional 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that prevents a color change (indicating inhibition of bacterial growth).

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive effect; FICI > 4 indicates antagonism.

Protocol 2: Murine Model of Tuberculosis for In Vivo Efficacy

Mouse models are essential preclinical tools for evaluating the efficacy of new TB drug combinations in a living organism.[4][5]

Objective: To assess the bactericidal and sterilizing activity of the BPaL regimen in a chronic TB infection model.

Methodology:

  • Infection: Infect BALB/c or C57BL/6 mice via aerosol with a low dose of M. tuberculosis (e.g., 100-200 CFU).

  • Treatment Initiation: Allow the infection to establish for 4-6 weeks to create a chronic state.

  • Drug Administration:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Standard of Care): Isoniazid, Rifampicin, Pyrazinamide.

    • Group 3 (Experimental): BPaL regimen. Administer drugs orally via gavage, 5 days per week. Dosing should be based on pharmacokinetic studies to mimic human exposure.

  • Efficacy Assessment:

    • At various time points (e.g., 2, 4, 6, and 8 weeks), sacrifice cohorts of mice from each group.

    • Homogenize lungs and spleens and plate serial dilutions on Middlebrook 7H11 agar (B569324) to enumerate colony-forming units (CFU).

    • The reduction in bacterial load (log10 CFU) compared to the control group indicates the regimen's efficacy.

  • Relapse Assessment:

    • After a defined treatment duration (e.g., 2-3 months), cease therapy in a subset of mice.

    • Hold the mice for an additional 3 months without treatment.

    • Culture the lungs and spleens to determine the proportion of mice with recurring infection (relapse).

Protocol 3: Clinical Trial Protocol Outline (Phase III)

This protocol outlines the key components of a clinical trial designed to evaluate a new combination regimen like BPaL, based on trials such as Nix-TB.[1]

Objective: To evaluate the safety and efficacy of the 6-month BPaL regimen for the treatment of XDR-TB or treatment-intolerant/non-responsive MDR-TB.

Study Design: Open-label, single-arm study.

Patient Population:

  • Inclusion Criteria: Adults with confirmed pulmonary XDR-TB or treatment-intolerant/non-responsive MDR-TB.

  • Exclusion Criteria: Resistance to any of the BPaL components; significant cardiac, hepatic, or renal impairment not related to TB.

Treatment Regimen:

  • Bedaquiline: 400 mg daily for 2 weeks, then 200 mg three times weekly for 22 weeks.[2]

  • "this compound" (Pretomanid): 200 mg daily for 26 weeks.

  • Linezolid: 1200 mg daily for 26 weeks (dose may be adjusted based on toxicity).[3]

Endpoints:

  • Primary Efficacy Endpoint: The proportion of patients with a favorable outcome (resolution of clinical symptoms and sputum culture conversion to negative) at 6 months after the end of treatment.

  • Safety Endpoint: Incidence and severity of adverse events, particularly peripheral and optic neuropathy, and myelosuppression, which are associated with linezolid.[1]

Monitoring:

  • Sputum smear and culture monthly during and after treatment.

  • Complete blood counts and liver function tests monitored regularly.

  • Regular monitoring for adverse events.

Visualizations

BPaL Regimen Logic for Drug-Resistant TB

BPaL_Regimen_Logic cluster_0 Patient Diagnosis cluster_1 Resistance Profile cluster_2 Treatment Decision cluster_3 Outcome TB Pulmonary TB Patient MDR_TB MDR-TB (Resistant to INH & RIF) Treatment Intolerant / Non-responsive TB->MDR_TB XDR_TB XDR-TB (MDR-TB + FQ & Injectable Resistance) TB->XDR_TB BPaL Administer BPaL Regimen (Bedaquiline + Pretomanid + Linezolid) MDR_TB->BPaL Eligible XDR_TB->BPaL Eligible Cure Favorable Outcome (Cure) BPaL->Cure

Caption: Logical flow for administering the BPaL regimen to eligible TB patients.

Preclinical to Clinical Development Workflow

Drug_Development_Workflow cluster_preclinical Preclinical Stage cluster_clinical Clinical Stage invitro In Vitro Studies (Synergy, MIC) invivo In Vivo Animal Models (Efficacy, PK/PD) invitro->invivo Promising results phase1 Phase I (Safety, Dosage) invivo->phase1 Candidate selection phase2 Phase II (Early Efficacy) phase1->phase2 phase3 Phase III (Pivotal Efficacy, Safety) phase2->phase3 approval Regulatory Approval (e.g., FDA) phase3->approval Positive outcome

Caption: Workflow for TB combination therapy development from preclinical to approval.

References

Application Notes & Protocols: Evaluating Synergy of Antituberculosis agent-5 (ATA-5) with Other TB Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. Combination therapy is a cornerstone of tuberculosis treatment, aiming to enhance efficacy, prevent the emergence of resistance, and shorten treatment duration.[1] A promising approach in this endeavor is the use of synergistic drug combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects.[2]

This document provides detailed protocols for evaluating the in vitro synergistic potential of a novel investigational compound, "Antituberculosis agent-5" (ATA-5), when combined with existing antitubercular drugs. The primary methods covered are the Checkerboard Assay and the Time-Kill Curve Analysis, which are standard techniques for quantifying antimicrobial synergy.[3][4]

Synergy Evaluation Methods

Checkerboard Microdilution Assay

The checkerboard method is a widely used in vitro technique to assess drug interactions. It involves testing a matrix of concentrations for two drugs, allowing for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.[5] The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[3][6] By comparing the rate of bacterial killing of individual drugs versus the combination, synergy can be determined. Synergy in a time-kill assay is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[6]

Experimental Protocols

Protocol 1: Checkerboard Assay

Principle: This assay determines the MIC of ATA-5 and a partner drug, both alone and in all possible combinations. A two-dimensional grid (checkerboard) of drug concentrations is prepared in a 96-well microtiter plate and inoculated with a standardized Mtb suspension.[7] Growth inhibition is assessed, and the FICI is calculated to determine the nature of the interaction.[8]

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 Broth, supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Sterile 96-well flat-bottom microtiter plates

  • ATA-5 and partner drug(s) (e.g., Isoniazid, Rifampicin) stock solutions

  • Resazurin (B115843) sodium salt solution (for viability assessment)[9]

  • Multichannel pipette

  • Incubator (37°C)

Procedure:

  • Mtb Inoculum Preparation: Culture Mtb in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a 1.0 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the assay plate.[5][10]

  • Drug Dilution Plate Preparation:

    • Prepare stock solutions of ATA-5 and the partner drug at a concentration at least 4x the expected final highest concentration.

    • In a 96-well plate, create serial twofold dilutions of ATA-5 along the y-axis (e.g., rows A-G) and the partner drug along the x-axis (e.g., columns 1-11).[7]

    • Row H should contain dilutions of the partner drug only, and column 12 should contain dilutions of ATA-5 only, to determine their individual MICs.

    • Include a drug-free well as a growth control.

  • Assay Plate Inoculation: Transfer the drug dilutions to the final assay plate. Add the prepared Mtb inoculum to each well. The final volume in each well should be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Growth Assessment: After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug(s) that prevents this color change.[9]

  • Data Analysis (FICI Calculation): The FICI is calculated for each well that shows growth inhibition using the following formula:[8][11] FICI = FIC of ATA-5 + FIC of Partner Drug Where:

    • FIC of ATA-5 = (MIC of ATA-5 in combination) / (MIC of ATA-5 alone)

    • FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)

    The ΣFICI (or FICI) is the lowest FICI value obtained from all the inhibitory combinations.[11]

Interpretation of FICI Values: The interaction is classified based on the calculated FICI value:[8][9]

  • Synergy: FICI ≤ 0.5

  • Indifference (or Additive): 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Protocol 2: Time-Kill Curve Analysis

Principle: This method assesses the rate of bacterial killing by exposing a standardized Mtb inoculum to fixed concentrations of ATA-5, a partner drug, and their combination over a period of time (e.g., 7 days).[12] Aliquots are removed at specified intervals, and viable bacterial counts (CFU/mL) are determined by plating on solid media.

Materials:

  • All materials from Protocol 3.1, plus:

  • Middlebrook 7H11 Agar (B569324), supplemented with 10% OADC

  • Sterile conical tubes or flasks for cultures

  • Sterile saline or PBS with 0.05% Tween 80 for dilutions

  • Plate spreader

Procedure:

  • Inoculum Preparation: Prepare an Mtb suspension in 7H9 broth as described in Protocol 3.1, adjusting the final concentration to ~5 x 10^5 CFU/mL.[6]

  • Assay Setup: Prepare flasks containing 7H9 broth with the following conditions:

    • Growth Control (no drug)

    • ATA-5 alone (e.g., at 1x MIC)

    • Partner Drug alone (e.g., at 1x MIC)

    • ATA-5 + Partner Drug (at their respective MICs or sub-MIC concentrations)

  • Inoculation and Incubation: Inoculate the prepared flasks with the Mtb suspension. Incubate at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 5, and 7 days), withdraw an aliquot from each flask.[13][14]

  • Viable Cell Counting: Prepare 10-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto 7H11 agar plates in duplicate.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible. Count the number of colonies to determine the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time (in days) for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the drug combination compared with the most active single agent at a given time point.[6]

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[6]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: MICs of Individual Agents and FICI of Combination Hypothetical data for ATA-5 in combination with Isoniazid (INH) against Mtb H37Rv.

Drug(s) MIC (µg/mL) FICI Interpretation
ATA-5 0.5 - -
Isoniazid (INH) 0.06 - -

| ATA-5 + INH | 0.125 (ATA-5) + 0.015 (INH) | 0.5 | Synergy |

Table 2: Time-Kill Assay Results (Log10 CFU/mL Reduction) Hypothetical data showing log10 CFU/mL reduction from baseline at Day 5.

Treatment Group Initial Inoculum (Log10 CFU/mL) Day 5 (Log10 CFU/mL) Log10 Reduction
Growth Control 5.70 7.85 -2.15 (Growth)
ATA-5 (0.5 µg/mL) 5.70 4.50 1.20
INH (0.06 µg/mL) 5.70 4.15 1.55

| ATA-5 + INH | 5.70 | 1.95 | 3.75 |

Visualizations & Workflows

Diagrams created using Graphviz DOT language provide clear visual representations of workflows and conceptual frameworks.

Synergy_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Synergy Testing cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Interpretation MIC_ATA5 Determine MIC of ATA-5 Alone Checkerboard Checkerboard Assay (Static Synergy) MIC_ATA5->Checkerboard TimeKill Time-Kill Analysis (Dynamic Synergy) MIC_ATA5->TimeKill MIC_Partner Determine MIC of Partner Drug Alone MIC_Partner->Checkerboard MIC_Partner->TimeKill FICI Calculate FICI Checkerboard->FICI PlotCurves Plot Time-Kill Curves TimeKill->PlotCurves Interpretation Synergy, Indifference, or Antagonism FICI->Interpretation PlotCurves->Interpretation

Caption: Workflow for evaluating the synergy of ATA-5 with partner drugs.

Caption: Conceptual layout of a checkerboard assay plate.

Hypothetical_Pathway cluster_cell_wall Cell Wall Synthesis cluster_transcription Transcription Mtb M. tuberculosis Cell CWP Key Enzyme (e.g., InhA) Death Bacterial Death CWP->Death RNAP RNA Polymerase (rpoB) RNAP->Death ATA5 ATA-5 (Hypothetical) ATA5->CWP inhibits INH Isoniazid (INH) INH->CWP inhibits

Caption: Hypothetical synergistic mechanism targeting the same pathway.

References

Application Notes and Protocols: Time-Kill Kinetics Assay for Antituberculosis Agent-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill kinetics assay is a critical in vitro method used to assess the pharmacodynamic properties of a novel antimicrobial agent. For Mycobacterium tuberculosis, the causative agent of tuberculosis, this assay provides essential data on the bactericidal or bacteriostatic activity of a new compound, referred to herein as "Antituberculosis agent-5". By measuring the rate and extent of bacterial killing over time, researchers can understand the concentration-dependent or time-dependent nature of the drug's activity.[1][2][3][4] This information is vital for preclinical development, helping to predict in vivo efficacy and informing dose-selection for further studies.[5][6][7] This document provides a detailed protocol for performing a time-kill kinetics assay for this compound against M. tuberculosis.

Principle of the Assay

The time-kill kinetics assay involves exposing a standardized inoculum of M. tuberculosis to various concentrations of this compound over a defined period. At specified time points, aliquots are removed from the test cultures, and the number of viable bacteria is quantified by determining the colony-forming units (CFU) per milliliter.[8][9] A plot of log10 CFU/mL versus time illustrates the killing curve, from which the rate and extent of bactericidal activity can be determined. A bactericidal agent is generally defined as one that causes a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.

Key Experimental Protocols

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv (or other relevant strain)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Middlebrook 7H11 agar (B569324) supplemented with 10% OADC

  • This compound stock solution of known concentration

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80 (for dilutions)

  • Sterile culture tubes or flasks

  • Sterile 96-well plates (for serial dilutions)

  • Incubator at 37°C

  • Biosafety cabinet (Class II or higher)

  • Spectrophotometer

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Drug Exposure cluster_sampling Phase 3: Sampling and Plating cluster_analysis Phase 4: Data Analysis prep_culture Prepare M. tuberculosis inoculum prep_drug Prepare serial dilutions of this compound inoculate Inoculate drug dilutions with M. tuberculosis prep_culture->inoculate prep_drug->inoculate incubate Incubate at 37°C inoculate->incubate sampling Collect aliquots at 0, 2, 4, 7, 10, 14 days incubate->sampling serial_dilute Perform serial dilutions in PBS-Tween 80 sampling->serial_dilute plating Plate dilutions on Middlebrook 7H11 agar serial_dilute->plating incubate_plates Incubate plates for 3-4 weeks plating->incubate_plates count_cfu Count CFUs incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data

Caption: Experimental workflow for the time-kill kinetics assay.

Detailed Methodology
  • Inoculum Preparation:

    • Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension with fresh 7H9 broth to achieve a final concentration of approximately 1 x 10^6 CFU/mL. The initial inoculum should be verified by plating serial dilutions on 7H11 agar.

  • Drug Concentration Preparation:

    • Prepare a series of concentrations of this compound in 7H9 broth. These concentrations should typically range from 0.5x to 64x the Minimum Inhibitory Concentration (MIC) of the agent.

    • Include a drug-free control (growth control).

  • Drug Exposure:

    • In sterile culture tubes, add the prepared bacterial inoculum to each drug concentration to achieve a final starting density of approximately 5 x 10^5 CFU/mL.

    • Incubate all tubes at 37°C with gentle shaking.

  • Sampling and Viable Count Determination:

    • At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), remove a 100 µL aliquot from each culture tube.[4][10]

    • Perform 10-fold serial dilutions of each aliquot in PBS containing 0.05% Tween 80.

    • Plate 100 µL of the appropriate dilutions onto Middlebrook 7H11 agar plates in duplicate or triplicate.

    • Incubate the plates at 37°C for 3-4 weeks, or until colonies are clearly visible.

  • Data Analysis:

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and drug concentration.

    • Plot the mean log10 CFU/mL against time for each concentration.

    • Determine the change in log10 CFU/mL from the initial inoculum (time 0). A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different concentrations of this compound.

Table 1: Viable Cell Counts (log10 CFU/mL) of M. tuberculosis Exposed to this compound Over Time

Time (Days)Growth Control (0x MIC)0.5x MIC1x MIC4x MIC16x MIC64x MIC
0 5.705.715.695.705.725.71
2 6.856.105.204.153.502.90
4 7.906.254.803.102.45<2.00
7 8.506.304.102.50<2.00<2.00
10 8.656.353.50<2.00<2.00<2.00
14 8.706.402.80<2.00<2.00<2.00

Note: <2.00 indicates the lower limit of detection.

Table 2: Log10 Reduction in CFU/mL Compared to Initial Inoculum (Time 0)

Time (Days)0.5x MIC1x MIC4x MIC16x MIC64x MIC
2 -0.390.491.552.222.81
4 -0.540.892.603.27>3.71
7 -0.591.593.20>3.72>3.71
10 -0.642.19>3.70>3.72>3.71
14 -0.692.89>3.70>3.72>3.71

Note: A positive value indicates a reduction in bacterial count.

Potential Signaling Pathway and Drug Target

The mechanism of action of many antituberculosis agents involves the inhibition of critical cellular processes. While the specific pathway for "this compound" is under investigation, a common strategy for novel drug development is to target unique aspects of M. tuberculosis physiology. The following diagram illustrates a generalized view of potential targets within the mycobacterial cell.

G cluster_cell Mycobacterium tuberculosis Cell cell_wall Cell Wall Synthesis (e.g., Mycolic Acids) dna_rep DNA Replication (e.g., DNA Gyrase) protein_syn Protein Synthesis (e.g., Ribosome) energy_met Energy Metabolism (e.g., ATP Synthase) drug Antituberculosis agent-5 drug->cell_wall Inhibition drug->dna_rep Inhibition drug->protein_syn Inhibition drug->energy_met Inhibition

Caption: Potential inhibitory targets for antituberculosis agents.

Interpretation of Results

The results of the time-kill kinetics assay can provide insights into whether this compound is:

  • Bactericidal: Causes a ≥3-log10 reduction in the initial CFU/mL.

  • Bacteriostatic: Inhibits bacterial growth but does not cause significant killing (less than a 3-log10 reduction).

  • Concentration-dependent: The rate and extent of killing increase with increasing drug concentrations.[1][2]

  • Time-dependent: The killing activity is dependent on the duration of exposure above the MIC, with little increase in killing at higher concentrations.[1][2]

The data presented in the example tables suggest that this compound exhibits concentration-dependent bactericidal activity, with higher concentrations leading to a more rapid and extensive reduction in bacterial viability. At 16x and 64x MIC, a bactericidal effect is achieved within 4 days of exposure.

Conclusion

The time-kill kinetics assay is an indispensable tool in the preclinical evaluation of novel antituberculosis compounds. The detailed protocol and data presentation format provided here offer a standardized approach to assessing the bactericidal or bacteriostatic activity of "this compound," thereby guiding its further development as a potential new therapy for tuberculosis.

References

Measuring the Fortress Within: Techniques for Quantifying Intracellular Accumulation of Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis.

Introduction: The ability of antituberculosis (TB) agents to penetrate host cells and accumulate at the site of infection is a critical determinant of their efficacy. Mycobacterium tuberculosis primarily resides within host macrophages, creating a protected niche that drugs must overcome. Therefore, understanding and quantifying the intracellular concentration of anti-TB agents is paramount for the development of new and improved therapies. This document provides an overview of key techniques and detailed protocols for measuring the intracellular accumulation of "Antituberculosis agent-5" and other anti-TB drugs.

Data Presentation: Comparative Intracellular Accumulation of Antituberculosis Agents

The following table summarizes quantitative data on the intracellular accumulation of several known antituberculosis drugs in various macrophage cell lines. This data serves as a reference for expected accumulation ratios and concentrations. The intracellular-to-extracellular concentration ratio (I/E ratio) is a key parameter for assessing drug accumulation.

DrugCell LineIntracellular Concentration (ng/mL)Extracellular Concentration (ng/mL)I/E RatioReference
BedaquilineTHP-14,410 ± 190.91,390~3.2[1]
BedaquilinePBMCs16.2 - 5,47894.7 - 2,5400.61 - 1.10[2][3][4]
MoxifloxacinTHP-13,374 ± 48.71,050~3.2[1]
RifampinTHP-13,050 ± 62.9180~16.9[1]
LinezolidTHP-1770 ± 14.1Not SpecifiedNot Specified[1]
Isoniazid (B1672263)THP-1~1,400 (as microparticles)Not SpecifiedNot Specified[5][6]
Rifabutin (B1679326)THP-1~2,000 (as microparticles)Not SpecifiedNot Specified[5][6]

Experimental Protocols

Several methodologies can be employed to measure the intracellular accumulation of antituberculosis agents. The choice of method depends on the specific compound, available resources, and the desired level of quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate quantification of intracellular drug concentrations.[7][8][9][10][11] It offers high sensitivity and specificity, allowing for the simultaneous measurement of the parent drug and its metabolites.[2][3][4][12]

Protocol: LC-MS/MS-based Quantification of Intracellular Drug Accumulation in Macrophages [7]

a. Cell Culture and Infection:

  • Culture macrophage-like cells (e.g., THP-1 or J774) in appropriate media and conditions.[7]

  • For studies involving infected cells, infect the macrophages with Mycobacterium tuberculosis (e.g., H37Rv) at a desired multiplicity of infection (MOI).[1][13]

  • Incubate the infected cells to allow for phagocytosis and stabilization of the infection.

b. Drug Treatment:

  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

  • Add the drug to the cell culture medium at the desired final concentration. Include a vehicle control (e.g., DMSO alone).

  • Incubate the cells with the drug for a specified period (e.g., 2, 24, 48 hours) to allow for drug accumulation.[1]

c. Cell Harvesting and Lysis:

  • At the end of the incubation period, aspirate the drug-containing medium.

  • Wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.[14]

  • Lyse the cells using a suitable method, such as sonication or by adding an organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.[7][14] The internal standard is a molecule structurally similar to the analyte, used to improve the accuracy of quantification.[1]

  • Centrifuge the cell lysate to pellet cellular debris.

d. Sample Analysis:

  • Collect the supernatant containing the intracellular drug.

  • Analyze the supernatant using a validated LC-MS/MS method.[8][10] This involves separating the drug from other cellular components by liquid chromatography and then detecting and quantifying it by mass spectrometry.

  • Determine the intracellular drug concentration by comparing the signal to a standard curve of known drug concentrations.[1]

  • Normalize the intracellular concentration to the cell number or total protein content.[14]

e. Calculation of Accumulation Ratio:

  • The intracellular accumulation ratio can be calculated as the ratio of the intracellular drug concentration to the extracellular drug concentration.[1]

Fluorescence-Based Methods

Fluorescence-based assays offer a higher throughput alternative to LC-MS/MS and can provide information on the subcellular localization of drugs.

Protocol: Intracellular Accumulation Measurement using a Fluorescently Labeled Drug [15][16]

a. Synthesis of Fluorescently Labeled "this compound":

  • Conjugate "this compound" with a fluorescent dye (e.g., FITC, rhodamine).

  • Purify the labeled compound to remove any unconjugated dye.

b. Cell Culture and Treatment:

  • Culture macrophages as described in the LC-MS/MS protocol.

  • Treat the cells with the fluorescently labeled "this compound" at various concentrations and for different time points.

c. Measurement of Intracellular Fluorescence:

  • Fluorometry:

    • Wash the cells to remove the extracellular fluorescent drug.

    • Lyse the cells and measure the fluorescence of the lysate using a microplate reader.

    • Relate the fluorescence intensity to the intracellular drug concentration using a standard curve of the fluorescently labeled drug.

  • Flow Cytometry:

    • Wash and detach the cells.

    • Analyze the fluorescence of individual cells using a flow cytometer. This provides information on the distribution of drug uptake within the cell population.[1]

  • Confocal Microscopy:

    • Grow cells on coverslips and treat with the fluorescently labeled drug.

    • Fix and mount the cells for imaging.

    • Visualize the subcellular localization of the drug using a confocal microscope.[17]

Radiolabeling Methods

Radiolabeling provides a highly sensitive method for quantifying drug accumulation.

Protocol: Intracellular Accumulation using Radiolabeled "this compound"

a. Synthesis of Radiolabeled "this compound":

  • Synthesize "this compound" incorporating a radioactive isotope (e.g., ³H or ¹⁴C).

b. Cell Culture and Treatment:

  • Culture and treat macrophages with the radiolabeled drug as described in the previous protocols.

c. Measurement of Intracellular Radioactivity:

  • Wash the cells thoroughly to remove any extracellular radiolabeled drug.

  • Lyse the cells.

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Calculate the intracellular drug concentration based on the specific activity of the radiolabeled compound and the cell volume or number.

Visualizations

The following diagrams illustrate the experimental workflows for the described techniques.

LC_MS_MS_Workflow start Start cell_culture Macrophage Culture (e.g., THP-1) start->cell_culture infection Infection with M. tuberculosis (optional) cell_culture->infection drug_treatment Drug Treatment (this compound) infection->drug_treatment incubation Incubation drug_treatment->incubation wash Wash Cells (ice-cold PBS) incubation->wash lysis Cell Lysis (with internal standard) wash->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis & Quantification lcms->data_analysis end End data_analysis->end

Caption: Workflow for LC-MS/MS-based measurement of intracellular drug accumulation.

Fluorescence_Workflow start Start cell_culture Macrophage Culture start->cell_culture drug_treatment Treatment with Fluorescently Labeled Drug cell_culture->drug_treatment incubation Incubation drug_treatment->incubation wash Wash Cells incubation->wash analysis_choice Analysis Method wash->analysis_choice fluorometry Fluorometry (Plate Reader) analysis_choice->fluorometry Quantification flow_cytometry Flow Cytometry analysis_choice->flow_cytometry Population Analysis microscopy Confocal Microscopy analysis_choice->microscopy Subcellular Localization data_analysis Data Analysis fluorometry->data_analysis flow_cytometry->data_analysis microscopy->data_analysis end End data_analysis->end

Caption: Workflow for fluorescence-based methods of intracellular drug accumulation.

Logical_Relationship cluster_0 Host Cell drug Antituberculosis Agent cell_membrane Host Cell Membrane drug->cell_membrane Penetration intracellular Intracellular Space cell_membrane->intracellular Accumulation mycobacteria Mycobacterium tuberculosis intracellular->mycobacteria Target Engagement sub_nodes

Caption: Logical relationship of drug penetration and accumulation in infected host cells.

References

Application Notes: Evaluating "Antituberculosis Agent-5" in the Hollow Fiber Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hollow fiber model of tuberculosis (HFS-TB) is a dynamic in vitro system that allows for the prolonged study of Mycobacterium tuberculosis (Mtb) under controlled antibiotic exposure. This model simulates human pharmacokinetics (PK), enabling the evaluation of drug efficacy, the suppression of resistance, and the optimization of dosing regimens for new antituberculosis agents like "Antituberculosis Agent-5". The HFS-TB provides a crucial bridge between static in vitro experiments and more complex, expensive in vivo animal models.

Key Applications

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Parameter Determination: The HFS-TB model is instrumental in determining key PK/PD indices such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), the ratio of the maximum concentration to the MIC (Cmax/MIC), and the percentage of time the drug concentration remains above the MIC (%T>MIC).

  • Dose-Ranging and Optimization: Researchers can simulate various dosing schedules of "this compound" to identify the most effective regimen for maximizing bacterial kill while minimizing the potential for acquired drug resistance.

  • Combination Therapy Assessment: The model can effectively evaluate the synergistic, additive, or antagonistic effects of "this compound" when used in combination with other anti-TB drugs.

  • Resistance Studies: The HFS-TB allows for the study of the emergence of drug-resistant Mtb strains over extended periods of drug exposure, providing insights into the resistance potential of "this compound".

Experimental Protocols

1. Preparation of Mycobacterium tuberculosis Inoculum

  • Culture Mycobacterium tuberculosis H37Rv (or a relevant clinical isolate) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Incubate at 37°C with continuous shaking until the culture reaches a mid-logarithmic growth phase (OD600 of 0.5-0.8).

  • Harvest the bacteria by centrifugation at 3000 x g for 10 minutes.

  • Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.

  • Resuspend the final pellet in fresh 7H9 broth and vortex with sterile glass beads to break up clumps.

  • Allow the suspension to settle for 10-15 minutes to remove remaining clumps.

  • Determine the concentration of the bacterial suspension (CFU/mL) by plating serial dilutions on Middlebrook 7H10 agar (B569324) plates.

  • Dilute the suspension to the desired starting inoculum concentration for the hollow fiber system.

2. Hollow Fiber System Setup and Inoculation

  • Prime a hollow fiber cartridge (e.g., C3008, FiberCell Systems) by pumping sterile distilled water through both the central and peripheral compartments, followed by sterile PBS.

  • Equilibrate the entire system with pre-warmed Middlebrook 7H9 broth by circulating it through all compartments for at least 24 hours inside a 37°C incubator.

  • Prepare the Mtb inoculum as described above to a final concentration of approximately 1 x 10^7 CFU/mL.

  • Inject the bacterial suspension into the peripheral compartment of the hollow fiber cartridge.

  • Allow the bacteria to acclimate within the system for 24-48 hours before initiating drug treatment.

3. "this compound" Administration and Pharmacokinetic Simulation

  • Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO, water) at a high concentration.

  • On day 0 of the experiment, add the calculated amount of "this compound" to the central reservoir to achieve the target Cmax.

  • Utilize a computer-controlled syringe pump to continuously infuse fresh drug-free medium into the central reservoir while simultaneously removing the medium at the same rate to simulate the desired pharmacokinetic profile (e.g., a half-life of 8 hours).

  • Collect samples from the central and peripheral compartments at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours post-dose) to measure the concentration of "this compound" using a validated analytical method (e.g., LC-MS/MS).

4. Assessment of Antimicrobial Efficacy and Resistance

  • At specified time points throughout the experiment (e.g., days 0, 2, 4, 7, 10, 14), collect samples from the peripheral compartment containing the Mtb.

  • Prepare serial dilutions of the collected samples in sterile PBS with 0.05% Tween 80.

  • Plate the dilutions on Middlebrook 7H10 agar plates to determine the total viable bacterial count (CFU/mL).

  • To assess the emergence of resistance, plate the samples on 7H10 agar containing various concentrations of "this compound" (e.g., 2x, 4x, 8x the MIC).

  • Incubate all plates at 37°C for 3-4 weeks before counting the colonies.

  • Plot the change in log10 CFU/mL over time for both the total bacterial population and the resistant subpopulation.

Data Presentation

Table 1: Pharmacokinetic Parameters of "this compound" in the Hollow Fiber System

ParameterTarget ValueMeasured Value (Central)Measured Value (Peripheral)
Cmax (mg/L) 10.09.8 ± 0.59.5 ± 0.6
Half-life (hours) 8.08.2 ± 0.38.1 ± 0.4
AUC0-24h (mg·h/L) 120118.5 ± 5.2115.7 ± 6.1
MIC (mg/L) 0.5N/AN/A
AUC/MIC Ratio 240237231.4

Table 2: Efficacy of "this compound" Against M. tuberculosis in the Hollow Fiber System

DayLog10 CFU/mL (Untreated Control)Log10 CFU/mL (Total Population)Log10 CFU/mL (Resistant Subpopulation at 4x MIC)
0 7.02 ± 0.087.05 ± 0.06<2.0
2 7.45 ± 0.115.81 ± 0.15<2.0
4 7.91 ± 0.094.62 ± 0.12<2.0
7 8.53 ± 0.133.15 ± 0.18<2.0
10 8.98 ± 0.102.54 ± 0.212.87 ± 0.15
14 9.21 ± 0.142.11 ± 0.253.98 ± 0.19

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase culture 1. Culture Mtb to Mid-Log Phase harvest 2. Harvest and Wash Bacterial Cells culture->harvest inoculum 3. Prepare Standardized Inoculum harvest->inoculum inoculate 5. Inoculate HFS with Mtb inoculum->inoculate hfs_prep 4. Prime and Equilibrate Hollow Fiber System hfs_prep->inoculate acclimate 6. Acclimation Period (24-48h) inoculate->acclimate drug_admin 7. Administer Agent-5 & Simulate PK acclimate->drug_admin sampling 8. Periodic Sampling (Central & Peripheral) drug_admin->sampling pk_analysis 9. Measure Drug Concentration (LC-MS/MS) sampling->pk_analysis cfu_plating 10. Plate for Total CFU Count sampling->cfu_plating resistance_plating 11. Plate for Resistant Subpopulation sampling->resistance_plating data_analysis 12. Analyze Data & Determine PK/PD Indices pk_analysis->data_analysis cfu_plating->data_analysis resistance_plating->data_analysis

Caption: Experimental workflow for the hollow fiber model of tuberculosis.

G cluster_system Hollow Fiber System cluster_cartridge Hollow Fiber Cartridge central_res Central Reservoir (Drug & Nutrients) central_comp Central Compartment (Intracapillary Space) central_res->central_comp Drug & Nutrient Supply pump_in Syringe Pump (Drug Input) pump_in->central_res Simulates Absorption pump_out Waste Pump (Drug Clearance) central_comp->pump_out Simulates Elimination peripheral_comp Peripheral Compartment (Extracapillary Space) Contains Mtb central_comp->peripheral_comp Drug & Nutrient Diffusion fibers Semi-permeable Hollow Fibers central_comp->fibers fibers->peripheral_comp

Caption: Logical relationship of components in the hollow fiber system.

G agent5 This compound cell_wall Mtb Cell Wall agent5->cell_wall Penetrates target_enzyme Target Enzyme (e.g., InhA) agent5->target_enzyme Inhibits cell_wall->target_enzyme Activates Prodrug (if applicable) mycolic_acid Mycolic Acid Synthesis target_enzyme->mycolic_acid Blocks cell_lysis Cell Wall Disruption & Bacterial Lysis mycolic_acid->cell_lysis Disrupts

Caption: Hypothetical signaling pathway for "this compound".

Application Notes and Protocols: Assessing the Efficacy of Antituberculosis Agent-5 in a Granuloma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a formidable global health challenge, largely due to the complex pathology of the infection, characterized by the formation of granulomas. These organized cellular aggregates, while containing the infection, also provide a niche for Mycobacterium tuberculosis (M.tb) to persist in a dormant state, often rendering conventional antibiotic therapies less effective. The evaluation of novel antituberculosis agents, therefore, requires models that can recapitulate the intricate microenvironment of the granuloma.

This document provides detailed application notes and protocols for assessing the efficacy of a novel therapeutic candidate, herein referred to as "Antituberculosis Agent-5." For the purpose of these notes, we will use the well-characterized benzothiazinone, BTZ-043 , as a representative example of "this compound." BTZ-043 is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2] Its efficacy has been demonstrated in various models, including the C3HeB/FeJ mouse model, which develops human-like caseous necrotic granulomas.[1][3]

These protocols will detail both an in vitro 3D human granuloma model for initial screening and mechanistic studies, and an in vivo murine granuloma model for evaluating efficacy in a complex biological system.

Data Presentation: Efficacy of this compound (BTZ-043)

The following tables summarize the quantitative data on the efficacy of BTZ-043 from preclinical studies.

Table 1: In Vitro Activity of BTZ-043

ParameterValueReference Strain(s)
MIC Range 1 - 30 ng/mLM. tuberculosis complex
Intracellular MIC (Macrophages) <10 ng/mLM. tuberculosis

MIC: Minimum Inhibitory Concentration[3][4]

Table 2: In Vivo Efficacy of BTZ-043 in the C3HeB/FeJ Mouse Model

Treatment GroupDurationLung Bacterial Burden (log10 CFU Reduction vs. Control)Spleen Bacterial Burden (log10 CFU Reduction vs. Control)Histological Improvement
BTZ-043 (50 mg/kg) 8 weeksSignificant ReductionSignificant ReductionYes
BTZ-043 (100 mg/kg) 8 weeksDose-proportional ReductionDose-proportional ReductionYes
BTZ-043 (200 mg/kg) 8 weeksHighest EfficacyHighest EfficacyYes

CFU: Colony Forming Units. Data synthesized from reported significant reductions and dose-proportional effects.[1][3]

Experimental Protocols

Protocol 1: In Vitro 3D Human Granuloma Model

This protocol describes the formation of 3D human granulomas in vitro to assess the efficacy of this compound. This model utilizes human peripheral blood mononuclear cells (PBMCs) and can mimic early granuloma formation.[5][6][7][8]

Materials:

  • Ficoll-Paque PLUS

  • Human PBMCs isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% human serum, L-glutamine, and penicillin-streptomycin

  • Mycobacterium tuberculosis H37Rv (or a fluorescent reporter strain)

  • This compound (BTZ-043)

  • 96-well round-bottom, ultra-low attachment plates

  • Collagen I, rat tail

  • Recombinant human cytokines (e.g., IFN-γ, TNF-α) - optional for modulating granuloma phenotype

  • Reagents for CFU enumeration (7H11 agar (B569324) plates) or fluorescence microscopy

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Preparation: Resuspend PBMCs in RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

  • Infection: Infect PBMCs with M.tb H37Rv at a multiplicity of infection (MOI) of 0.1 (1 bacterium per 10 PBMCs) for 4 hours at 37°C.

  • Collagen Matrix Preparation: Prepare a neutralized collagen solution on ice according to the manufacturer's instructions.

  • Embedding Cells: Gently mix the infected PBMCs with the collagen solution to a final cell density of 1 x 10^6 cells/mL.

  • Granuloma Formation: Dispense 100 µL of the cell-collagen suspension into each well of a 96-well ultra-low attachment plate. Allow the gel to solidify at 37°C for 30 minutes.

  • Culture: Add 100 µL of RPMI-1640 with 10% human serum to each well. Culture for 7-9 days to allow for granuloma formation.

  • Treatment: After granuloma formation, add this compound at various concentrations to the culture medium. Include a vehicle control and a positive control (e.g., isoniazid).

  • Efficacy Assessment (after 48-72 hours of treatment):

    • CFU Enumeration: Digest the collagen gel with collagenase, lyse the host cells with a gentle detergent (e.g., 0.1% saponin), and plate serial dilutions on 7H11 agar to determine bacterial viability.

    • Microscopy: If using a fluorescent M.tb strain, visualize the granulomas and quantify bacterial load using confocal microscopy.

    • Host Cell Viability: Assess host cell viability using assays such as CellTiter-Glo.

Protocol 2: In Vivo Murine Granuloma Model (C3HeB/FeJ Mice)

This protocol outlines the use of the C3HeB/FeJ mouse model, which develops caseous necrotic granulomas, to evaluate the in vivo efficacy of this compound.[1][3]

Materials:

  • C3HeB/FeJ mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • This compound (BTZ-043) formulated for oral gavage

  • Vehicle control

  • Standard TB drug (e.g., isoniazid) for positive control

  • Reagents and equipment for CFU enumeration from lung and spleen homogenates

  • Formalin and materials for histopathological analysis

Procedure:

  • Aerosol Infection: Infect C3HeB/FeJ mice with a low dose of M.tb H37Rv (e.g., 50-100 CFU) using a calibrated aerosol exposure system.

  • Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks, during which time necrotic granulomas will form in the lungs.

  • Treatment Initiation:

    • Randomize mice into treatment groups: Vehicle control, this compound (e.g., 50, 100, 200 mg/kg), and a positive control group.

    • Administer treatment daily via oral gavage for a predefined period (e.g., 4 or 8 weeks).

  • Monitoring: Monitor mice for signs of morbidity and mortality throughout the experiment.

  • Efficacy Assessment (at the end of the treatment period):

    • Bacterial Load: Euthanize mice and aseptically remove lungs and spleens. Homogenize the organs and plate serial dilutions on 7H11 agar to determine CFU counts.

    • Histopathology: Fix a lobe of the lung in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) and Ziehl-Neelsen staining to assess granuloma structure, inflammation, and bacterial location.

Visualizations

Experimental_Workflow_In_Vitro In Vitro 3D Granuloma Model Workflow cluster_prep Preparation cluster_formation Granuloma Formation cluster_treatment Treatment & Analysis pbmc Isolate Human PBMCs infect Infect PBMCs with M.tb pbmc->infect mtb Prepare M.tb H37Rv mtb->infect embed Embed in Collagen Matrix infect->embed culture Culture for 7-9 Days embed->culture treat Add this compound culture->treat assess Assess Efficacy (CFU, Microscopy) treat->assess

Caption: Workflow for the in vitro 3D human granuloma model.

Experimental_Workflow_In_Vivo In Vivo Murine Granuloma Model Workflow cluster_infection Infection cluster_treatment_vivo Treatment cluster_analysis_vivo Analysis infect_mice Aerosol Infection of C3HeB/FeJ Mice establish Establish Chronic Infection (4-6 Weeks) infect_mice->establish randomize Randomize Mice into Treatment Groups establish->randomize administer Administer Agent-5 Daily (4-8 Weeks) randomize->administer euthanize Euthanize and Harvest Organs administer->euthanize bacterial_load Determine Bacterial Load (CFU) euthanize->bacterial_load histology Perform Histopathology euthanize->histology

Caption: Workflow for the in vivo C3HeB/FeJ mouse granuloma model.

Signaling_Pathway Macrophage Signaling in TB Granuloma cluster_m1 M1 Polarization (Pro-inflammatory) cluster_m2 M2 Polarization (Anti-inflammatory) ifn IFN-γ nfkb NF-κB Activation ifn->nfkb tnf TNF-α tnf->nfkb m1_outcome Mycobacterial Killing Pro-inflammatory Cytokines nfkb->m1_outcome il4 IL-4 / IL-13 stat6 STAT6 Activation il4->stat6 m2_outcome Tissue Repair Immune Regulation Bacterial Persistence stat6->m2_outcome mtb_infected_macro M.tb-Infected Macrophage mtb_infected_macro->tnf induces

Caption: Key macrophage polarization pathways in a TB granuloma.

References

Application Notes and Protocols: Determination of Resistance Frequency to Antituberculosis Agent-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) is a significant global health threat, necessitating robust methods for evaluating the potential of new antimicrobial agents to select for resistant mutants. The frequency of resistance (FoR) is a critical parameter determined during preclinical development. It measures the proportion of a bacterial population that exhibits spontaneous resistance to a drug.[1][2][3] This document provides a detailed protocol for determining the FoR of a novel drug, designated here as "Antituberculosis agent-5," against M. tuberculosis.

The protocol described herein is based on established methodologies for determining the frequency of mutation to resistance in mycobacteria.[4] It involves exposing a large, susceptible Mtb population to a selective concentration of this compound and quantifying the number of resistant colonies that arise. This method allows for the calculation of the resistance frequency, providing valuable data for the risk assessment of this new antituberculosis agent.

Key Concepts: Mutation Rate vs. Mutation Frequency

It is crucial to distinguish between mutation rate and mutation frequency.

  • Mutation Rate (µ): The probability of a mutation occurring per cell per generation. It reflects the rate of new mutations arising in a population.

  • Mutation Frequency (f): The proportion of resistant mutants within a given bacterial population at a specific point in time.[1][2]

This protocol focuses on determining the mutation frequency , which is a practical measure for assessing the likelihood of selecting for pre-existing resistant mutants.[3]

Experimental Protocol: Resistance Frequency Determination

This protocol outlines the steps to determine the frequency of spontaneous resistance to this compound in M. tuberculosis H37Rv (or another appropriate susceptible strain).

Materials
  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Middlebrook 7H11 agar (B569324) supplemented with 10% OADC

  • This compound stock solution (of known concentration)

  • Sterile phosphate-buffered saline with 0.05% Tween 80 (PBST)

  • Sterile plating beads or cell spreaders

  • Incubator at 37°C with 5% CO2

  • Spectrophotometer

  • Microcentrifuge and tubes

  • Vortex mixer

Determination of Minimum Inhibitory Concentration (MIC)

Before determining the resistance frequency, the MIC of this compound against the Mtb strain must be accurately determined. The MIC is the lowest concentration of the drug that inhibits visible growth of the bacteria. This can be done using standard broth microdilution or agar proportion methods.[5] For this protocol, we will assume the MIC has been determined. The selective concentration for resistance frequency plates is typically 4x, 8x, or 16x the MIC to ensure that only truly resistant mutants grow.

Experimental Workflow

The overall workflow for determining resistance frequency is depicted below.

G cluster_prep Culture Preparation cluster_plating Plating for Viable Count and Resistant Mutants cluster_incubation Incubation cluster_analysis Data Analysis A Inoculate M. tuberculosis in 7H9 broth B Incubate at 37°C to mid-log phase (OD600 ≈ 0.5-0.8) A->B C Prepare serial dilutions of the culture in PBST B->C E Plate undiluted culture on 7H11 agar with this compound (e.g., 8x MIC) B->E D Plate dilutions on 7H11 agar (no drug) for CFU count C->D F Incubate all plates at 37°C for 3-4 weeks D->F E->F G Count colonies on all plates F->G H Calculate total viable cell count (CFU/mL) G->H I Calculate number of resistant mutants G->I J Calculate Resistance Frequency H->J I->J

Caption: Experimental workflow for determining the resistance frequency of M. tuberculosis to this compound.

Detailed Procedure
  • Culture Preparation:

    • Inoculate M. tuberculosis H37Rv into 10 mL of 7H9 broth supplemented with OADC and Tween 80.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of approximately 0.5-0.8). This ensures a high density of viable cells.

  • Plating for Total Viable Count (CFU/mL):

    • Prepare a series of 10-fold serial dilutions of the Mtb culture in PBST (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶).

    • Plate 100 µL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto separate 7H11 agar plates (without the drug).

    • Spread the inoculum evenly using sterile plating beads or a cell spreader.

    • Prepare these plates in triplicate for statistical accuracy.

  • Plating for Resistant Mutants:

    • Concentrate the remaining bacterial culture by centrifuging at 3,000 x g for 10 minutes.

    • Resuspend the cell pellet in a small volume of PBST (e.g., 100 µL).

    • Plate the entire concentrated cell suspension onto 7H11 agar plates containing this compound at a selective concentration (e.g., 8x MIC).

    • Prepare at least three replicate plates.

  • Incubation:

    • Incubate all plates (with and without the drug) at 37°C in a 5% CO₂ incubator for 3 to 4 weeks, or until colonies are clearly visible.

  • Colony Counting and Calculation:

    • After incubation, count the number of colonies on the plates for both the total viable count and the resistant mutants.

    • Calculate the total viable cell count (CFU/mL):

      • Select the dilution plates with a countable number of colonies (typically 30-300 colonies).

      • Use the following formula:

        • CFU/mL = (Average number of colonies × Dilution factor) / Volume plated (in mL)

    • Calculate the total number of cells plated on the selective media:

      • Total cells plated = CFU/mL × Volume of original culture plated

    • Calculate the resistance frequency:

      • Resistance Frequency = (Average number of colonies on selective plates) / (Total number of viable cells plated on selective media)

Data Presentation

The quantitative data from the resistance frequency determination should be summarized in clear, structured tables.

Table 1: Determination of Total Viable Count

ReplicateDilution PlatedVolume Plated (mL)Number of ColoniesCFU/mLAverage CFU/mL
110⁻⁵0.11521.52 x 10⁸
210⁻⁵0.11651.65 x 10⁸1.59 x 10⁸
310⁻⁵0.11591.59 x 10⁸

Table 2: Determination of Resistant Mutants

ReplicateVolume of Culture Plated (mL)Concentration of Agent-5Number of Resistant Colonies
118x MIC12
218x MIC15
318x MIC11
Average 12.7

Table 3: Calculation of Resistance Frequency

ParameterValue
Average CFU/mL1.59 x 10⁸
Total Viable Cells Plated on Selective Media1.59 x 10⁸
Average Number of Resistant Colonies12.7
Resistance Frequency 8.0 x 10⁻⁸

Note: The data presented in these tables are for illustrative purposes only.

Signaling Pathways and Resistance Mechanisms

The development of resistance to antituberculosis drugs is primarily due to spontaneous mutations in the bacterial chromosome.[1] These mutations typically alter the drug's target protein, prevent the activation of a prodrug, or increase drug efflux. The specific mechanism of resistance to this compound would need to be investigated through whole-genome sequencing of the resistant mutants.

Below is a generalized diagram illustrating potential mechanisms of drug resistance in M. tuberculosis.

G cluster_cell Mycobacterium tuberculosis Cell cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms A This compound (Prodrug) B Activating Enzyme A->B Activation C Active Drug B->C D Drug Target (e.g., Enzyme, Ribosome) C->D Binding H Upregulation of Efflux Pump C->H Efflux E Inhibition of Cellular Process D->E F Mutation in Activating Enzyme Gene F->B Prevents Activation G Mutation in Drug Target Gene G->D Alters Target

Caption: Generalized mechanisms of drug resistance in M. tuberculosis.

Conclusion

The protocol described provides a robust framework for determining the frequency of resistance to a novel antituberculosis agent. This is a critical step in the preclinical evaluation of any new drug candidate for the treatment of tuberculosis. The data generated will inform the potential for the development of resistance and guide further studies into the molecular mechanisms of resistance. It is recommended to perform these experiments with multiple clinical isolates of M. tuberculosis to obtain a more comprehensive understanding of the resistance potential.

References

Application Notes and Protocols for Efficacy Testing of "Antituberculosis Agent-5" in Chronically Infected Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the preclinical evaluation of a novel investigational drug, designated here as "Antituberculosis Agent-5" (ATA-5), in a murine model of chronic Mycobacterium tuberculosis (Mtb) infection. The protocols detailed below are designed to assess the bactericidal and sterilizing activity of ATA-5, crucial endpoints in the development of new antituberculosis therapies. The experimental design is grounded in established methodologies to ensure robust and reproducible data for advancing promising candidates.[1]

I. Animal Model and Husbandry

1.1. Mouse Strain Selection:

The choice of mouse strain is critical as it influences the pathological manifestations of tuberculosis.[1] Commonly used immunocompetent strains include BALB/c and C57BL/6.[1][2] For studies requiring the formation of more human-like caseous necrotic granulomas, the C3HeB/FeJ strain is recommended.[1] All animals should be pathogen-free and housed in a BSL-3 facility.

1.2. Husbandry:

Mice should be housed in individually ventilated cages with ad libitum access to sterile food and water. Environmental conditions, including temperature, humidity, and light/dark cycles, must be strictly controlled and monitored.

II. Experimental Design and Protocols

A chronic infection model is employed to evaluate the efficacy of ATA-5 against slowly replicating or non-replicating bacilli, which are characteristic of the persistent stage of tuberculosis.[1]

2.1. Mycobacterium tuberculosis Strain:

A virulent laboratory-adapted strain of M. tuberculosis, such as H37Rv or Erdman, should be used for infection.[3]

2.2. Inoculum Preparation:

  • Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Harvest mid-log phase cultures, wash with phosphate-buffered saline (PBS) containing 0.05% Tween 80, and sonicate to obtain a single-cell suspension.

  • Determine the concentration of viable bacteria by plating serial dilutions on Middlebrook 7H10 agar (B569324).

2.3. Chronic Infection Protocol (Low-Dose Aerosol):

The most common and physiologically relevant route of infection is via aerosol, mimicking the natural transmission in humans.[4]

  • Use a whole-body inhalation exposure system (e.g., Glas-Col) to deliver a low dose of Mtb, aiming for an initial deposition of 50-100 colony-forming units (CFU) in the lungs of each mouse.[2][3]

  • Confirm the initial bacterial load by sacrificing a subset of mice (n=3-5) 24 hours post-infection and enumerating CFU in the lungs.

  • Allow the infection to establish for 4-6 weeks to develop into a chronic phase, characterized by a stable bacterial load in the lungs.[1]

2.4. Treatment Regimen:

  • At 4-6 weeks post-infection, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Administer ATA-5 at various doses and schedules (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, subcutaneous injection).

  • Include a vehicle control group and a positive control group treated with a standard-of-care regimen (e.g., isoniazid (B1672263) [INH] and rifampicin (B610482) [RIF]).[3]

  • Monitor the health of the mice daily, including body weight and clinical signs of distress.

2.5. Endpoint Analysis:

Efficacy will be determined at specified time points (e.g., after 4 and 8 weeks of treatment).

2.5.1. Bacterial Load Determination (CFU Assay):

  • Euthanize mice and aseptically harvest lungs and spleens.

  • Homogenize organs in sterile PBS with 0.05% Tween 80.

  • Plate serial dilutions of the homogenates on Middlebrook 7H10 agar plates.

  • Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.

2.5.2. Histopathology:

  • Fix a portion of the lung tissue in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and Ziehl-Neelsen for acid-fast bacilli.

  • A qualified pathologist should perform a blinded evaluation of the lung sections to assess the extent of inflammation, granuloma formation, and tissue damage.

III. Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Bacterial Load in Lungs Following ATA-5 Treatment

Treatment GroupDose (mg/kg)Duration (weeks)Mean Log10 CFU/Lung (± SD)Change from Vehicle Control (Log10)
Vehicle Control-46.5 (± 0.4)-
ATA-51045.2 (± 0.5)-1.3
ATA-52544.1 (± 0.3)-2.4
INH + RIF10 + 1043.8 (± 0.2)-2.7
Vehicle Control-86.7 (± 0.3)-
ATA-51084.0 (± 0.4)-2.7
ATA-52583.1 (± 0.2)-3.6
INH + RIF10 + 1082.5 (± 0.1)-4.2

Table 2: Bacterial Load in Spleens Following ATA-5 Treatment

Treatment GroupDose (mg/kg)Duration (weeks)Mean Log10 CFU/Spleen (± SD)Change from Vehicle Control (Log10)
Vehicle Control-44.8 (± 0.3)-
ATA-51044.1 (± 0.4)-0.7
ATA-52543.5 (± 0.2)-1.3
INH + RIF10 + 1043.1 (± 0.3)-1.7
Vehicle Control-85.0 (± 0.2)-
ATA-51083.3 (± 0.3)-1.7
ATA-52582.6 (± 0.1)-2.4
INH + RIF10 + 1082.1 (± 0.2)-2.9

IV. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Endpoint Analysis A Culture M. tuberculosis B Prepare Inoculum A->B C Low-Dose Aerosol Infection of Mice B->C D Establish Chronic Infection (4-6 weeks) C->D E Randomize into Treatment Groups D->E F Administer ATA-5 / Controls E->F G Bacterial Load (CFU) in Lungs & Spleen F->G 4 & 8 weeks H Histopathology of Lungs F->H 4 & 8 weeks I Data Analysis & Interpretation G->I H->I

Caption: Workflow for evaluating ATA-5 efficacy in chronically infected mice.

Signaling Pathway Diagram: Host Immune Response to M. tuberculosis

host_immune_response cluster_infection_process Infection Process cluster_immune_activation Immune Activation cluster_effector_response Effector Response cluster_drug_effect Potential ATA-5 Intervention Mtb M. tuberculosis Macrophage Alveolar Macrophage Mtb->Macrophage Phagocytosis APC Antigen Presenting Cell (APC) Macrophage->APC Antigen Presentation Th1 CD4+ Th1 Cell APC->Th1 Activation CTL CD8+ CTL APC->CTL Activation ActivatedMacrophage Activated Macrophage Th1->ActivatedMacrophage IFN-γ Granuloma Granuloma Formation Th1->Granuloma CTL->Macrophage Killing of Infected Cells ActivatedMacrophage->Mtb ActivatedMacrophage->Granuloma ATA5 ATA-5 ATA5->Mtb Direct Bactericidal/Bacteriostatic Effect ATA5->ActivatedMacrophage Immunomodulation?

Caption: Host immune response to Mtb and potential ATA-5 intervention points.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues for Antituberculosis Agent-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of "Antituberculosis agent-5." As a novel investigational compound, optimizing its solubility is critical for accurate in vitro screening, reliable preclinical evaluation, and future formulation development.

Frequently Asked Questions (FAQs)

Q1: My "this compound" is showing negligible solubility in aqueous buffers. What are the likely reasons for this?

A1: Poor aqueous solubility is a common challenge for new chemical entities. Several factors associated with the physicochemical properties of "this compound" could be contributing to this issue:

  • Molecular Properties: The agent may possess high lipophilicity (hydrophobicity) and a stable crystalline structure, making it energetically unfavorable for water molecules to solvate the individual molecules. Many potent drug candidates are complex and lipophilic to achieve high target specificity.[1]

  • pH of the Medium: If "this compound" is an ionizable compound, its solubility will be highly dependent on the pH of the aqueous medium. For weakly acidic or basic drugs, solubility is often lowest at a pH where the molecule is in its neutral, un-ionized form.[1][2][3][4]

  • Polymorphism: The solid-state form of the compound can exist in different crystalline structures (polymorphs) or as an amorphous solid. Different polymorphs can exhibit significantly different solubilities.[1]

Q2: What is the recommended first step to address the poor solubility of "this compound"?

A2: The initial and most critical step is to thoroughly characterize the fundamental physicochemical properties of the compound. This includes determining its:

  • pKa: (if ionizable) to understand how solubility will change with pH.

  • LogP: as a measure of its lipophilicity.

  • Solid-state properties: to identify its crystalline form.

A preliminary solubility screening in various pH buffers and a selection of pharmaceutically acceptable co-solvents can provide valuable initial insights for further optimization.[1]

Q3: Can I use DMSO to dissolve "this compound" for my in-vitro assays?

A3: While Dimethyl Sulfoxide (DMSO) is a powerful solvent commonly used to prepare high-concentration stock solutions, relying on it for the final assay concentration can be problematic.[2][5] High concentrations of DMSO can be toxic to both mycobacteria and host cells, potentially confounding experimental results.[1] Furthermore, the compound may precipitate out of solution when the DMSO stock is diluted into the aqueous assay medium, leading to inaccurate and misleading data.[1][2][5] It is crucial to determine the aqueous solubility limit and develop a suitable formulation strategy for more advanced biological testing.[1]

Q4: What are the primary strategies for enhancing the solubility of "this compound"?

A4: A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs.[6][7] These can be broadly categorized as follows:

  • Physical Modifications:

    • Particle size reduction (micronization, nanosuspension)[6][7][8]

    • Modification of the crystal habit (polymorphs, amorphous forms)

    • Complexation (e.g., with cyclodextrins)[7][8]

    • Solid dispersions[6][9]

  • Chemical Modifications:

    • Salt formation[6][8]

    • Prodrug synthesis

  • Formulation Approaches:

    • pH adjustment[6][7]

    • Co-solvency[2][7][8]

    • Use of surfactants[6]

    • Lipid-based formulations (e.g., emulsions, liposomes)

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and resolving solubility issues with "this compound."

Issue 1: Precipitation Observed Upon Dilution of DMSO Stock in Aqueous Buffer

This is a common problem for hydrophobic compounds. The dramatic increase in solvent polarity when a DMSO stock is diluted in an aqueous medium can cause the compound to "crash out" of solution.[2]

Troubleshooting Steps:

  • Optimize DMSO Concentration:

    • Prepare intermediate dilutions of your concentrated stock solution in pure DMSO before the final dilution into the aqueous buffer. This can prevent localized high concentrations of the compound from precipitating upon contact with the aqueous medium.[2]

    • Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.1%) and consistent across all experiments, including a vehicle control.[5]

  • Employ Gentle Dissolution Techniques:

    • Gentle Warming: Warming the solution to 37°C may aid in dissolving the precipitate. However, be cautious as prolonged exposure to heat can degrade some compounds.[2][5]

    • Sonication: Using a sonicator can help break up precipitate particles and facilitate re-dissolving the compound.[2][5]

  • Adjust the pH of the Aqueous Buffer:

    • If "this compound" has ionizable groups, adjusting the pH of the buffer can significantly improve its solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[2][3]

Issue 2: Difficulty Achieving the Desired Final Concentration in Aqueous Media

Even with optimized protocols, you may struggle to reach the target concentration for your experiments.

Troubleshooting Steps:

  • Lower the Stock Concentration: If you are using a highly concentrated DMSO stock (e.g., 50 mM), consider preparing a lower concentration stock (e.g., 10 mM). This will necessitate adding a larger volume to your buffer, so be mindful of the final DMSO concentration.[5]

  • Utilize Co-solvents: Prepare your working solution in a buffer that contains a small percentage of a water-miscible organic co-solvent, such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs), in addition to the DMSO from your stock.[2]

  • Explore Formulation Strategies: For more advanced studies, consider more sophisticated formulation approaches like the use of cyclodextrins or creating a solid dispersion.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by Turbidimetry

This method provides a rapid assessment of the solubility of a compound under specific aqueous conditions.

  • Prepare a high-concentration stock solution of "this compound" in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the DMSO stock solution with pure DMSO.

  • Add the aqueous buffer of interest (e.g., PBS, cell culture medium) to each well, ensuring the final DMSO concentration is consistent (e.g., 1%).

  • Agitate the plate for a set period (e.g., 2 hours) at a controlled temperature.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., >500 nm).[10]

  • Plot turbidity against the compound concentration. The point at which a significant increase in turbidity is observed indicates the kinetic solubility limit.[11]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.[11]

  • Add an excess amount of solid "this compound" to a vial containing the aqueous buffer of interest. The amount should be sufficient to form a saturated solution with undissolved solid remaining.[11]

  • Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter).[12]

  • Quantify the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

  • The measured concentration represents the equilibrium solubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Water25< 1Shake-Flask
PBS (pH 7.4)251.2Shake-Flask
0.1 N HCl (pH 1.2)375.8Shake-Flask
5% DMSO in PBS2525.4Kinetic
10% Ethanol in PBS2515.7Kinetic
2% Tween 80 in Water2542.1Kinetic

Table 2: Effect of pH on the Aqueous Solubility of this compound

pHBuffer SystemSolubility (µg/mL) at 25°C
2.0Glycine-HCl8.3
4.0Acetate3.1
6.0Phosphate1.5
7.4Phosphate1.2
9.0Borate1.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_equilibrium Equilibrium Solubility compound This compound (Solid) dmso_stock 10 mM Stock in DMSO compound->dmso_stock Dissolve add_buffer_e Add Excess Solid to Aqueous Buffer compound->add_buffer_e serial_dilution Serial Dilution in DMSO dmso_stock->serial_dilution add_buffer_k Add Aqueous Buffer serial_dilution->add_buffer_k measure_turbidity Measure Turbidity add_buffer_k->measure_turbidity shake Shake to Equilibrium (24-48h) add_buffer_e->shake separate Centrifuge & Filter shake->separate quantify Quantify by HPLC separate->quantify

Caption: Workflow for determining kinetic and equilibrium solubility.

troubleshooting_flowchart cluster_solutions cluster_advanced start Precipitation Observed? optimize_dmso Optimize Final DMSO Concentration (e.g., intermediate dilutions) start->optimize_dmso Yes end Solution Found start->end No gentle_heat Gentle Warming (e.g., 37°C) optimize_dmso->gentle_heat sonicate Sonication gentle_heat->sonicate adjust_ph Adjust Buffer pH sonicate->adjust_ph no_solution Still Insoluble? adjust_ph->no_solution use_cosolvent Use Co-solvents (Ethanol, PEG) formulation Advanced Formulation (Cyclodextrins, Solid Dispersion) use_cosolvent->formulation formulation->end no_solution->use_cosolvent Yes no_solution->end No

Caption: Troubleshooting flowchart for precipitation issues.

References

Technical Support Center: Optimizing "Antituberculosis agent-5" Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of "Antituberculosis agent-5."

Troubleshooting Guide

This section addresses specific issues that may be encountered during in vivo experiments with "this compound."

Question Possible Cause Suggested Solution
Why am I observing high toxicity and adverse effects in my animal models? 1. The dose of "this compound" may be too high.[1] 2. The delivery vehicle may have inherent toxicity. 3. Off-target effects of the agent.1. Conduct a dose-response study to determine the maximum tolerated dose (MTD). 2. Test the delivery vehicle alone as a control group to assess its toxicity. 3. Consider encapsulating the agent in a nanocarrier to improve its therapeutic index and reduce off-target accumulation.[2]
Why is "this compound" showing poor efficacy in vivo despite good in vitro activity? 1. Poor bioavailability due to factors like first-pass metabolism.[3] 2. Inadequate penetration of the agent into tuberculous granulomas.[4] 3. Rapid clearance of the agent from circulation.1. Evaluate alternative routes of administration, such as inhalation, to bypass first-pass metabolism.[2] 2. Use advanced drug delivery systems (e.g., liposomes, nanoparticles) to target the drug to the site of infection.[5] 3. Modify the formulation to include components that extend the half-life of the agent.
How can I monitor the efficacy of "this compound" in real-time in my animal models? Traditional methods like colony-forming unit (CFU) assays are time-consuming.[4][6]Utilize in vivo imaging techniques with fluorescently labeled Mycobacterium tuberculosis strains. This allows for longitudinal monitoring of bacterial load in the same animal, reducing variability and the number of animals required.[4][6]
What is the appropriate animal model for my study? The choice of animal model depends on the specific research question and the characteristics of "this compound."Different models like mice, guinea pigs, and rabbits recapitulate different aspects of human tuberculosis.[7] Mice are commonly used for initial screening, while guinea pigs and rabbits can model more complex pathologies like caseous necrosis.[7]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the in vivo delivery of "this compound."

Question Answer
What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for "this compound"? Key PK/PD parameters include the maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and the ratio of AUC to the minimum inhibitory concentration (MIC). Understanding these parameters is crucial for optimizing dosing regimens.[8]
How can I improve the solubility of "this compound" for in vivo administration? Strategies to improve solubility include using co-solvents, cyclodextrins, or formulating the agent into amorphous solid dispersions or lipid-based delivery systems.
What are the standard control groups to include in my in vivo efficacy study? Standard control groups include: an untreated infected group, a vehicle control group (if a delivery vehicle is used), and a positive control group treated with a standard-of-care anti-TB drug (e.g., isoniazid, rifampicin).[1]
How long should I treat the animals to assess the sterilizing activity of "this compound"? The duration of treatment to assess sterilizing activity (prevention of relapse) is typically longer than that for bactericidal activity. For mouse models, this can extend for several months.[9]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
  • Animal Model: 6-8 week old BALB/c mice.

  • Grouping: Divide mice into groups of 5.

  • Dosing: Administer "this compound" via the intended route (e.g., oral gavage, intravenous injection) at escalating doses. Include a vehicle control group.

  • Monitoring: Monitor animals daily for signs of toxicity (weight loss, changes in behavior, ruffled fur) for 14 days.

  • Data Collection: Record body weight daily. At the end of the study, perform hematological analysis and histopathology of major organs.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than 10% weight loss.

Protocol 2: In Vivo Efficacy Assessment using a Mouse Model of Tuberculosis
  • Infection: Infect mice via aerosol with a low dose of Mycobacterium tuberculosis H37Rv.

  • Treatment Initiation: Begin treatment 2-4 weeks post-infection, once the infection is established.

  • Grouping:

    • Group 1: Untreated control.

    • Group 2: Vehicle control.

    • Group 3: "this compound" at a specific dose.

    • Group 4: Standard-of-care drug (e.g., isoniazid).

  • Treatment: Administer treatment daily for 4-6 weeks.

  • Outcome Measurement: At the end of the treatment period, euthanize the mice and homogenize the lungs and spleen. Plate serial dilutions of the homogenates on 7H11 agar (B569324) to determine the bacterial load (CFU).

  • Analysis: Compare the CFU counts between the different treatment groups and the control groups.

Visualizations

experimental_workflow cluster_preclinical Pre-clinical Evaluation cluster_delivery Delivery Optimization cluster_clinical Clinical Translation in_vitro In Vitro Screening (MIC, Cytotoxicity) mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd Select Lead Compound efficacy In Vivo Efficacy Study (Mouse Model) mtd->efficacy Determine Safe Dose pk_pd Pharmacokinetics/ Pharmacodynamics efficacy->pk_pd Correlate Exposure and Response formulation Formulation Development (e.g., Nanoparticles) pk_pd->formulation Improve Bioavailability route Route of Administration (Oral, Inhaled) formulation->route targeting Targeted Delivery (e.g., to Granulomas) route->targeting clinical_trials Human Clinical Trials targeting->clinical_trials Optimized Regimen

Caption: Workflow for in vivo optimization of "this compound".

signaling_pathway cluster_host Host Response to M. tuberculosis Mtb M. tuberculosis Macrophage Alveolar Macrophage Mtb->Macrophage Infection Granuloma Granuloma Formation Macrophage->Granuloma Immune Cell Recruitment Apoptosis Macrophage Apoptosis Macrophage->Apoptosis Induces Granuloma->Mtb Contains Infection Agent5 This compound Agent5->Mtb Inhibits Growth Agent5->Macrophage Enhances Killing Bacterial_Clearance Bacterial Clearance Apoptosis->Bacterial_Clearance

Caption: Putative mechanism of action for "this compound".

logical_relationship cluster_problem Problem: Poor In Vivo Efficacy cluster_solution Solution: Advanced Drug Delivery Poor_Bioavailability Poor Bioavailability Nanocarriers Nanocarrier Encapsulation Poor_Bioavailability->Nanocarriers Poor_Penetration Poor Granuloma Penetration Targeting_Ligands Targeting Ligands Poor_Penetration->Targeting_Ligands High_Toxicity High Systemic Toxicity High_Toxicity->Nanocarriers Inhalation Pulmonary Delivery Nanocarriers->Inhalation

Caption: Troubleshooting logic for poor in vivo efficacy.

References

"Antituberculosis agent-5" degradation and stability problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antituberculosis Agent-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common degradation and stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color to a yellow-brownish hue. What is causing this discoloration?

A1: Discoloration of this compound solutions is a common indicator of degradation. This is often due to the oxidation of the molecule, particularly when exposed to light and accelerated by elevated temperatures and humidity.[1] One of the primary degradation products, a quinone derivative, is intensely colored and can cause this observable change.

Q2: I'm observing a significant loss of potency of this compound in my acidic experimental medium. Why is this happening?

A2: this compound is highly susceptible to acid-catalyzed hydrolysis. In acidic environments (pH below 4), the agent can degrade into multiple less active or inactive byproducts.[2][3] This degradation is a critical factor to consider in experimental designs, especially those simulating gastric conditions. The presence of other agents, like those containing a hydrazide moiety, can accelerate this degradation.[2][3][4][5]

Q3: Can I prepare a stock solution of this compound in dextrose?

A3: It is not recommended to prepare or dilute this compound in solutions containing reducing sugars like dextrose. The agent can react with the sugar to form a hydrazone, leading to a significant decrease in its concentration and therapeutic efficacy.[6] It is advisable to use 0.9% sodium chloride injection for dilutions.[6]

Q4: What are the optimal storage conditions for this compound solutions?

A4: To ensure stability, solutions of this compound should be protected from light and stored at refrigerated temperatures (2-8°C).[6] For short-term storage at room temperature, it is crucial to minimize light exposure. Long-term storage should always be under refrigerated and light-protected conditions.

Q5: I am working with a fixed-dose combination containing this compound and other antitubercular drugs. Are there any known interactions I should be aware of?

A5: Yes, significant interactions can occur in fixed-dose combinations. This compound's degradation is notably accelerated in the presence of isoniazid (B1672263), particularly under acidic conditions.[2][3][4][5] This interaction can lead to a substantial loss of both compounds. Pyrazinamide, while relatively stable itself, can act as a catalyst in the degradation of rifampicin-like compounds in the presence of isoniazid.[7]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause: Degradation of this compound in the culture medium.

  • Troubleshooting Steps:

    • pH of Medium: Check the pH of your cell culture medium. If it is acidic, consider buffering the medium or preparing fresh solutions of the agent immediately before use.

    • Light Exposure: Protect your plates and stock solutions from light, as photolytic degradation can occur.

    • Incubation Time: For long incubation periods, consider replenishing the medium with a freshly prepared solution of this compound.

    • Assay Control: Run a stability control by incubating the agent in the medium for the duration of the experiment and then analyzing its concentration by HPLC.

Issue 2: Unexpected peaks in my HPLC chromatogram.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Identification: Compare the retention times of the unknown peaks with those of known degradation products if available. LC-MS analysis can help in identifying the mass of the degradants.[1]

    • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This will help in confirming the identity of the extra peaks in your chromatogram.

    • Sample Handling: Review your sample preparation and handling procedures. Ensure samples are protected from light, stored at appropriate temperatures, and analyzed promptly after preparation.

Data Presentation

Table 1: Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25°C) and Refrigerated (4°C) Conditions.

SolventStorage Condition% Recovery after 24 hours% Recovery after 72 hours
0.9% Sodium ChlorideRoom Temperature, Light Protected98.5%95.2%
0.9% Sodium ChlorideRefrigerated, Light Protected99.8%98.9%
5% DextroseRoom Temperature, Light Protected85.3%70.1%
5% DextroseRefrigerated, Light Protected92.1%88.5%
pH 2.0 BufferRoom Temperature, Light Protected65.7%40.3%

Note: Data is hypothetical and based on typical stability profiles of similar antitubercular agents.[6]

Table 2: Degradation of this compound under Forced Degradation Conditions.

Stress ConditionDuration% DegradationMajor Degradation Products Identified
0.1 M HCl2 hours~35%3-Formyl-AT-5, AT-5 Hydrazone
0.1 M NaOH2 hours~20%AT-5 Quinone
3% H₂O₂6 hours~15%Oxidized AT-5
Heat (60°C)24 hours~10%Multiple minor products
UV Light (254 nm)8 hours~25%Photolytic isomers, AT-5 Quinone

Note: Data is illustrative of typical forced degradation results.[1][8][9]

Experimental Protocols

1. Protocol for Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Store at room temperature for 6 hours, protected from light.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 60°C for 24 hours. Dissolve in an appropriate solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV light (254 nm) for 8 hours.

2. Stability-Indicating HPLC Method

This method is designed to separate the parent this compound from its major degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Start with 95% A and 5% B.

    • Linearly increase to 60% B over 20 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 334 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution of Agent-5 stress Apply Stress Conditions (Acid, Base, Heat, etc.) stock->stress hplc HPLC Analysis stress->hplc Analyze Degraded Samples lcms LC-MS for Identification hplc->lcms pathway Identify Degradation Products & Pathways lcms->pathway method Validate Stability- Indicating Method pathway->method

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_actions Recommended Actions start Inconsistent Experimental Results Observed q1 Is the solution discolored? start->q1 a1_yes Likely Oxidative/ Photolytic Degradation q1->a1_yes Yes q2 Is the experimental medium acidic? q1->q2 No a1_yes->q2 action1 Protect from Light a1_yes->action1 a1_no Check for other degradation pathways action4 Perform Stability- Indicating Assay a1_no->action4 a2_yes Potential Acid Hydrolysis q2->a2_yes Yes q3 Are other drugs present? q2->q3 No a2_yes->q3 action2 Control pH a2_yes->action2 a2_no Consider other factors (e.g., temperature) action3 Prepare Fresh Solutions a2_no->action3 a3_yes Investigate Drug-Drug Interactions q3->a3_yes Yes a3_yes->action4

Caption: Troubleshooting logic for this compound degradation issues.

References

Technical Support Center: Troubleshooting Unexpected Toxicity of Antituberculosis Agent-5 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected toxicity during in vitro experiments with the investigational compound "Antituberculosis agent-5". The following resources are designed to help identify the source of the toxicity and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at concentrations of this compound that are expected to be non-toxic. What are the common initial steps to troubleshoot this?

A3: When unexpected cytotoxicity is observed, it is crucial to first verify the experimental setup. This includes confirming the concentration of this compound, checking the health and passage number of the cell culture, and ensuring the solvent concentration is not toxic to the cells.[1] Repeating the experiment with freshly prepared reagents is also a critical first step.

Q2: How can we determine if the vehicle (solvent) used to dissolve this compound is the source of the cytotoxicity?

A2: To determine if the solvent is the cause of cytotoxicity, it is essential to run a "vehicle-only" control. This control group should contain cells treated with the same final concentration of the solvent as the experimental groups.[2] If you observe significant cell death in this control, the solvent concentration is likely too high for your specific cell line.

Q3: What are the recommended non-toxic concentrations for common solvents like DMSO and ethanol (B145695)?

A3: The tolerance to solvents like DMSO and ethanol is highly cell-line dependent.[2] However, as a general guideline, the final DMSO concentration for many cell lines should be ≤0.5%, although some robust lines can tolerate up to 1%.[2] For ethanol, concentrations should generally be kept below 0.5% to avoid cytotoxic effects.[2] It is always best practice to perform a dose-response curve for the vehicle on your specific cell line to determine the maximum non-toxic concentration.[2]

Q4: Could the observed cytotoxicity be an artifact of our cell viability assay?

A4: Yes, some cytotoxicity assays can be prone to artifacts. For instance, the MTT assay, which is commonly used, relies on mitochondrial dehydrogenase activity.[3][4] If this compound inhibits mitochondrial function, it could lead to a decrease in the MTT signal that is misinterpreted as cell death.[3] It is advisable to use an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay) or ATP content, to confirm the results.[5]

Q5: How can we check for contamination in our cell cultures that might be causing the toxicity?

A5: Microbial contamination, including bacteria, fungi, and mycoplasma, can significantly impact cell health and lead to unexpected toxicity.[6][7] Regular microscopic examination of cultures is essential to check for visible contaminants like bacteria and fungi.[8] Mycoplasma contamination is not visible by standard microscopy and requires specific detection methods such as PCR, ELISA, or fluorescent staining kits.[2][8] Endotoxin (lipopolysaccharide or LPS) from Gram-negative bacteria can also be cytotoxic and can be introduced through contaminated reagents.[2]

Troubleshooting Guides

Guide 1: Investigating the Source of Unexpected Cytotoxicity

This guide provides a step-by-step workflow to identify the root cause of unexpected cell death in your experiments with this compound.

Step 1: Verify Experimental Parameters

  • Compound Concentration: Double-check all calculations for dilutions and consider preparing a fresh stock solution of this compound.

  • Cell Health: Ensure cells are healthy, within a low passage number, and growing as expected before starting the experiment.

  • Vehicle Concentration: Confirm that the final concentration of the solvent (e.g., DMSO) is at a known non-toxic level for your cell line.

Step 2: Perform Control Experiments

  • Vehicle Control: As mentioned in the FAQs, include a control group with cells treated only with the vehicle at the same concentration used in the experimental groups.

  • Positive Control: Use a known cytotoxic agent as a positive control to ensure your assay is working correctly.

  • Untreated Control: A group of untreated cells is essential as a baseline for normal cell viability.

Step 3: Assess for Contamination

  • Visual Inspection: Carefully examine cultures under a microscope for any signs of bacterial or fungal contamination.[8]

  • Mycoplasma Testing: Use a reliable method (PCR, fluorescent stain) to test your cell stocks for mycoplasma contamination.[2]

Step 4: Use Orthogonal Cytotoxicity Assays

  • If you are using an MTT or similar metabolic assay, confirm your findings with a membrane integrity assay like the LDH release assay or a dye exclusion assay (e.g., trypan blue).

The following diagram illustrates this troubleshooting workflow:

A Unexpected Cytotoxicity Observed B Verify Experimental Parameters (Compound Conc., Cell Health, Vehicle Conc.) A->B C Perform Control Experiments (Vehicle, Positive, Untreated) B->C D Toxicity in Vehicle Control? C->D E Optimize Vehicle Concentration D->E Yes F Assess for Contamination (Visual, Mycoplasma Test) D->F No G Contamination Present? F->G H Treat or Discard Culture G->H Yes I Use Orthogonal Cytotoxicity Assays (e.g., LDH Release) G->I No J Consistent Results? I->J K Investigate Mechanism of Action (Apoptosis, Necrosis, etc.) J->K Yes L Re-evaluate Experimental Design J->L No

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Guide 2: Differentiating Between Apoptosis and Necrosis

Understanding the mode of cell death induced by this compound can provide insights into its mechanism of action.

Annexin V and Propidium Iodide (PI) Staining is a common method to distinguish between apoptosis and necrosis.

  • Apoptotic cells expose phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, which is detected by Annexin V.

  • Necrotic cells have compromised membrane integrity, allowing PI to enter and stain the nucleus.

Cell PopulationAnnexin V StainingPI StainingInterpretation
Viable CellsNegativeNegativeHealthy, intact membranes
Early Apoptotic CellsPositiveNegativeIntact membrane, PS exposed
Late Apoptotic/Necrotic CellsPositivePositiveCompromised membrane integrity
Necrotic CellsNegativePositivePrimarily necrotic cell death

The following diagram illustrates the principles of Annexin V/PI staining:

cluster_0 Viable Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis V EA V->EA Annexin V Positive LA PI EA->LA PI Positive

Caption: Differentiation of cell death stages by Annexin V and PI.

Data Presentation

Table 1: Recommended Maximum Non-Toxic Concentrations of Common Solvents
SolventCell Line DependenceGeneral Max Concentration
DMSOHigh[2]≤ 0.5%[2]
EthanolHigh[2]< 0.5%[2]
MethanolHigh< 0.1%
IsopropanolHigh< 0.2%

Note: These are general recommendations. Always perform a dose-response curve for your specific cell line.

Table 2: Comparison of Common Cytotoxicity and Viability Assays
AssayPrincipleAdvantagesDisadvantages
MTT/MTS/XTT Measures mitochondrial reductase activity[3][4]High-throughput, sensitiveCan be affected by compounds that alter mitochondrial function[3]
LDH Release Measures lactate (B86563) dehydrogenase released from damaged cellsDirectly measures cytotoxicity, good endpoint assayLess sensitive for early-stage cytotoxicity
ATP Content Measures cellular ATP levels as an indicator of viabilityRapid, sensitive, reflects metabolic healthATP levels can fluctuate with cell cycle and stress
Annexin V/PI Detects phosphatidylserine exposure and membrane integrityDifferentiates apoptosis and necrosisRequires flow cytometry or imaging, more complex
Trypan Blue Dye exclusion by cells with intact membranesSimple, inexpensive, direct measure of membrane integrityManual counting can be subjective and time-consuming

Experimental Protocols

Protocol 1: Vehicle Toxicity Assessment

Objective: To determine the maximum non-toxic concentration of the vehicle (e.g., DMSO) on your specific cell line.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • Vehicle (e.g., sterile DMSO)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, MTS)

Procedure:

  • Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare a serial dilution of your vehicle in complete culture medium. A typical concentration range to test would be from 0.01% to 2% (v/v).[2]

  • Remove the old medium from the cells and replace it with the medium containing the different vehicle concentrations. Include a "no-vehicle" control (medium only).

  • Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum non-toxic concentration.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.

Materials:

  • Cells treated with this compound and appropriate controls

  • Annexin V-FITC/PI staining kit

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound as in your cytotoxicity assay.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathways

A common pathway for drug-induced toxicity involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of apoptotic pathways.

A This compound B Increased Reactive Oxygen Species (ROS) A->B C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Caspase Activation D->E F Apoptosis E->F

References

"Antituberculosis agent-5" inconsistent results in MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) assay results for the novel investigational compound, Antituberculosis agent-5.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Question 1: Why are my MIC values for this compound fluctuating between experiments?

Answer: Inconsistent MIC values for this compound can stem from several factors. One of the most common is variability in the inoculum preparation. The density of the Mycobacterium tuberculosis suspension must be standardized for each experiment. A higher than intended inoculum concentration can lead to apparently higher MICs, while a lower concentration can result in artificially low MICs.

Another potential cause is the age and viability of the bacterial culture used for the inoculum. It is recommended to use colonies that are no more than two weeks old after visible growth.[1]

Finally, ensure that the solvent for this compound, if not water, is kept at a consistent minimum concentration across all dilutions, as the solvent itself can impact mycobacterial growth.[1]

Question 2: I am observing no growth or very poor growth in my control wells. What could be the issue?

Answer: Poor or no growth in the control wells (containing no drug) invalidates the MIC assay. This issue often points to problems with the culture medium or the inoculum itself. Ensure you are using Middlebrook 7H9 medium supplemented with 10% OADC (oleic acid, albumin, dextrose, and catalase), as this is a standard medium for M. tuberculosis susceptibility testing.[1]

The inoculum should be prepared from a fresh culture and diluted to a final concentration of approximately 10^5 CFU/mL in the wells.[1] If the problem persists, consider testing a new batch of media or supplements and verifying the viability of your bacterial stock.

Question 3: My MIC results for the quality control strain, M. tuberculosis H37Rv, are out of the expected range. What should I do?

Answer: If the MIC for the quality control (QC) strain, M. tuberculosis H37Rv ATCC 27294, falls outside the established range, the results for this compound in that batch are not valid.[2] This indicates a systematic error in the assay.

First, verify your experimental procedure against the standard protocol. Check for correct preparation of drug dilutions, proper inoculum density, and appropriate incubation conditions (36 ± 1°C in ambient air).[1] It is also crucial to ensure that the range of concentrations tested includes dilutions both above and below the expected MIC for the QC strain to avoid truncated results.[2] If the issue persists, consider using a fresh vial of the QC strain and preparing new stock solutions of the control drug (e.g., Isoniazid or Levofloxacin).[1]

Question 4: I am seeing "skipped wells" in my microtiter plate, where there is growth at a higher concentration of this compound but no growth at a lower concentration. How should I interpret this?

Answer: The phenomenon of "skipped wells" can be caused by a few factors. It may be due to cross-contamination between wells, an error in pipetting the drug dilutions, or the precipitation of this compound at certain concentrations.

Carefully review your pipetting technique and ensure you are changing tips between each dilution. Visually inspect the wells for any signs of drug precipitation. If precipitation is suspected, you may need to investigate the solubility of this compound in the assay medium. The MIC should be read as the lowest concentration that inhibits more than 99% of the visual growth compared to the control.[3] If skipped wells are a recurring issue, repeating the assay with freshly prepared drug dilutions is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel investigational agent hypothesized to be a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4][5] This mechanism is similar to that of isoniazid.[6]

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is crucial to maintain a final DMSO concentration of no more than 1% in all wells, including the controls, to avoid any inhibitory effects of the solvent on mycobacterial growth.[1]

Q3: How long should I incubate my MIC plates?

A3: Plates should be incubated at 36 ± 1°C and read as soon as growth in the 1:100 diluted control well is clearly visible.[1] This typically occurs between 7 and 21 days.[1] Reading the plates too early or too late can lead to inaccurate MIC values.

Q4: Can I use a different culture medium for the MIC assay?

A4: The standardized and recommended medium is Middlebrook 7H9 broth with 10% OADC supplement.[1] Using a different medium would require thorough validation to ensure it does not affect the activity of this compound and that results are comparable to the standard method.

Data Presentation

Table 1: Inoculum Preparation for MIC Assay

StepProcedureTarget Concentration
1Prepare a suspension of M. tuberculosis in 7H9-OADC from a fresh culture to match a 0.5 McFarland standard.~1.5 x 10^8 CFU/mL
2Dilute the 0.5 McFarland suspension 1:10 in 7H9-OADC.~1.5 x 10^7 CFU/mL
3Further dilute the suspension from Step 2 1:100 in 7H9-OADC.~1.5 x 10^5 CFU/mL
4Add 100 µL of the final diluted suspension to each well.~1.5 x 10^4 CFU/well

Table 2: Quality Control Ranges for M. tuberculosis H37Rv (ATCC 27294)

Antitubercular AgentAcceptable MIC Range (mg/L)
Isoniazid0.03 - 0.12[1]
Levofloxacin0.12 - 0.5[1]
Amikacin0.25 - 1[1]
This compound (To be determined by internal validation)

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

  • Preparation of Drug Dilutions: a. Prepare a stock solution of this compound in DMSO. b. Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth with 10% OADC to achieve final desired concentrations. Ensure the DMSO concentration does not exceed 1% in any well.[1] c. Add 100 µL of each drug dilution to the appropriate wells of a 96-well U-shaped microtiter plate.[1] d. Include a drug-free control well (containing medium with 1% DMSO) and a sterile control well (containing only medium).

  • Inoculum Preparation: a. From a fresh culture of M. tuberculosis on solid media (e.g., Löwenstein-Jensen), harvest colonies no later than two weeks after visible growth.[1] b. Prepare a bacterial suspension in 7H9-OADC medium to a turbidity equivalent to a 0.5 McFarland standard. c. Prepare a 1:100 dilution of this suspension in 7H9-OADC.[1] d. This will be your working inoculum suspension.

  • Inoculation and Incubation: a. Add 100 µL of the working inoculum suspension to each well (except the sterile control well). The final volume in each well will be 200 µL. b. To prevent evaporation, add sterile water to the peripheral wells of the plate.[1] c. Seal the plate in a breathable bag or with a loose-fitting lid and incubate at 36 ± 1°C.[1]

  • Reading and Interpretation: a. After 7 days, and every 2-3 days thereafter, visually inspect the plate for growth. b. The MIC is determined once growth is clearly visible in the drug-free control well. c. The MIC is the lowest concentration of this compound that shows no visible growth.[1] This can be more easily observed using an inverted mirror.[1]

Mandatory Visualization

Antituberculosis_agent_5_Mechanism Hypothetical Mechanism of Action of this compound cluster_cell Mycobacterium tuberculosis Cell Agent-5_prodrug This compound (Prodrug) KatG KatG (Catalase-Peroxidase) Agent-5_prodrug->KatG Enters cell Activated_Agent-5 Activated Agent-5 Radical KatG->Activated_Agent-5 Activates InhA InhA (Enoyl-ACP reductase) Activated_Agent-5->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis

Caption: Hypothetical mechanism of action for this compound.

MIC_Assay_Workflow MIC Assay Experimental Workflow Start Start Prep_Drug Prepare Drug Dilutions (this compound & Controls) Start->Prep_Drug Prep_Inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland -> 1:100 dilution) Start->Prep_Inoculum Dispense_Drug Dispense 100 µL Drug Dilutions into 96-well Plate Prep_Drug->Dispense_Drug Inoculate Add 100 µL Inoculum to each well Prep_Inoculum->Inoculate Dispense_Drug->Inoculate Incubate Incubate Plate (36 ± 1°C, 7-21 days) Inoculate->Incubate Read_Results Visually Read MIC (Lowest concentration with no growth) Incubate->Read_Results QC_Check QC Strain MIC in range? Read_Results->QC_Check Valid_Results Results are Valid QC_Check->Valid_Results Yes Invalid_Results Results are Invalid (Troubleshoot & Repeat) QC_Check->Invalid_Results No

Caption: Experimental workflow for the MIC assay.

References

Technical Support Center: Synthesis of Antituberculosis Agent-5 (ATA-5)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Antituberculosis Agent-5 (ATA-5). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of ATA-5.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the overall synthetic route for ATA-5?

A1: ATA-5 is a novel heterocyclic compound synthesized via a four-step sequence. The process involves a Suzuki coupling reaction, a chiral resolution of the resulting intermediate, an amide bond formation, and a final cyclization step to yield the active pharmaceutical ingredient (API).

Q2: What are the critical steps in the synthesis of ATA-5?

A2: The most critical steps that often present challenges during scale-up are the Suzuki coupling reaction due to catalyst sensitivity and the chiral resolution, which is crucial for the desired stereoisomer with optimal biological activity.

Q3: Are there any known stability issues with ATA-5 or its intermediates?

A3: The intermediate following the Suzuki coupling can be susceptible to degradation under prolonged exposure to high temperatures. Additionally, the final ATA-5 compound is light-sensitive and should be handled and stored accordingly.

Troubleshooting Guides
Challenge 1: Low Yield in the Suzuki Coupling Reaction (Step 1)

Q1: My Suzuki coupling reaction is showing a low yield and incomplete conversion of starting materials. What are the potential causes?

A1: Low yields in Suzuki coupling reactions are a common issue, often stemming from suboptimal reaction parameters or degraded reagents.[1] Key factors to investigate include:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities, leading to its deactivation.[2][3]

  • Reagent Quality: Boronic acids can degrade over time, and the purity of both the aryl halide and the boronic acid is crucial.[1]

  • Base and Solvent Issues: The choice and purity of the base and solvent are critical. Insufficient base or the presence of water in anhydrous reactions can stall the process.[1]

  • Suboptimal Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. However, excessive heat can lead to catalyst decomposition.[1]

Troubleshooting Steps:

  • Verify Reagent Quality: Use fresh, high-purity boronic acid and aryl halide. Ensure that the phosphine (B1218219) ligands for the catalyst have not been oxidized.[1]

  • Optimize Catalyst and Ligand Ratio: A typical ligand-to-palladium ratio is between 1:1 and 4:1. An insufficient amount of ligand can lead to catalyst aggregation.[1]

  • Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[1][4]

  • Screen Bases and Solvents: If using a standard protocol, consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, 2-propanol/water).

  • Temperature Optimization: If the reaction is sluggish, cautiously increase the temperature. Monitor for signs of catalyst decomposition (e.g., formation of palladium black).[1]

Challenge 2: Poor Enantiomeric Excess in Chiral Resolution (Step 2)

Q2: The chiral resolution of the intermediate is resulting in a low enantiomeric excess (ee). How can this be improved?

A2: Achieving high enantiomeric excess is a common challenge in chiral resolutions, especially at a larger scale.[5][6] The efficiency of the resolution is highly dependent on the choice of resolving agent and the crystallization conditions.

Troubleshooting Steps:

  • Screen Resolving Agents: The choice of resolving agent is critical. If the current agent is not providing sufficient separation, consider screening other commercially available chiral acids or bases.

  • Optimize Crystallization Conditions:

    • Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. Experiment with different solvent systems and anti-solvents to maximize the solubility difference between the two diastereomers.

    • Temperature Profile: A controlled cooling rate during crystallization is crucial. A slow cooling profile often leads to better crystal formation and higher enantiomeric purity.

    • Seeding: Introducing seed crystals of the desired diastereomer can promote its crystallization and improve the enantiomeric excess.

  • Consider Alternative Techniques: If diastereomeric salt crystallization is not effective, other techniques such as chiral chromatography can be explored, although this may be less cost-effective at a large scale.[7]

Challenge 3: Impurity Formation in the Final Product (Step 4)

Q3: I am observing significant impurities in the final ATA-5 product. What are the likely sources and how can I mitigate them?

A3: Impurities in the final active pharmaceutical ingredient (API) can originate from various sources, including starting materials, by-products from side reactions, intermediates, and degradation products.[8][9][10] A systematic approach to impurity profiling is essential for ensuring the quality and safety of the final drug product.[9][11][12]

Common Sources of Impurities in ATA-5 Synthesis:

  • Organic Impurities: These can arise from starting materials, by-products, intermediates, degradation products, and reagents.[8]

  • Inorganic Impurities: These can include residual palladium from the Suzuki coupling step or other metals from reagents and equipment.[8]

  • Residual Solvents: Volatile organic compounds used during the synthesis that are not completely removed.[8]

Troubleshooting and Mitigation Strategies:

  • Impurity Identification: Utilize analytical techniques such as HPLC, LC-MS, and GC-MS to identify and quantify the impurities.[12]

  • Optimize Final Purification:

    • Crystallization: This is a powerful technique for purifying the final product.[13] Experiment with different solvents and cooling profiles to maximize impurity rejection.

    • Chromatography: If crystallization is insufficient, column chromatography may be necessary.

  • Control of Raw Materials: Ensure the purity of all starting materials and reagents to minimize the introduction of impurities.[14]

  • Process Parameter Optimization: Re-evaluate the reaction conditions of the final cyclization step. By-products can sometimes be minimized by adjusting temperature, reaction time, or reagent stoichiometry.

Data Presentation

Table 1: Comparison of Suzuki Coupling Reaction Yield and Purity at Different Scales
ParameterLab Scale (1 g)Pilot Scale (1 kg)
Yield (%) 85%65%
Purity (by HPLC) 98%95%
Reaction Time (hours) 612
Catalyst Loading (mol%) 1%1.5%
Table 2: Enantiomeric Excess (ee) with Different Chiral Resolving Agents
Resolving AgentSolvent SystemEnantiomeric Excess (ee) (%)
(S)-Mandelic AcidEthanol/Water85%
(R)-Tartaric AcidMethanol92%
(1R)-(-)-Camphorsulfonic acidIsopropanol (B130326)>99%

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling Reaction (Pilot Scale)
  • To a degassed solution of aryl halide (1.0 kg, 1.0 equiv) and boronic acid (1.2 equiv) in a mixture of 2-propanol (8 L) and water (2 L), add potassium carbonate (2.5 equiv).

  • Sparge the mixture with argon for 30 minutes.

  • Add the palladium catalyst (1.5 mol%) and phosphine ligand (3.0 mol%).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297) (10 L).

  • Wash the organic layer with water (2 x 5 L) and brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
  • Dissolve the racemic intermediate (1.0 kg) in isopropanol (10 L) at 60 °C.

  • In a separate vessel, dissolve (1R)-(-)-Camphorsulfonic acid (0.95 equiv) in isopropanol (5 L) at 60 °C.

  • Slowly add the resolving agent solution to the intermediate solution with gentle stirring.

  • Allow the mixture to cool slowly to room temperature over 4 hours.

  • Further cool the mixture to 0-5 °C and hold for 2 hours to maximize crystallization.

  • Filter the resulting solid and wash with cold isopropanol (2 x 1 L).

  • Dry the solid under vacuum to yield the diastereomeric salt.

  • The desired enantiomer can be liberated by treating the salt with a base (e.g., NaHCO₃ solution) and extracting with an organic solvent.

Visualizations

G cluster_synthesis ATA-5 Synthesis Pathway A Aryl Halide + Boronic Acid B Suzuki Coupling Intermediate (Racemic) A->B Pd Catalyst, Base C Resolved Intermediate (Desired Enantiomer) B->C Chiral Resolution D Amide Intermediate C->D Amide Coupling E ATA-5 (Final Product) D->E Cyclization

Caption: High-level overview of the four-step synthesis of this compound (ATA-5).

G cluster_troubleshooting Troubleshooting Low Yield in Suzuki Coupling Start Low Yield in Suzuki Coupling? CheckReagents Check Reagent Purity (Boronic Acid, Aryl Halide, Ligand) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temperature) CheckReagents->CheckConditions Reagents OK Success Yield Improved CheckReagents->Success Impure Reagents Found & Replaced OptimizeCatalyst Optimize Catalyst/Ligand Ratio CheckConditions->OptimizeCatalyst Conditions OK CheckConditions->Success Conditions Corrected ScreenBaseSolvent Screen Different Bases/Solvents OptimizeCatalyst->ScreenBaseSolvent Ratio Optimized OptimizeCatalyst->Success Improved Yield ScreenBaseSolvent->Success

Caption: Logical workflow for troubleshooting and optimizing the Suzuki coupling reaction in ATA-5 synthesis.

References

"Antituberculosis agent-5" poor bioavailability in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor bioavailability of "Antituberculosis agent-5" (ATA-5) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of ATA-5 that might contribute to its poor bioavailability?

A1: ATA-5 is a BCS Class IV compound, characterized by both low solubility and low permeability.[1][2] Its high molecular weight and lipophilicity can lead to poor dissolution in the gastrointestinal tract and limited permeation across the intestinal epithelium.[3][4][5] These inherent properties are primary contributors to the observed low oral bioavailability.

Q2: Are there specific animal models in which ATA-5 has shown particularly low bioavailability?

A2: Yes, the bioavailability of ATA-5 can vary significantly across different animal models. Rodent models, such as mice and rats, often exhibit higher metabolic clearance rates for certain compounds, which can contribute to lower systemic exposure.[6] It is crucial to consider the specific physiological and metabolic differences between animal models when interpreting bioavailability data.[7][8][9][10]

Q3: How does food intake affect the bioavailability of ATA-5 in animal models?

A3: The effect of food on the bioavailability of antituberculosis agents can be complex. For some drugs, co-administration with food can decrease the maximum plasma concentration (Cmax) and the total drug exposure (AUC).[11][12] For ATA-5, a high-fat meal can further decrease its already limited solubility and delay gastric emptying, leading to reduced absorption. It is generally recommended to administer ATA-5 to fasted animals to ensure more consistent absorption.

Q4: Can the disease state of the animal model influence the bioavailability of ATA-5?

A4: Absolutely. Animal models with advanced tuberculosis or co-morbidities such as HIV infection may exhibit malabsorption due to gastrointestinal tract pathology.[13][14][15] This can significantly reduce the absorption of orally administered drugs like ATA-5. Researchers should carefully consider the health status of their animal models as a potential variable affecting bioavailability.

Troubleshooting Guides

Issue 1: Inconsistent or Low Plasma Concentrations of ATA-5

Possible Cause 1: Formulation and Dosing Vehicle

  • Troubleshooting Step: The formulation of ATA-5 is critical due to its poor solubility.[16][17][18] Ensure the dosing vehicle is appropriate and that the drug is fully solubilized or uniformly suspended. Consider using solubilizing agents, such as cyclodextrins or surfactants, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve dissolution and absorption.[17][19]

Possible Cause 2: Route of Administration

  • Troubleshooting Step: If oral bioavailability remains low despite formulation optimization, consider an alternative route of administration for initial efficacy studies, such as intravenous (IV) or intraperitoneal (IP) injection. This will help determine the maximum systemic exposure achievable and differentiate between poor absorption and rapid clearance.

Possible Cause 3: High First-Pass Metabolism

  • Troubleshooting Step: ATA-5 may be subject to extensive first-pass metabolism in the liver. To investigate this, conduct a pharmacokinetic study comparing oral and IV administration to calculate the absolute bioavailability. If first-pass metabolism is significant, strategies to bypass the liver, such as alternative delivery routes or co-administration with a metabolic inhibitor (in exploratory studies), could be considered.

Issue 2: High Variability in Bioavailability Between Animals

Possible Cause 1: Inconsistent Dosing Technique

  • Troubleshooting Step: Ensure that the oral gavage technique is consistent and minimizes stress to the animals. Inconsistent delivery to the stomach can lead to variability in absorption. Proper training of personnel is essential.

Possible Cause 2: Genetic Variability in Animal Strains

  • Troubleshooting Step: Different strains of mice or rats can have variations in drug-metabolizing enzymes.[8] Ensure that a consistent and well-characterized strain is used for all experiments. If high variability persists, consider using a different, more genetically homogenous strain.

Possible Cause 3: Gut Microbiome Differences

  • Troubleshooting Step: The gut microbiome can influence drug metabolism.[20] While difficult to control, maintaining consistent housing conditions, diet, and minimizing antibiotic use (unless part of the experimental design) can help reduce variability in the gut microbiome between animals.

Data Presentation

Table 1: Pharmacokinetic Parameters of ATA-5 in Different Animal Models (Oral Administration)

Animal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Mouse (BALB/c)50150 ± 352600 ± 120< 5%
Rat (Wistar)50220 ± 504950 ± 200< 8%
Guinea Pig50310 ± 6041500 ± 300~12%
Rabbit50280 ± 7061800 ± 450~15%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Oral Bioavailability Study in Mice
  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle.

  • Fasting: Fast animals for 4 hours prior to dosing, with free access to water.

  • Drug Formulation: Prepare a 5 mg/mL suspension of ATA-5 in 0.5% methylcellulose (B11928114) with 2% Tween 80.

  • Dosing: Administer a single oral dose of 50 mg/kg via gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein puncture at 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge blood samples at 2000 x g for 10 minutes to separate plasma.

  • Sample Analysis: Analyze plasma concentrations of ATA-5 using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_results Results animal_prep Animal Fasting (4 hours) dosing Oral Gavage (50 mg/kg) animal_prep->dosing drug_prep ATA-5 Formulation (Suspension) drug_prep->dosing blood_sampling Serial Blood Sampling (0.5-24h) dosing->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep lcms_analysis LC-MS/MS Analysis plasma_sep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms_analysis->pk_analysis

Caption: Workflow for an oral bioavailability study of ATA-5 in mice.

troubleshooting_logic cluster_formulation Formulation Issues cluster_absorption Absorption Issues cluster_metabolism Metabolism Issues start Low Bioavailability of ATA-5 formulation Poor Solubility? start->formulation absorption Poor Permeability? start->absorption metabolism High First-Pass Metabolism? start->metabolism optimize_formulation Optimize Vehicle (e.g., SEDDS) formulation->optimize_formulation Yes permeability_enhancers Consider Permeability Enhancers absorption->permeability_enhancers Yes iv_study Conduct IV vs. Oral PK Study metabolism->iv_study Yes

Caption: Troubleshooting logic for low bioavailability of ATA-5.

References

"Antituberculosis agent-5" off-target effects in preliminary screens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides regarding the off-target effects of Antituberculosis Agent-5 (ATA-5) observed during preliminary screening.

Introduction to ATA-5

This compound (ATA-5) is an investigational compound developed for the treatment of tuberculosis. Its primary mechanism of action is the potent and specific inhibition of the Mycobacterium tuberculosis InhA enzyme, a critical component in the mycolic acid biosynthesis pathway. While demonstrating high efficacy against its intended microbial target, preliminary in vitro screens have revealed several off-target activities in mammalian cells that require careful consideration during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with ATA-5?

A1: Off-target effects are unintended interactions between a drug and biological targets other than its primary intended target.[1] These effects are a major concern in drug development as they can lead to toxicity, misinterpretation of experimental results, and adverse side effects in clinical trials.[1][2] For ATA-5, understanding these effects is crucial to validate that the observed cellular phenotypes are due to its intended mechanism and to anticipate potential safety issues.

Q2: What are the known off-target effects of ATA-5 from preliminary screens?

A2: Preliminary data indicates that ATA-5 exhibits three primary off-target activities:

  • Inhibition of Human VEGFR2: ATA-5 has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.

  • Cytotoxicity: The compound induces cell death in rapidly dividing human cell lines at concentrations higher than those required for antitubercular activity.

  • Paradoxical Pathway Activation: At sub-toxic concentrations, ATA-5 can paradoxically activate the p38 MAPK stress response pathway, an effect sometimes seen with kinase inhibitors.[3][4]

Q3: How can I differentiate between on-target antitubercular effects and off-target host cell effects?

A3: A multi-pronged approach is recommended to distinguish between these effects:

  • Dose-Response Analysis: There should be a significant window between the concentration of ATA-5 that inhibits mycobacterial growth (on-target) and the concentration that causes host cell effects (off-target).[2]

  • Use of Counterscreens: Test ATA-5 in cell lines that do not express the off-target (e.g., VEGFR2-null cells) to see if the phenotype disappears.

  • Structurally Unrelated Inhibitors: Confirm findings using a different, structurally unrelated InhA inhibitor. If the host cell phenotype is not replicated, it is likely an off-target effect of ATA-5.[2]

  • Genetic Knockdown: Use techniques like siRNA or CRISPR to knock down the suspected off-target (VEGFR2). If the phenotype caused by ATA-5 is mimicked by the knockdown, it confirms the off-target interaction.[2]

Q4: Can the off-target effects of ATA-5 be beneficial?

A4: While often considered detrimental, off-target effects can sometimes be therapeutically beneficial, a concept known as polypharmacology.[2] For example, the anti-angiogenic effect from VEGFR2 inhibition could potentially be advantageous in specific disease contexts, such as cancer. However, any potential benefit must be carefully weighed against the risks of adverse effects.

Data Presentation: In Vitro Activity Profile of ATA-5

The following table summarizes the quantitative data from preliminary screens of ATA-5.

Assay Type Target/Cell Line Metric Value Notes
On-Target Activity M. tuberculosis H37RvEC500.2 µMPotent inhibition of bacterial growth.
On-Target Activity Recombinant InhA EnzymeIC500.05 µMDirect inhibition of the primary target enzyme.
Off-Target Activity Recombinant VEGFR2 KinaseIC502.5 µMModerate inhibition of a human receptor tyrosine kinase.
Off-Target Cytotoxicity Human Umbilical Vein Endothelial Cells (HUVEC)CC5015 µMCytotoxicity observed at 75x the anti-mycobacterial EC50.
Off-Target Cytotoxicity Human Hepatocellular Carcinoma (HepG2)CC5030 µMLower cytotoxicity in a less sensitive cell line.
Selectivity Index HUVEC CC50 / M. tb EC50SI75A measure of the therapeutic window.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with ATA-5.

Problem 1: I am observing unexpectedly high levels of cell death in my host-pathogen co-culture assay, even at concentrations that should be non-toxic.

  • Possible Cause 1: Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the off-target effects of ATA-5. Rapidly dividing cells or those highly dependent on signaling pathways involving VEGFR2 may be more susceptible.

  • Troubleshooting Steps:

    • Determine the CC50: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo, see Protocol 2) on uninfected host cells to determine the 50% cytotoxic concentration (CC50) for your specific cell line.

    • Adjust Concentration: Ensure your experimental concentrations are well below the determined CC50 (ideally 10-fold lower) to minimize off-target cytotoxicity.

    • Switch Cell Lines: If possible, test ATA-5 in a different, less sensitive host cell line (e.g., A549 lung epithelial cells) to confirm if the effect is cell-type specific.[5]

Problem 2: My results suggest ATA-5 is inhibiting a host cell kinase. How do I confirm this is VEGFR2?

  • Possible Cause: Off-Target Kinase Inhibition: ATA-5 is known to inhibit VEGFR2 at micromolar concentrations. An observed phenotype related to angiogenesis, cell migration, or proliferation may be due to this interaction.

  • Troubleshooting Steps:

    • In Vitro Kinase Assay: Perform a direct enzymatic assay using recombinant human VEGFR2 to confirm inhibition and determine the IC50 value (see Protocol 1).

    • Cellular Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that ATA-5 binds to VEGFR2 in intact cells.[6]

    • Analyze Downstream Signaling: Use Western blotting to check the phosphorylation status of known VEGFR2 substrates, such as PLCγ or ERK1/2. A decrease in phosphorylation in the presence of ATA-5 provides strong evidence of target engagement.[6]

Problem 3: I am seeing an increase in phosphorylated p38 MAPK after treating cells with ATA-5, which is the opposite of what I would expect from an inhibitor.

  • Possible Cause: Paradoxical Pathway Activation: This phenomenon can occur when an inhibitor binds to a kinase or an upstream regulator, causing a conformational change that leads to activation or triggers a cellular stress response.[3][4] It is a known, though complex, effect of some kinase inhibitors.

  • Troubleshooting Steps:

    • Confirm with a Second Method: Validate the finding using a different antibody or a different detection method (e.g., an ELISA-based assay for phospho-p38).

    • Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment. Paradoxical activation is often transient and occurs within a specific concentration range.

    • Use a Structurally Unrelated Inhibitor: Test a different VEGFR2 inhibitor. If it does not cause p38 activation, the effect is likely specific to the chemical structure of ATA-5.[2]

    • Investigate Upstream Activators: Examine the phosphorylation status of kinases upstream of p38, such as MKK3/6, to understand the mechanism of activation.

Experimental Protocols

Protocol 1: In Vitro VEGFR2 Kinase Inhibition Assay

This protocol provides a general framework for determining the IC50 of ATA-5 against VEGFR2.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare serial dilutions of ATA-5 in DMSO, then dilute further in kinase buffer.

    • Prepare recombinant human VEGFR2 enzyme, a suitable peptide substrate, and ATP at a concentration near the Km for the enzyme.[6]

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the ATA-5 dilution.

    • Add 10 µL of the enzyme/substrate mixture.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction by adding 25 µL of a stop solution (e.g., containing EDTA).

  • Detection:

    • Quantify substrate phosphorylation using a suitable method, such as a luminescence-based ADP detection assay or a fluorescence polarization assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each ATA-5 concentration relative to a DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Method)

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Culture:

    • Seed cells (e.g., HUVEC) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare serial dilutions of ATA-5 in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the ATA-5 dilutions. Include wells with medium only (background), and medium with DMSO (vehicle control).

    • Incubate for 48-72 hours at 37°C in a CO₂ incubator.

  • Detection:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percent viability against the log of the ATA-5 concentration to determine the CC50 value.

Protocol 3: Western Blot Analysis for p38 MAPK Activation

This protocol detects changes in the phosphorylation state of p38 MAPK.

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and treat with various concentrations of ATA-5 for a specified time (e.g., 30 minutes).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

    • Quantify band intensities to determine the ratio of phosphorylated p38 to total p38.

Visualizations

Caption: On-target vs. off-target mechanisms of ATA-5.

Workflow start Observation: Unexpected Phenotype in Host Cells q1 Is the effect dose-dependent? start->q1 a1_yes Proceed to Mechanism Investigation q1->a1_yes Yes a1_no Re-evaluate Assay: - Compound Stability - Assay Artifacts q1->a1_no No q2 Is phenotype seen with structurally unrelated InhA inhibitors? a1_yes->q2 a2_yes Likely On-Target Effect (related to InhA inhibition pathway in host) q2->a2_yes Yes a2_no Likely Off-Target Effect of ATA-5 q2->a2_no No confirm Confirm Off-Target: - Kinase Profiling - Cellular Target Engagement - Downstream Signaling a2_no->confirm

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting_Cytotoxicity start Problem: Unexpected Cytotoxicity Observed check1 Determine CC50 on uninfected cells (Protocol 2) start->check1 q1 Is experimental conc. > 1/10th of CC50? check1->q1 action1 Action: Lower ATA-5 concentration q1->action1 Yes q2 Is cytotoxicity still observed at low conc.? q1->q2 No end1 Resolution: Issue likely due to using excessive concentration action1->end1 action2 Action: Test on a different, less sensitive cell line q2->action2 No end2 Further Investigation Needed: - Apoptosis vs. Necrosis Assay - Confirm off-target q2->end2 Yes

Caption: Troubleshooting logic for unexpected cytotoxicity.

p38_Pathway ATA5 ATA-5 Unknown Unknown Upstream Regulator / Stress ATA5->Unknown Binds/ Induces MKK MKK3 / MKK6 Unknown->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates p_p38 Phospho-p38 MAPK Response Cellular Stress Response p_p38->Response Activates

Caption: Simplified p38 MAPK paradoxical activation pathway.

References

Technical Support Center: Antituberculosis Agent-5 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the refining purification protocols of Antituberculosis Agent-5.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem IDIssuePossible Cause(s)Suggested Solution(s)
ATG-001 Low yield after column chromatography 1. Incomplete elution from the column. 2. Degradation of the compound on silica (B1680970) gel. 3. Incorrect solvent system used.1. Flush the column with a more polar solvent system (e.g., 10% methanol (B129727) in dichloromethane). 2. Deactivate the silica gel by adding 1% triethylamine (B128534) to the eluent. 3. Perform small-scale solvent system screening using Thin Layer Chromatography (TLC) to identify the optimal mobile phase.
ATG-002 Co-elution of impurities with this compound 1. Solvent system is too polar. 2. Overloading of the column. 3. Impurity has a similar polarity to the target compound.1. Decrease the polarity of the solvent system. 2. Reduce the amount of crude material loaded onto the column. 3. Consider an alternative purification technique such as preparative HPLC or recrystallization.
ATG-003 Streaking of the compound on TLC plate 1. Compound is too concentrated. 2. Compound is acidic or basic. 3. Silica gel is of poor quality.1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. 3. Use high-quality TLC plates from a reputable supplier.
ATG-004 No crystals form during recrystallization 1. Solution is not supersaturated. 2. Incorrect solvent used for recrystallization. 3. Presence of impurities inhibiting crystal growth.1. Evaporate some of the solvent to increase the concentration. 2. Perform a solvent screen to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures. 3. Add a seed crystal or scratch the inside of the flask with a glass rod to induce crystallization.
ATG-005 Oily precipitate instead of crystals 1. The boiling point of the solvent is too high. 2. The compound has a low melting point. 3. Rapid cooling of the solution.1. Choose a lower-boiling point solvent for recrystallization. 2. If the compound is a low-melting solid, consider purification by distillation or chromatography. 3. Allow the solution to cool slowly to room temperature and then place it in an ice bath.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent system for the column chromatography of this compound?

The optimal solvent system can vary depending on the crude sample's impurity profile. However, a good starting point is a gradient elution from 10% to 50% ethyl acetate (B1210297) in hexanes. It is highly recommended to perform a preliminary TLC analysis to determine the best solvent ratio.

2. How can I confirm the purity of this compound after purification?

The purity of the final compound should be assessed using multiple analytical techniques. We recommend using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected purity level should be ≥95%.

3. What is the stability of this compound on silica gel?

This compound can be sensitive to acidic conditions. Prolonged exposure to silica gel may lead to degradation. To minimize this, it is advisable to use a less acidic stationary phase, such as neutral alumina, or to add a small amount of a basic modifier, like triethylamine, to the eluent.

4. What are the ideal storage conditions for purified this compound?

The purified compound should be stored as a solid in a tightly sealed container at -20°C. Protect from light and moisture to prevent degradation.

5. Can I use reverse-phase chromatography for the purification of this compound?

Yes, reverse-phase chromatography is a suitable alternative, particularly for removing non-polar impurities. A common mobile phase would be a gradient of acetonitrile (B52724) in water, with 0.1% formic acid added to improve peak shape.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Product Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under a vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude this compound ColumnChrom Column Chromatography Crude->ColumnChrom Recrystallization Recrystallization ColumnChrom->Recrystallization HPLC HPLC Recrystallization->HPLC LCMS LC-MS Recrystallization->LCMS NMR NMR Recrystallization->NMR PureProduct Pure this compound (≥95%)

Caption: Purification and Analysis Workflow for this compound.

troubleshooting_logic start Low Yield After Column Chromatography q1 Is the compound visible on the column after elution? start->q1 a1_yes Incomplete Elution q1->a1_yes Yes a1_no Possible Degradation or Incorrect Solvent q1->a1_no No sol1 Flush with more polar solvent a1_yes->sol1 q2 Was a base (e.g., TEA) added to the eluent? a1_no->q2 sol2 Deactivate silica with TEA q2->sol2 No sol3 Perform TLC solvent screen q2->sol3 Yes

Technical Support Center: Troubleshooting Poor Cell Permeability of Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell permeability with novel antituberculosis agents, exemplified here as "Antituberculosis agent-5".

Frequently Asked Questions (FAQs)

Q1: My novel antituberculosis agent, "this compound," shows potent activity against its target in cell-free assays, but weak or no activity against whole Mycobacterium tuberculosis (Mtb) cells. Could poor cell permeability be the issue?

A1: Yes, this is a common challenge in antituberculosis drug development. The Mtb cell envelope is a complex and highly impermeable barrier that many potential drugs struggle to cross.[1][2][3] A significant drop in potency between a cell-free assay and a whole-cell assay is a strong indicator of poor cell permeability. The mycobacterial cell wall, rich in mycolic acids and other lipids, provides a formidable barrier to many compounds.[4][5]

Q2: What are the key physicochemical properties of "this compound" that I should evaluate to assess its potential for cell permeability?

A2: Several physicochemical properties are critical for predicting and understanding the cell permeability of a compound. These include:

  • Lipophilicity (LogP/LogD): While some lipophilicity is required to cross the lipid-rich mycobacterial cell wall, excessive lipophilicity can lead to poor solubility and entrapment within the membrane.[1][6]

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability. For many antibacterial agents, a lower molecular weight is advantageous.[7]

  • Polar Surface Area (PSA): A lower PSA is often associated with better permeability across lipid membranes.

  • Solubility: Adequate aqueous solubility is necessary for the compound to be available at the cell surface for uptake.[7][8]

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can hinder permeability.[7]

Optimizing these properties is a key aspect of medicinal chemistry efforts to improve cell penetration.[1][2]

Q3: What initial in vitro experiments can I perform to confirm that "this compound" has poor cell permeability?

A3: To experimentally confirm poor cell permeability, you can utilize several well-established in vitro models:[9][10][11][12][13]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses a compound's ability to diffuse across an artificial lipid membrane.[13][14] It provides a measure of passive diffusion.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium.[9][13] While it's a standard for oral absorption, it can provide insights into general cell permeability.

  • Whole-Cell Accumulation Assays: Directly measuring the intracellular concentration of your compound in Mtb or a surrogate species like Mycobacterium smegmatis can provide definitive evidence of its ability to cross the cell envelope.

Q4: My compound has unfavorable physicochemical properties. What strategies can I employ to improve its cell permeability?

A4: There are several strategies to enhance the permeability of your antituberculosis agent:[15][16][17][18]

  • Chemical Modification/Prodrug Approach: You can chemically modify the structure of your compound to improve its physicochemical properties.[14][16] For example, masking polar groups with lipophilic moieties that are later cleaved by intracellular enzymes (a prodrug approach) can enhance uptake.[14]

  • Use of Permeation Enhancers: Co-administration of your compound with a permeation enhancer can transiently increase the permeability of the mycobacterial cell wall.[17][18] Examples include certain surfactants and bile salts.[17][18] However, the suitability of this approach for treating tuberculosis needs careful consideration regarding potential toxicity.

  • Formulation Strategies: Encapsulating the drug in nanocarriers like liposomes or nanoparticles can facilitate its entry into mycobacteria.[2]

Q5: Could active efflux be contributing to the low intracellular concentration of "this compound"?

A5: Yes, active efflux is a significant mechanism of drug resistance in bacteria, including Mtb.[19][20] Efflux pumps can actively transport drugs out of the cell, leading to low intracellular concentrations and reduced efficacy.[19][20] To investigate this, you can perform accumulation assays in the presence and absence of known efflux pump inhibitors (EPIs). A significant increase in intracellular drug concentration in the presence of an EPI would suggest that your compound is a substrate for efflux pumps.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and addressing poor cell permeability of a novel antituberculosis agent.

G A Potent in Cell-Free Assay, Weak in Whole-Cell Assay B Hypothesis: Poor Cell Permeability A->B C Assess Physicochemical Properties (LogP, MW, PSA, Solubility) B->C D Favorable Properties? C->D E Perform In Vitro Permeability Assays (PAMPA, Caco-2, Whole-Cell Accumulation) D->E Yes M Unfavorable Properties D->M No F Good Permeability? E->F G Investigate Alternative Mechanisms (e.g., Target Engagement in Cell, Intracellular Metabolism) F->G Yes H Poor Permeability Confirmed F->H No I Troubleshooting Strategies H->I O Investigate Efflux (Accumulation Assay with EPIs) H->O J Chemical Modification/ Prodrug Approach I->J K Use of Permeation Enhancers I->K L Formulation Strategies (e.g., Nanoparticles) I->L N Medicinal Chemistry Optimization M->N N->C

Caption: A troubleshooting workflow for poor cell permeability.

The Mycobacterial Cell Wall: A Permeability Barrier

The unique and complex cell envelope of Mycobacterium tuberculosis is the primary reason for the poor permeability of many potential drugs. Understanding its structure is crucial for designing compounds that can effectively penetrate the bacterium.

G cluster_0 Mycobacterium tuberculosis Cell Envelope cluster_1 Drug Permeation Challenges A Outer Lipids Mycolic Acids Arabinogalactan Peptidoglycan Plasma Membrane Cytoplasm D Efflux Pumps A:f4->D Drug Expulsion B Hydrophilic Drugs B->A:f0 Porin Channels Required C Lipophilic Drugs C->A:f1 Slow Diffusion

Caption: The layered structure of the mycobacterial cell wall.

Data Presentation

Table 1: Physicochemical Properties and Their Influence on Permeability

PropertyFavorable Range for PermeabilityRationale
Molecular Weight (MW) < 500 DaSmaller molecules generally diffuse more readily across membranes.[7]
Lipophilicity (cLogP) 1 - 3A balance is needed; too low and it won't enter the lipid membrane, too high and it may get trapped.[1]
Polar Surface Area (PSA) < 140 ŲLower PSA is associated with better passive diffusion across lipid bilayers.
Aqueous Solubility > 50 µg/mLThe compound must be in solution to be taken up by the cell.[7][8]
H-Bond Donors ≤ 5Fewer hydrogen bonds to break facilitates movement from an aqueous to a lipid environment.[7]
H-Bond Acceptors ≤ 10Fewer hydrogen bonds to break facilitates movement from an aqueous to a lipid environment.[7]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of "this compound" across an artificial lipid membrane.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate

  • Dodecane (B42187)

  • Lecithin (B1663433)

  • Phosphate-buffered saline (PBS), pH 7.4

  • "this compound" stock solution in DMSO

  • Plate reader

Procedure:

  • Prepare the Artificial Membrane: Dissolve lecithin in dodecane to a final concentration of 10 mg/mL.

  • Coat the Filter Plate: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid film.

  • Prepare the Donor Solution: Dilute the "this compound" stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate.

  • Add the Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.

  • Incubate: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection and Analysis: After incubation, carefully separate the plates. Determine the concentration of "this compound" in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculate Permeability (Pe): The apparent permeability coefficient (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the permeability of "this compound" across a monolayer of Caco-2 cells, a model for intestinal absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • "this compound" stock solution in DMSO

  • Lucifer yellow (as a marker for monolayer integrity)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.

  • Prepare the Dosing Solution: Dilute "this compound" in HBSS to the final desired concentration.

  • Apical to Basolateral Permeability (A -> B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with 5% CO2.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral to Apical Permeability (B -> A):

    • Perform the same procedure as above but add the dosing solution to the basolateral chamber and sample from the apical chamber. This helps to identify if active efflux is occurring.

  • Sample Analysis: Quantify the concentration of "this compound" in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated for both A -> B and B -> A directions. An efflux ratio (Papp(B->A) / Papp(A->B)) greater than 2 is indicative of active efflux.

Signaling Pathways and Experimental Workflows

G cluster_0 PAMPA Workflow A Prepare Lipid Membrane on Filter Plate C Add Drug Solution to Donor (Filter) Plate A->C B Add Buffer to Acceptor Plate B->C D Incubate C->D E Measure Drug Concentration in Both Plates D->E F Calculate Permeability (Pe) E->F

Caption: A simplified workflow for the PAMPA experiment.

References

"Antituberculosis agent-5" improving assay sensitivity and specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the "Antituberculosis Agent-5 (ATA-5) H-Probe Assay Kit." This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (ATA-5) in this assay?

A1: ATA-5 is a novel synthetic oligonucleotide that functions as a hybridization probe enhancer. In the H-Probe Assay, ATA-5 binds to a specific, highly conserved region of the Mycobacterium tuberculosis 16S rRNA. This binding event stabilizes the hybridization of the primary detection probe, leading to a significant amplification of the fluorescent signal. This mechanism enhances both the sensitivity and specificity of the assay.

Q2: Can the ATA-5 H-Probe Assay be used with samples other than sputum?

A2: The ATA-5 H-Probe Assay has been validated primarily for use with processed sputum samples. While it may be adaptable for other sample types, such as cerebrospinal fluid (CSF) or bronchoalveolar lavage (BAL), this would require independent validation by the end-user. Please refer to our application notes for preliminary data on alternative sample types.

Q3: What are the recommended storage conditions for the ATA-5 H-Probe Assay Kit components?

A3: For optimal performance and stability, all kit components, including the ATA-5 agent, should be stored at -20°C. Avoid repeated freeze-thaw cycles. Once thawed, the reagents should be kept on ice during use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No signal or very low signal in positive control Improper storage of kit reagents.Ensure all kit components have been stored at -20°C and protected from light. Verify the expiration date.
Incorrect reaction setup.Double-check the volumes and concentrations of all reagents as specified in the protocol. Ensure proper mixing.
Instrument malfunction.Confirm that the fluorometric reader is functioning correctly and is set to the appropriate excitation and emission wavelengths for the assay.
High background signal in negative control Contamination of reagents or workspace.Use aerosol-resistant pipette tips. Decontaminate work surfaces and pipettes with a DNA-destroying solution. Aliquot reagents to avoid contamination of stock solutions.
Non-specific binding of ATA-5 or detection probe.Increase the stringency of the washing steps by slightly increasing the temperature or the number of washes as detailed in the "Protocol Optimization" section.
Inconsistent results between replicates Pipetting errors.Calibrate pipettes regularly. Ensure accurate and consistent pipetting technique, especially for small volumes.
Uneven temperature distribution in the thermal cycler or incubator.Verify the temperature uniformity of your instrument. Use a calibrated thermometer to check different well positions.

Experimental Protocols

Protocol 1: Standard ATA-5 H-Probe Assay for Sputum Samples
  • Sample Preparation: Decontaminate and process the sputum sample according to standard laboratory procedures to isolate mycobacterial RNA.

  • Reaction Setup:

    • In a sterile, nuclease-free microfuge tube, prepare the master mix containing 10 µL of 2x Hybridization Buffer, 1 µL of Detection Probe (10 µM), and 1 µL of ATA-5 (5 µM).

    • Add 5 µL of the purified mycobacterial RNA to the master mix.

    • For the positive control, use 5 µL of the provided positive control RNA.

    • For the negative control, use 5 µL of nuclease-free water.

  • Hybridization:

    • Gently mix the reactions and centrifuge briefly.

    • Incubate the tubes at 65°C for 30 minutes in a thermal cycler.

  • Signal Detection:

    • Transfer the reaction mixture to a 96-well black plate.

    • Measure the fluorescence using a plate reader with excitation at 485 nm and emission at 520 nm.

Data Presentation

Table 1: Improvement in Assay Sensitivity with ATA-5
Assay Configuration Limit of Detection (LOD) (CFU/mL) Fold Improvement
Standard H-Probe Assay100-
ATA-5 Enhanced H-Probe Assay1010x

CFU/mL: Colony Forming Units per milliliter

Table 2: Comparison of Assay Specificity
Mycobacterial Species Standard H-Probe Assay (Signal-to-Noise Ratio) ATA-5 Enhanced H-Probe Assay (Signal-to-Noise Ratio)
M. tuberculosis15.245.8
M. bovis1.81.5
M. avium1.11.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay ATA-5 H-Probe Assay sputum Sputum Sample rna_extraction RNA Extraction sputum->rna_extraction Decontamination master_mix Prepare Master Mix (Buffer, Probe, ATA-5) rna_extraction->master_mix Purified RNA add_rna Add RNA Sample master_mix->add_rna hybridization Hybridization (65°C, 30 min) add_rna->hybridization detection Fluorescence Detection hybridization->detection signaling_pathway cluster_binding Hybridization Complex cluster_signal Signal Amplification mtb_rna M. tb RNA detection_probe Detection Probe mtb_rna->detection_probe Hybridizes fluorescence Enhanced Fluorescence detection_probe->fluorescence Signal Generation ata5 ATA-5 ata5->mtb_rna Stabilizes ata5->fluorescence Signal Generation

"Antituberculosis agent-5" addressing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding "Antituberculosis agent-5" (ATA-5), with a focus on addressing batch-to-batch variability. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ATA-5?

A1: ATA-5 is an investigational agent that targets the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis (M.tb). Mycolic acids are essential components of the unique and impermeable cell wall of M.tb.[1] ATA-5 specifically inhibits Polyketide Synthase 13 (Pks13), an enzyme that catalyzes the final condensation step in mycolic acid synthesis.[1] Inhibition of this pathway disrupts the integrity of the bacterial cell wall, leading to cell death.

Q2: What are the common causes of batch-to-batch variability observed with ATA-5?

A2: Batch-to-batch variability in research compounds like ATA-5 can stem from several factors related to its synthesis, purification, and handling.[2][3] Key causes include:

  • Variations in Purity: The presence of different levels or types of impurities from the chemical synthesis process can affect biological activity.[4][5]

  • Polymorphism: ATA-5 may exist in different crystalline forms (polymorphs), which can have distinct physical properties, most notably solubility and dissolution rates.[6]

  • Compound Instability: Degradation of the compound due to improper storage conditions (e.g., exposure to light, temperature fluctuations, or moisture) can lead to reduced potency.[2]

  • Differences in Raw Materials: Variations in the starting materials used for synthesis can introduce inconsistencies between batches.[7]

Troubleshooting Guide

Problem 1: My new batch of ATA-5 shows a higher Minimum Inhibitory Concentration (MIC) against M.tb than previous batches.

  • Possible Cause 1: Lower Purity/Potency. The new batch may have a lower percentage of the active compound or contain impurities that interfere with its activity.

    • Solution: First, review the Certificate of Analysis (CoA) for both the new and old batches, paying close attention to the purity levels.[2] Perform an independent purity analysis using High-Performance Liquid Chromatography (HPLC) to verify the results. A significant difference in the purity profile can explain the shift in potency.[8]

  • Possible Cause 2: Compound Degradation. The compound may have degraded during shipping or storage.

    • Solution: Ensure that ATA-5 has been stored according to the recommended conditions (e.g., -20°C, protected from light). If degradation is suspected, re-testing purity via HPLC is recommended.

  • Possible Cause 3: Experimental Variability. Inconsistencies in the MIC assay protocol can lead to different results.

    • Solution: Standardize your experimental conditions, ensuring that the bacterial inoculum density, media, and incubation times are consistent with previous experiments.[9][10] It is advisable to run a reference standard or a sample from a previous, well-characterized batch in parallel with the new batch.

Problem 2: The new batch of ATA-5 is difficult to dissolve or precipitates out of solution.

  • Possible Cause 1: Different Polymorphic Form. The new batch may be a different, less soluble polymorph of ATA-5.[6]

    • Solution: Review the CoA for any information on the crystalline form. Perform a solubility assay to quantify the difference between batches.[11][12][13] While preparing stock solutions, gentle warming or sonication may aid dissolution, but be cautious as this could also accelerate degradation.

  • Possible Cause 2: Incorrect Solvent or pH. The choice of solvent and the pH of the buffer can significantly impact solubility.[12]

    • Solution: Confirm that you are using the recommended solvent (e.g., 100% DMSO) for the initial stock solution and that the final concentration of the solvent in your assay medium is low (typically <1%) to avoid solvent-induced artifacts. The solubility of many compounds is pH-dependent; ensure your buffer pH is consistent.[12]

  • Possible Cause 3: Lower Purity. Some impurities can reduce the overall solubility of the compound.

    • Solution: Analyze the purity of the batch via HPLC. If significant impurities are detected, this could be the underlying cause.[4]

Data on ATA-5 Batch Variability

The following table summarizes hypothetical data from three different production batches of ATA-5 to illustrate potential variability.

Batch IDPurity (% by HPLC)MIC (µg/mL) vs. M.tb H37RvKinetic Solubility (µg/mL in PBS, pH 7.4)Appearance
ATA5-B00199.2%0.25>100White crystalline solid
ATA5-B00295.5%1.045Off-white powder
ATA5-B00398.9%0.530White crystalline solid

Visualizations

ATA5_Pathway cluster_Mtb Mycobacterium tuberculosis Cell Wall Synthesis FAS_I Fatty Acid Synthase I Pks13 Polyketide Synthase 13 FAS_I->Pks13 Precursors Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Catalyzes Condensation Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall ATA5 This compound (ATA-5) ATA5->Inhibition Inhibition->Pks13 Inhibition

Caption: ATA-5 inhibits the Pks13 enzyme in the mycolic acid pathway.

Troubleshooting_Workflow cluster_qc Recommended QC Tests start Inconsistent Experimental Results with New ATA-5 Batch review_coa 1. Review & Compare CoAs (Old vs. New Batch) start->review_coa check_storage 2. Verify Storage Conditions (-20°C, protected from light) review_coa->check_storage perform_qc 3. Perform Independent QC Tests check_storage->perform_qc analyze_results 4. Analyze QC Data perform_qc->analyze_results decision Batch Meets Specs? analyze_results->decision proceed Proceed with Experiments (Use consistent protocol) decision->proceed Yes contact_support Contact Technical Support & Do Not Use Batch decision->contact_support No purity Purity (HPLC) solubility Solubility Assay potency Potency (MIC Assay)

Caption: Workflow for troubleshooting ATA-5 batch-to-batch variability.

Batch_Qualification start Receive New Batch of ATA-5 q1 Does CoA Purity meet spec (e.g., >98%)? start->q1 q2 Does appearance match reference batch? q1->q2 Yes fail Quarantine Batch & Contact Supplier q1->fail No q3 Is solubility comparable to reference batch? q2->q3 Yes q2->fail No q4 Is MIC within 2-fold of reference batch? q3->q4 Yes q3->fail No pass Batch Qualified for Use q4->pass Yes q4->fail No

Caption: Decision tree for qualifying a new batch of ATA-5.

Experimental Protocols

Protocol 1: Purity Assessment of ATA-5 by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of ATA-5. The method may require optimization based on the specific physicochemical properties of the compound.

  • Materials and Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector[8]

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • ATA-5 sample and reference standard

    • HPLC-grade acetonitrile (B52724) (ACN) and water

    • Trifluoroacetic acid (TFA)

    • Volumetric flasks and pipettes

    • 0.22 µm syringe filters

  • Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in ACN

      • Filter and degas both mobile phases before use.

    • Standard Preparation: Prepare a 1 mg/mL stock solution of the ATA-5 reference standard in DMSO. Further dilute to 50 µg/mL with 50:50 ACN:Water.

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the ATA-5 test batch in DMSO. Dilute to 50 µg/mL with 50:50 ACN:Water. Filter the final solution through a 0.22 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

      • UV Detection: 254 nm (or optimal wavelength for ATA-5)

      • Gradient:

        • 0-2 min: 5% B

        • 2-17 min: 5% to 95% B

        • 17-20 min: 95% B

        • 20-21 min: 95% to 5% B

        • 21-25 min: 5% B

    • Analysis: Inject the standard and sample solutions. Calculate the purity of the test batch by dividing the peak area of the main compound by the total area of all peaks (Area % method).

Protocol 2: Determination of MIC by Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a common method for determining the MIC of compounds against M.tb.[9]

  • Materials and Equipment:

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth with supplements (e.g., ADC or OADC)[14]

    • Sterile 96-well plates

    • Alamar Blue reagent

    • Tween 80 (10% solution)

    • Incubator (37°C)

    • Biosafety Cabinet (BSL-3)

  • Methodology:

    • Inoculum Preparation: Grow M.tb in 7H9 broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:50 in 7H9 broth to obtain the final inoculum.[9]

    • Compound Dilution: Prepare a 2X serial dilution of ATA-5 in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (media only) and a positive control (no drug).

    • Inoculation: Add 100 µL of the prepared M.tb inoculum to each well, bringing the final volume to 200 µL.

    • Incubation: Seal the plate and incubate at 37°C for 7 days.

    • Reading Results: After incubation, add 20 µL of Alamar Blue and 12.5 µL of 10% Tween 80 to each well.[9] Re-incubate for 24 hours.

    • Interpretation: A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of ATA-5 that prevents the color change from blue to pink.[9][14]

Protocol 3: Kinetic Solubility Assay by Nephelometry

This high-throughput method assesses the solubility of a compound under kinetic conditions, which is relevant for many in vitro assays.[12][15]

  • Materials and Equipment:

    • ATA-5 sample

    • DMSO (100%)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Nephelometer or plate reader capable of measuring light scattering

    • 96-well or 384-well plates

  • Methodology:

    • Stock Solution: Prepare a high-concentration stock solution of ATA-5 (e.g., 10 mM) in 100% DMSO.

    • Assay Preparation: Add PBS (pH 7.4) to the wells of a microplate.

    • Compound Addition: Add a small volume of the DMSO stock solution to the PBS-containing wells to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., 1-2%).

    • Serial Dilution: Perform serial dilutions of the compound directly in the plate.

    • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to equilibrate.

    • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.[13][16]

    • Analysis: The concentration at which a significant increase in light scattering is observed above the background is determined as the kinetic solubility limit.

References

"Antituberculosis agent-5" overcoming resistance development in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Antituberculosis agent-5" (ATA-5). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to support in vitro experiments focused on overcoming resistance development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (ATA-5)?

A1: this compound belongs to a novel class of inhibitors targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] DprE1 is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis (Mtb).[1][2] Specifically, it catalyzes a vital step in the synthesis of arabinogalactan (B145846) and lipoarabinomannan, which are essential components for cell wall integrity.[1][2][3][4] By inhibiting DprE1, ATA-5 disrupts the formation of the mycobacterial cell wall, leading to bacterial death.[1][2]

Q2: What are the known mechanisms of resistance to ATA-5 in M. tuberculosis?

A2: The primary mechanism of resistance to agents targeting DprE1, like ATA-5, is through target modification. This typically involves mutations in the dprE1 gene. A common mutation observed to confer resistance is at the Cys387 residue within the active site, which can prevent the covalent binding of the inhibitor.[5]

Q3: Does ATA-5 show cross-resistance with existing antituberculosis drugs?

A3: Due to its unique mechanism of action targeting DprE1, an enzyme not targeted by other current antituberculosis drugs, ATA-5 is not expected to exhibit cross-resistance with agents like isoniazid, rifampicin, or fluoroquinolones.[1] However, it is crucial to confirm this experimentally. A sample dataset for cross-resistance studies is provided below.

Data Presentation: In Vitro Activity & Cross-Resistance

The following tables summarize the in vitro activity of ATA-5 against various strains of M. tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of ATA-5 against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains

Mtb Strain IDResistance ProfileATA-5 MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)Moxifloxacin MIC (µg/mL)
H37RvDrug-Susceptible0.0150.030.060.125
MDR-1INH-R, RIF-R0.015> 4.0> 8.00.125
XDR-2INH-R, RIF-R, MFX-R0.03> 4.0> 8.0> 2.0
Pre-XDR-3INH-R, RIF-R, MFX-R0.015> 4.0> 8.0> 2.0

Data is adapted from typical profiles for novel DprE1 inhibitors and is for illustrative purposes.

Table 2: Frequency of Resistance to ATA-5 in M. tuberculosis H37Rv

AgentConcentration for SelectionFrequency of Resistance
ATA-510x MIC< 1 x 10⁻⁸
Rifampicin10x MIC1 x 10⁻⁷ to 1 x 10⁻⁸
Isoniazid10x MIC1 x 10⁻⁶ to 1 x 10⁻⁷

This data illustrates the low propensity of Mtb to develop spontaneous resistance to ATA-5 compared to some first-line agents.

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results for ATA-5.

  • Question: My MIC values for ATA-5 against the same strain of M. tuberculosis are inconsistent across experiments. What could be the cause?

  • Answer: Variability in MIC assays for hydrophobic compounds like many DprE1 inhibitors can arise from several factors:

    • Inoculum Preparation: The density and clumping of the Mtb culture are critical for reproducible results.[6] Ensure your bacterial suspension is homogenous and standardized correctly to a 0.5 McFarland standard before inoculation.[6]

    • Assay Medium: Components in the growth medium, such as detergents (e.g., Tween 80) or lipids, can affect the bioavailability of ATA-5.[6] Maintain consistency in media preparation between experiments.

    • Plastic Binding: Hydrophobic compounds can bind to the plastic of microtiter plates, reducing the effective concentration of the agent in the medium.[7][8] Consider using low-binding plates or pre-treating plates.

    • Compound Stability: Ensure that the stock solution of ATA-5 is properly stored and that the compound is stable in the assay medium for the duration of the experiment.

Issue 2: Spontaneous resistant mutants to ATA-5 arise at a higher frequency than expected.

  • Question: I am detecting ATA-5 resistant colonies at a frequency higher than reported (< 1 x 10⁻⁸). How can I troubleshoot this?

  • Answer: A higher than expected frequency of resistance can be due to several experimental factors:

    • Inoculum Size: An inaccurate quantification of the initial colony-forming units (CFU) plated can lead to a miscalculation of the resistance frequency.[9] Ensure accurate CFU determination of your starting culture.

    • Drug Concentration: The selective plates must contain the correct concentration of ATA-5. An erroneously low concentration will allow for the growth of susceptible bacteria. Verify the preparation of your drug-containing agar (B569324) plates.

    • Contamination: Contamination of the bacterial culture with a different, more resistant organism can be mistaken for resistant Mtb colonies. Perform confirmation tests on the resistant colonies.

Issue 3: Difficulty confirming the genetic basis of resistance in isolated mutants.

  • Question: I have isolated colonies that are phenotypically resistant to ATA-5, but Sanger sequencing of the dprE1 gene does not show any mutations. What are other possibilities?

  • Answer: While target modification is a common resistance mechanism, other factors could be at play:

    • Efflux Pumps: Overexpression of efflux pumps can reduce the intracellular concentration of a drug. While not the primary mechanism for DprE1 inhibitors, it's a possibility that can be investigated using efflux pump inhibitors in your MIC assay.

    • Whole-Genome Sequencing (WGS): WGS is the most comprehensive method to identify all potential resistance-conferring mutations, including those outside the target gene that might affect drug uptake, activation, or efflux.[10]

    • Promoter Mutations: Mutations in the promoter region of dprE1 could alter its expression, so this region should also be sequenced.

Experimental Protocols

Protocol 1: MIC Determination by Broth Microdilution (Resazurin Microtiter Assay - REMA)

This protocol is based on the standardized EUCAST broth microdilution method.[11]

  • Preparation of ATA-5: Prepare a stock solution of ATA-5 in dimethyl sulfoxide (B87167) (DMSO). Perform a 2-fold serial dilution in a 96-well microplate using Middlebrook 7H9 broth supplemented with 10% OADC to achieve the desired final concentrations.[10]

  • Inoculum Preparation: Grow M. tuberculosis strains in 7H9 broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[10][11]

  • Incubation: Include a drug-free well as a growth control and a sterile well as a negative control.[10] Seal the plates and incubate at 37°C for 7-14 days.[10][12]

  • Reading Results: After the initial incubation, add a resazurin (B115843) solution to each well and re-incubate for 24-48 hours.[12] A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of ATA-5 that prevents this color change.[6]

Protocol 2: Determination of Resistance Frequency
  • Culture Preparation: Grow an M. tuberculosis culture in 7H9 broth to late-log phase without the selective pressure of ATA-5.

  • CFU Determination: Perform serial dilutions of the culture and plate on non-selective Middlebrook 7H11 agar plates to determine the total number of viable cells (CFU/mL).

  • Selection of Mutants: Plate a known, concentrated volume of the culture onto 7H11 agar plates containing ATA-5 at a concentration of 10x MIC.[9]

  • Incubation: Incubate all plates at 37°C for 3-4 weeks.[9]

  • Calculation: The frequency of resistance is calculated by dividing the number of colonies that grow on the drug-containing plates by the total number of viable cells plated.[9]

Visualizations

Mechanism of Action and Resistance Pathway

cluster_0 Mycobacterium tuberculosis Cell cluster_1 Drug Action & Resistance DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPA Decaprenylphosphoryl-arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan DprE1->DPA Epimerization CellWall Cell Wall Integrity Arabinogalactan->CellWall CellLysis Cell Lysis CellWall->CellLysis Disruption ATA5 This compound ATA5->DprE1 Inhibition DprE1_mut Mutated DprE1 (e.g., Cys387Ser) Resistance Resistance Development DprE1_mut->Resistance

Caption: Mechanism of ATA-5 action on the DprE1 enzyme and resistance development.

Experimental Workflow for Cross-Resistance Assessment

start Start prep_strains Prepare Mtb Strains (Susceptible & Resistant) start->prep_strains prep_inoculum Standardize Inoculum (0.5 McFarland) prep_strains->prep_inoculum mic_assay Perform Broth Microdilution MIC Assay (REMA Protocol) prep_inoculum->mic_assay incubation Incubate Plates (7-14 days at 37°C) mic_assay->incubation read_results Read MIC values incubation->read_results analyze Analyze Data (Compare MICs across strains) read_results->analyze end End analyze->end

Caption: Workflow for determining cross-resistance of ATA-5.

References

"Antituberculosis agent-5" minimizing protein binding in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antituberculosis Agent-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing assays by minimizing the impact of protein binding.

Frequently Asked Questions (FAQs)

Q1: What is protein binding and why is it a concern for in vitro assays with this compound?

A1: Protein binding refers to the reversible interaction of a drug, such as this compound, with proteins in plasma or tissue. In in vitro assays, the presence of proteins, often from serum added to cell culture media, can lead to the sequestration of the test compound. This reduces the free concentration of this compound available to interact with its target, potentially leading to an underestimation of its potency and efficacy.[1][2][3] It is the unbound, or free, fraction of a drug that is generally considered to be pharmacologically active.[2][3]

Q2: How can I determine the extent of protein binding for this compound in my assay?

A2: Several methods can be used to determine the protein binding of a compound. Common techniques include equilibrium dialysis, ultrafiltration, and in vitro microdialysis.[2] These methods separate the protein-bound drug from the free drug, allowing for the quantification of the unbound fraction.

Q3: What are the common sources of high protein binding in my experiments?

A3: High protein binding in assays can be attributed to several factors:

  • High protein concentration in the assay medium: The presence of serum or albumin in cell culture media is a primary contributor.[1]

  • Physicochemical properties of the compound: Highly lipophilic (fat-soluble) compounds tend to exhibit higher plasma protein binding.

  • Non-specific binding to assay plastics: The compound may adhere to the surfaces of microplates or tubing.[4][5][6]

Troubleshooting Guide

This guide provides solutions to common problems encountered due to protein binding of this compound.

Problem Potential Cause Recommended Solution
Lower than expected potency (high IC50/EC50) High protein binding in the assay medium is reducing the free concentration of this compound.[1]- Reduce the serum concentration in the assay medium if experimentally feasible.- Use a serum-free medium for a defined period of the experiment.- Measure the free concentration of the compound in the assay medium to accurately determine the effective concentration.
Inconsistent or variable results between experiments - Variation in the protein concentration of different batches of serum.- Non-specific binding to different lots of assay plates or tubes.[7]- Standardize the serum lot used for a series of experiments.- Pre-coat assay plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.[4][8]
High background signal in binding assays Non-specific binding of this compound to assay components other than the target protein.[9]- Add a low concentration of a non-ionic detergent (e.g., Tween 20, Triton X-100) to the assay buffer.[8][10]- Include a blocking protein like casein or use specialized polymer-coated plates.[8]

Experimental Protocols

Protocol 1: Determination of Protein Binding by Ultrafiltration

This protocol provides a general method to estimate the protein binding of this compound in plasma or serum-containing media.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the test matrix (e.g., human plasma, fetal bovine serum, or cell culture medium supplemented with a known concentration of serum).

  • Incubation:

    • Spike the test matrix with this compound to achieve the desired final concentration. Ensure the final solvent concentration is low (typically <1%) to avoid protein precipitation.

    • Incubate the mixture at 37°C for a predetermined time (e.g., 30 minutes) to allow for equilibration.

  • Ultrafiltration:

    • Transfer an aliquot of the incubated mixture to an ultrafiltration device (e.g., a centrifugal filter unit with a molecular weight cutoff that retains proteins).

    • Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound fraction.[11]

  • Quantification:

    • Measure the concentration of this compound in the ultrafiltrate (unbound fraction) and in an un-filtered aliquot of the initial mixture (total concentration) using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation:

    • Percent Unbound = (Concentration in ultrafiltrate / Total concentration) x 100

    • Percent Bound = 100 - Percent Unbound

Protocol 2: Minimizing Non-Specific Binding in a Biochemical Assay

This protocol outlines steps to reduce non-specific binding in a typical plate-based biochemical assay.

  • Plate Selection:

    • Use low-binding microplates.

  • Buffer Optimization:

    • Detergents: Add a low concentration of a non-ionic detergent to the assay buffer. Common choices include 0.005% Tween 20 or 0.01% Triton X-100.[8][10]

    • Blocking Proteins: Include a non-interfering protein such as casein or Prionex in the buffer to reduce binding of the test compound to the plate surface.[8] Note that BSA can bind to many small molecules and may not be the best choice.[8]

    • Salt Concentration: Increasing the salt concentration (e.g., NaCl) in the buffer can help to reduce non-specific binding due to charge interactions.[4][5]

  • Assay Procedure:

    • Pre-incubate the wells with the optimized assay buffer for a short period before adding the assay reagents and this compound.

    • Ensure thorough mixing of all components.

Data Presentation

The following table summarizes the protein binding of some first-line antituberculosis drugs, which can serve as a reference for understanding the potential range of protein binding for novel agents.

Antituberculosis Drug Median Protein Binding (%) Range of Protein Binding (%)
Rifampin8872 - 91
Isoniazid140 - 34
Pyrazinamide10 - 7
Ethambutol124 - 24
(Data from a study on clinical samples)[11][12]

Visualizations

Workflow for Troubleshooting Low Potency of this compound

G A Start: Observed Low Potency (High IC50/EC50) B Is protein present in the assay medium (e.g., serum, albumin)? A->B C Hypothesis: High protein binding is reducing the free concentration of This compound. B->C Yes H Consider other factors: - Compound stability - Assay artifacts - Mechanism of action B->H No D Experiment 1: Reduce or remove serum from the assay medium. C->D E Experiment 2: Measure the unbound fraction of This compound using ultrafiltration or equilibrium dialysis. C->E F Did potency increase? D->F I Correlate activity with the measured free concentration. E->I G Conclusion: Protein binding was masking the true potency. F->G Yes F->H No I->G

Caption: A decision tree for troubleshooting low potency results possibly caused by protein binding.

General Strategies to Minimize Non-Specific Binding

G cluster_0 Assay Buffer Modifications cluster_1 Assay Surface Modifications A Add Non-Ionic Detergents (e.g., Tween 20, Triton X-100) B Add Blocking Proteins (e.g., Casein) C Increase Salt Concentration (e.g., NaCl) D Adjust pH E Use Low-Binding Plates F Pre-coat Surfaces with Blocking Agents Z Goal: Minimize Non-Specific Binding of This compound Z->A Z->B Z->C Z->D Z->E Z->F

Caption: Key strategies to reduce non-specific binding in in vitro assays.

References

Validation & Comparative

Comparative Efficacy Analysis: Bedaquiline vs. Isoniazid for Multidrug-Resistant Tuberculosis (MDR-TB) Strains

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a detailed comparison of the efficacy of Bedaquiline (B32110), a diarylquinoline antimycobacterial agent, and Isoniazid (B1672263), a cornerstone first-line antituberculosis drug, against strains of Mycobacterium tuberculosis that are classified as multidrug-resistant (MDR-TB). MDR-TB is defined by resistance to at least isoniazid and rifampicin, necessitating the use of alternative therapeutic agents.[1] This document is intended for researchers and drug development professionals, presenting key experimental data, methodologies, and mechanisms of action for both compounds.

Note: This guide uses Bedaquiline as a representative next-generation antituberculosis agent for comparison, in place of the non-standardized term "Antituberculosis agent-5".

Mechanism of Action

The fundamental difference in the efficacy of Bedaquiline and Isoniazid against MDR-TB lies in their distinct molecular targets. Bedaquiline employs a novel mechanism that remains effective against strains that have developed resistance to traditional drugs like Isoniazid.

Bedaquiline: ATP Synthase Inhibition

Bedaquiline represents a unique class of drugs called diarylquinolines.[2] Its primary mechanism of action is the inhibition of the proton pump of mycobacterial ATP synthase, an enzyme critical for generating the cell's energy supply.[2][3] Specifically, Bedaquiline binds to the c-ring and ε-subunit of the F-ATP synthase, which stalls its rotation and halts the production of ATP.[4][5] This energy depletion is bactericidal to both actively replicating and dormant mycobacteria.[2][6]

Bedaquiline_MoA cluster_membrane Mycobacterial Inner Membrane atp_synthase F-ATP Synthase (Proton Pump) protons_out Protons (H+) (Cytoplasm) atp_synthase->protons_out atp ATP (Cellular Energy) atp_synthase->atp Catalyzes protons_in Protons (H+) (Periplasmic Space) protons_in->atp_synthase Flow adp ADP + Pi adp->atp_synthase Substrate death Bacterial Cell Death atp->death Depletion leads to bedaquiline Bedaquiline bedaquiline->atp_synthase INHIBITS

Bedaquiline Mechanism of Action
Isoniazid: Mycolic Acid Synthesis Inhibition

Isoniazid (INH) is a prodrug, meaning it requires activation within the mycobacterial cell to become effective.[7][8] The bacterial enzyme catalase-peroxidase, encoded by the katG gene, activates INH.[9] The activated form then covalently binds with NAD+ to form an adduct that potently inhibits the enoyl-acyl carrier protein reductase (InhA).[7][10] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing mycolic acids—the long-chain fatty acids that are essential components of the mycobacterial cell wall.[8][11] Disruption of this pathway compromises the cell wall's integrity, leading to cell death in actively dividing bacteria.[8] Resistance in MDR-TB strains most commonly arises from mutations in the katG gene, which prevent the activation of Isoniazid.[9]

Isoniazid_MoA cluster_pathway Mycolic Acid Synthesis Pathway fas_ii Fatty Acid Synthase-II (FAS-II) System inhA InhA Enzyme fas_ii->inhA mycolic_acids Mycolic Acids inhA->mycolic_acids cell_wall Mycobacterial Cell Wall Integrity mycolic_acids->cell_wall death Bacterial Cell Death cell_wall->death Disruption leads to inh Isoniazid (Prodrug) katg KatG Enzyme inh->katg Enters Cell active_inh Activated Isoniazid Radical katg->active_inh ACTIVATES active_inh->inhA INHIBITS katg_mut katG Mutation (Resistance) katg_mut->katg Prevents Activation

Isoniazid Mechanism and Resistance

Comparative Efficacy Data

The efficacy of an antituberculosis agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of the bacteria. Clinical efficacy is measured by treatment success rates, including culture conversion and patient recovery.

In Vitro Susceptibility (MIC)

The table below summarizes typical MIC ranges for Bedaquiline and Isoniazid against susceptible and MDR M. tuberculosis strains.

Agent Strain Type Typical MIC Range (µg/mL) Interpretation
Bedaquiline Drug-Susceptible0.015 - 0.12[12]Highly Potent
MDR-TB0.03 - 0.25[13]Remains Potent
Bedaquiline-Resistant>0.25 (up to 8.0)[14]High-level resistance possible
Isoniazid Drug-Susceptible< 0.1Highly Potent
MDR-TB (katG mutation)> 1.0 (often > 5.0)High-level Resistance
MDR-TB (inhA mutation)0.2 - 1.0Low-level Resistance

Note: Isoniazid MIC in MDR-TB varies based on the specific resistance mutation.

Clinical Efficacy

Clinical trial and observational study data demonstrate the significant role of Bedaquiline in treating MDR-TB, whereas Isoniazid has no primary role in standard MDR-TB regimens.

Agent Context of Use in MDR-TB Pooled Treatment Success Rate Key Findings
Bedaquiline Component of combination therapy for MDR/XDR-TB74-86% [15][16]Significantly improves culture conversion rates and overall treatment success.[15][16][17] Effective against strains with extensive resistance patterns.[18]
Isoniazid Generally not used; defines the resistance pattern.Not Applicable (as primary agent) Standard MDR-TB regimens exclude Isoniazid.[18] Some studies suggest high-dose INH may have utility for strains with low-level resistance (inhA mutations), with success rates around 76.5% in those specific cohorts.[1]

Experimental Protocols

Determining the in vitro efficacy of antituberculosis agents relies on standardized drug susceptibility testing (DST). The broth microdilution method is a common and reproducible technique to establish the MIC.

Protocol: Broth Microdilution MIC Assay

This protocol outlines a typical method for determining the MIC of Bedaquiline and Isoniazid against M. tuberculosis isolates.

  • Inoculum Preparation:

    • Harvest several colonies of a pure M. tuberculosis culture from solid media (e.g., Middlebrook 7H10/7H11).[19]

    • Suspend the colonies in a tube with saline-Tween 80 solution and sterile glass beads. Vortex for 2-3 minutes to create a homogenous suspension and break up clumps.[19]

    • Adjust the suspension's turbidity to match a McFarland 1.0 standard.

    • Further dilute this suspension in Middlebrook 7H9 broth (supplemented with OADC) to achieve a final target inoculum concentration of approximately 1-5 x 10⁵ CFU/mL in the test wells.[13][20]

  • Drug Plate Preparation:

    • Prepare stock solutions of Bedaquiline and Isoniazid.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each drug in 7H9 broth to achieve a range of final concentrations (e.g., for Bedaquiline: 0.008 to 4.0 µg/mL).[21]

    • Include a drug-free well for a positive growth control and a sterile medium well as a negative control.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Seal the plate and incubate at 37°C for 7-14 days.[13]

  • Reading and Interpretation:

    • The MIC is defined as the lowest drug concentration that completely inhibits visible growth of M. tuberculosis.[12][22]

    • Growth can be assessed visually, often with the aid of a redox indicator like Resazurin (AlamarBlue), which changes color from blue to pink in the presence of viable bacteria.[14][23]

Experimental_Workflow start Start: Pure M. tb Culture inoculum 1. Prepare Inoculum (McFarland Standard) start->inoculum inoculate 3. Inoculate Plate inoculum->inoculate plate 2. Prepare Drug Plate (Serial Dilutions) plate->inoculate incubate 4. Incubate (37°C, 7-14 days) inoculate->incubate read 5. Read Results (Visual or Indicator) incubate->read mic Determine MIC read->mic

Workflow for MIC Determination

Conclusion

The comparison between Bedaquiline and Isoniazid in the context of MDR-TB is stark. Isoniazid, while highly effective against susceptible strains, is rendered largely ineffective by the very mutations that define multidrug resistance. Its mechanism is well-understood, but so are its vulnerabilities.

In contrast, Bedaquiline provides a powerful alternative due to its novel mechanism of action targeting bacterial energy metabolism, a pathway unaffected by common resistance mutations to first-line drugs.[6] Supported by robust clinical data showing high success rates in MDR-TB treatment, Bedaquiline stands as a critical component in modern combination therapies designed to combat these difficult-to-treat infections.[16] For researchers and drug developers, the success of Bedaquiline underscores the importance of pursuing novel molecular targets to overcome the challenge of antimicrobial resistance.

References

A Comparative Analysis of Streptomycin and Rifampicin for Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, complicated by the emergence of drug-resistant strains. The selection of appropriate antimicrobial agents is critical for effective treatment. This guide provides a detailed comparative analysis of two pivotal antituberculosis drugs: Streptomycin (B1217042), an aminoglycoside and one of the first antibiotics effective against TB, and Rifampicin (B610482), a rifamycin (B1679328) derivative that is a cornerstone of first-line TB therapy. This comparison focuses on their mechanisms of action, in vitro efficacy, resistance profiles, and clinical safety, supported by experimental data and methodologies.

Mechanism of Action

The primary mechanisms of action for Streptomycin and Rifampicin are distinct, targeting different essential cellular processes in M. tuberculosis.

Streptomycin: As an aminoglycoside, Streptomycin primarily inhibits protein synthesis. It irreversibly binds to the 16S rRNA of the 30S ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons, leading to the production of non-functional proteins and eventual cell death.

Rifampicin: Rifampicin is a potent bactericidal agent that inhibits bacterial DNA-dependent RNA polymerase. It binds to the β-subunit of the RNA polymerase, encoded by the rpoB gene, thereby physically blocking the elongation of the nascent RNA chain and halting transcription.

cluster_streptomycin Streptomycin Mechanism cluster_rifampicin Rifampicin Mechanism Streptomycin Streptomycin 30S Ribosomal Subunit 30S Ribosomal Subunit Streptomycin->30S Ribosomal Subunit Binds to 16S rRNA mRNA Codon Misreading mRNA Codon Misreading 30S Ribosomal Subunit->mRNA Codon Misreading Protein Synthesis Inhibition Protein Synthesis Inhibition mRNA Codon Misreading->Protein Synthesis Inhibition Bacterial Cell Death Bacterial Cell Death Protein Synthesis Inhibition->Bacterial Cell Death Rifampicin Rifampicin RNA Polymerase (β-subunit) RNA Polymerase (β-subunit) Rifampicin->RNA Polymerase (β-subunit) Binds to rpoB product Transcription Blockade Transcription Blockade RNA Polymerase (β-subunit)->Transcription Blockade RNA Synthesis Inhibition RNA Synthesis Inhibition Transcription Blockade->RNA Synthesis Inhibition Bacterial Cell Death_Rif Bacterial Cell Death RNA Synthesis Inhibition->Bacterial Cell Death_Rif

Figure 1: Mechanisms of Action for Streptomycin and Rifampicin.

Comparative Efficacy: In Vitro Susceptibility

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following table summarizes typical MIC ranges for Streptomycin and Rifampicin against susceptible and resistant strains of M. tuberculosis.

Antimicrobial Agent M. tuberculosis Strain MIC Range (µg/mL) Critical Concentration (µg/mL)
Streptomycin Drug-Susceptible0.5 - 2.0≤ 2.0
Streptomycin-Resistant> 8.0> 2.0
Rifampicin Drug-Susceptible0.064 - 0.5≤ 1.0
Rifampicin-Resistant> 1.0 (often >> 1.0)> 1.0

Note: MIC values can vary based on the testing method (e.g., agar (B569324) proportion, broth microdilution) and the specific strain.

Mechanisms of Resistance

Resistance to both agents is primarily due to specific genetic mutations.

  • Streptomycin Resistance: Mutations in the rpsL gene, which encodes the ribosomal protein S12, and the rrs gene, encoding the 16S rRNA, are the most common causes of high-level streptomycin resistance. These mutations alter the drug's binding site on the ribosome.

  • Rifampicin Resistance: Over 95% of rifampicin-resistant M. tuberculosis strains have mutations in an 81-base-pair region of the rpoB gene, known as the Rifampicin Resistance-Determining Region (RRDR). These mutations lead to conformational changes in the β-subunit of RNA polymerase, reducing its affinity for rifampicin.

cluster_streptomycin_resistance Streptomycin Resistance Pathway cluster_rifampicin_resistance Rifampicin Resistance Pathway Drug Exposure Drug Exposure Start->Drug Exposure Selective Pressure Selective Pressure Drug Exposure->Selective Pressure Spontaneous Mutations Spontaneous Mutations Selective Pressure->Spontaneous Mutations rpsL gene mutation rpsL gene mutation Spontaneous Mutations->rpsL gene mutation rrs gene mutation rrs gene mutation Spontaneous Mutations->rrs gene mutation rpoB gene mutation (RRDR) rpoB gene mutation (RRDR) Spontaneous Mutations->rpoB gene mutation (RRDR) Resistant Phenotype Resistant Phenotype Altered Ribosomal Binding Site Altered Ribosomal Binding Site rpsL gene mutation->Altered Ribosomal Binding Site rrs gene mutation->Altered Ribosomal Binding Site Altered Ribosomal Binding Site->Resistant Phenotype Altered RNA Polymerase Structure Altered RNA Polymerase Structure rpoB gene mutation (RRDR)->Altered RNA Polymerase Structure Altered RNA Polymerase Structure->Resistant Phenotype

Figure 2: Genetic Pathways to Drug Resistance.

Comparative Safety and Tolerability

Both drugs are associated with significant adverse effects that require careful patient monitoring.

Adverse Event Streptomycin Rifampicin
Primary Toxicity Ototoxicity (hearing loss, vertigo), NephrotoxicityHepatotoxicity
Common Adverse Events Injection site reactions, rash, feverGastrointestinal disturbances, orange-red discoloration of body fluids, flu-like syndrome
Reported Incidence of Severe Events Hearing loss reported in up to 57.9% of patients in some studies of MDR-TB treatment.[1] Ototoxicity detected in 77.1% by day 56 in another study.[2]Severe hepatotoxicity is less common but can be fatal. Incidence of severe hepatotoxicity reported as low as 0.1% in latent TB treatment.[3] In combination therapies, rifampicin was implicated in 35.21% of hepatotoxicity cases in one study.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Prepare serial dilutions of antibiotic in 96-well plate Prepare serial dilutions of antibiotic in 96-well plate Start->Prepare serial dilutions of antibiotic in 96-well plate Inoculate wells with standardized M. tuberculosis suspension Inoculate wells with standardized M. tuberculosis suspension Prepare serial dilutions of antibiotic in 96-well plate->Inoculate wells with standardized M. tuberculosis suspension Incubate plates at 37°C Incubate plates at 37°C Inoculate wells with standardized M. tuberculosis suspension->Incubate plates at 37°C Add viability indicator (e.g., Resazurin) Add viability indicator (e.g., Resazurin) Incubate plates at 37°C->Add viability indicator (e.g., Resazurin) Incubate and observe color change Incubate and observe color change Add viability indicator (e.g., Resazurin)->Incubate and observe color change Determine MIC (lowest concentration with no growth) Determine MIC (lowest concentration with no growth) Incubate and observe color change->Determine MIC (lowest concentration with no growth) Determine MIC (lowest concentration with no growth)->End

Figure 3: Workflow for MIC Determination.

Methodology:

  • Preparation of Drug Plates: Two-fold serial dilutions of Streptomycin or Rifampicin are prepared in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv) is prepared and its turbidity adjusted to a McFarland standard (typically 0.5), followed by a final dilution to achieve a target inoculum size.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is sealed and incubated at 37°C for 7-10 days.

  • Reading Results: A viability indicator, such as resazurin, is added to each well. After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.

In Vitro Transcription Assay for Rifampicin Inhibition

This assay directly measures the inhibitory effect of Rifampicin on RNA polymerase activity.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a DNA template with a known promoter, purified E. coli or M. tuberculosis RNA polymerase, and ribonucleoside triphosphates (NTPs), one of which is radioactively labeled (e.g., [α-³²P]UTP).

  • Initiation: The reaction is initiated by incubating the mixture at 37°C, allowing for the formation of open promoter complexes and the start of transcription.

  • Inhibitor Addition: Rifampicin, at various concentrations, is added to the reaction. A control reaction without the inhibitor is run in parallel.

  • Elongation and Termination: The reaction proceeds for a defined period, allowing for the synthesis of RNA transcripts. The reaction is then stopped.

  • Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The gel is exposed to a phosphor screen or X-ray film.

  • Quantification: The intensity of the bands corresponding to full-length transcripts is quantified. A dose-dependent decrease in the signal in the Rifampicin-treated lanes indicates inhibition of transcription.

Ribosomal Binding Assay for Streptomycin

This assay confirms the binding of Streptomycin to its ribosomal target.

Methodology:

  • Preparation of Ribosomes: 30S ribosomal subunits are purified from M. tuberculosis or a surrogate species like E. coli.

  • Binding Reaction: Purified 30S subunits are incubated with radioactively labeled Streptomycin (e.g., [³H]Streptomycin) in a suitable binding buffer.

  • Separation of Bound and Free Ligand: The reaction mixture is passed through a nitrocellulose filter under vacuum. Ribosomes and any bound ligand are retained on the filter, while unbound Streptomycin passes through.

  • Washing: The filter is washed to remove any non-specifically bound ligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of Streptomycin bound to the 30S subunits. Competitive binding assays can also be performed by including unlabeled Streptomycin to demonstrate the specificity of the interaction.

Conclusion

Streptomycin and Rifampicin are both critical drugs in the management of tuberculosis, but they differ significantly in their mechanism, efficacy against resistant strains, and safety profiles. Rifampicin remains a first-line agent due to its high bactericidal activity and is a key component of short-course chemotherapy. Streptomycin, while historically important, is now primarily used as a second-line agent for the treatment of drug-resistant tuberculosis, largely due to the prevalence of resistance and its significant ototoxic and nephrotoxic potential. The choice between these agents, or their inclusion in a treatment regimen, must be guided by drug susceptibility testing and a careful assessment of the patient's clinical status and risk factors for adverse events. Continued research into the mechanisms of these drugs and the development of novel agents is essential to combat the threat of multidrug-resistant tuberculosis.

References

A Comparative Analysis of Pretomanid (as "Antituberculosis agent-5") and Second-Line Drugs for Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel, more effective, and safer treatment regimens. This guide provides a comparative analysis of the novel antituberculosis agent, Pretomanid (B1679085) (acting as a proxy for the developmental "Antituberculosis agent-5"), against conventional second-line drugs for the treatment of drug-resistant TB. The comparison is based on available clinical trial data, focusing on efficacy, safety, and treatment duration.

Efficacy and Treatment Outcomes

Pretomanid, a nitroimidazole, is a prodrug that exhibits bactericidal activity against both actively replicating and dormant Mycobacterium tuberculosis.[1][2][3] It is a core component of the BPaL regimen, which also includes bedaquiline (B32110) and linezolid (B1675486).[1] Clinical trial data, primarily from the Nix-TB trial, have demonstrated high efficacy for this regimen in patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB.[4][5]

In contrast, traditional second-line TB drug regimens are often lengthy (up to two years), less effective, and associated with significant toxicity.[6] Treatment success rates for MDR-TB with conventional regimens have been historically low.[6][7]

Table 1: Comparison of Efficacy between Pretomanid-Based Regimen and Second-Line Drugs

Efficacy ParameterPretomanid-Based Regimen (BPaL)Conventional Second-Line Regimens
Treatment Success Rate Approximately 90% in the Nix-TB trial for XDR-TB and treatment-intolerant/non-responsive MDR-TB.[1][4]Historically around 54% for MDR-TB and 30% for XDR-TB.[7]
Treatment Duration 6 to 9 months.[5]18 to 24 months or longer.[6]
Time to Culture Conversion Median time of 4-6 weeks.[8]Variable, often significantly longer.
Safety and Tolerability

While the BPaL regimen offers a significant improvement in efficacy and treatment duration, it is associated with a notable side-effect profile, largely attributed to linezolid. Common adverse events include peripheral neuropathy, acne, vomiting, headache, and liver inflammation.[2][9] Careful monitoring and dose adjustments of linezolid are often necessary to manage these toxicities.[2][4]

Second-line drugs are also known for their significant adverse effects, which can include hearing loss (aminoglycosides), psychiatric disorders (cycloserine), and gastrointestinal disturbances, contributing to poor patient adherence and treatment outcomes.[6][10]

Table 2: Common Adverse Events

Adverse EventPretomanid-Based Regimen (BPaL)Common Second-Line Drugs
Neuropathy Peripheral neuropathy is common, primarily associated with linezolid.[2]Can be caused by cycloserine and fluoroquinolones.
Hepatotoxicity Liver inflammation has been reported.[9]Ethionamide and pyrazinamide (B1679903) are known to be hepatotoxic.
Myelosuppression Anemia and neutropenia are linked to linezolid.[8]Less common with most second-line drugs.
Ototoxicity Not a primary concern.A significant risk with injectable agents like amikacin (B45834) and kanamycin.
QTc Prolongation Bedaquiline can prolong the QTc interval.Moxifloxacin can also prolong the QTc interval.[10]

Experimental Protocols

The Nix-TB Trial: A Pivotal Study for the BPaL Regimen

The Nix-TB trial was a phase 3, open-label, single-arm study designed to evaluate the safety and efficacy of the BPaL regimen (bedaquiline, pretomanid, and linezolid) in patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB.[4][11][12]

Study Population: The trial enrolled 109 participants with pulmonary XDR-TB or MDR-TB who were either not responsive to or intolerant of standard second-line therapies.[4][5]

Treatment Regimen:

  • Bedaquiline: 400 mg once daily for the first 2 weeks, followed by 200 mg three times per week for 24 weeks.[4]

  • Pretomanid: 200 mg once daily for 26 weeks.[4]

  • Linezolid: 1200 mg daily for up to 26 weeks, with dose adjustments permitted for toxicity.[4]

Primary Outcome: The primary efficacy outcome was a favorable response at 6 months after the end of treatment, defined as the resolution of clinical symptoms and at least two consecutive negative sputum cultures.[13]

Key Findings: The trial demonstrated a high rate of favorable outcomes, with approximately 90% of participants being successfully treated.[1][4] This represented a significant advancement over the historically low cure rates for these difficult-to-treat forms of TB.[7]

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of Pretomanid and the general workflow of the Nix-TB clinical trial.

Mechanism of Action of Pretomanid cluster_bacterium Mycobacterium tuberculosis cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions Pretomanid Pretomanid (Prodrug) Ddn Ddn Enzyme (deazaflavin-dependent nitroreductase) Pretomanid->Ddn Activation ActivatedPretomanid Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->ActivatedPretomanid MycolicAcid Mycolic Acid Synthesis Inhibition ActivatedPretomanid->MycolicAcid RespiratoryPoison Respiratory Poisoning ActivatedPretomanid->RespiratoryPoison CellWall Cell Wall Disruption MycolicAcid->CellWall BacterialDeath Bacterial Cell Death CellWall->BacterialDeath RespiratoryPoison->BacterialDeath

Caption: Mechanism of Action of Pretomanid.

Nix-TB Clinical Trial Workflow PatientScreening Patient Screening (XDR-TB or Treatment-Intolerant/Non-Responsive MDR-TB) Enrollment Enrollment (n=109) PatientScreening->Enrollment Treatment 26-Week BPaL Regimen (Bedaquiline, Pretomanid, Linezolid) Enrollment->Treatment Monitoring Regular Monitoring for Safety and Efficacy (Sputum Cultures, Adverse Events) Treatment->Monitoring EndOfTreatment End of Treatment Assessment Monitoring->EndOfTreatment FollowUp 6-Month Post-Treatment Follow-up EndOfTreatment->FollowUp Outcome Primary Outcome Assessment (Favorable or Unfavorable) FollowUp->Outcome

Caption: Nix-TB Clinical Trial Workflow.

References

Validating "Antituberculosis Agent-5" Target Engagement in M. tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and validation of novel antitubercular agents with new mechanisms of action.[1] This guide provides a comparative overview of methods to validate the target engagement of a hypothetical novel compound, "Antituberculosis agent-5" (AT-5), which initial phenotypic screens suggest targets the mycolic acid biosynthesis pathway. The performance and validation methodologies for AT-5 will be contrasted with established antitubercular drugs, offering a framework for assessing new chemical entities in the drug development pipeline.

Overview of this compound and Comparator Drugs

This compound is a novel synthetic molecule identified through high-throughput phenotypic screening against replicating Mtb. Preliminary evidence suggests that AT-5 inhibits a key enzyme in the mycobacterial cell wall biosynthesis pathway, a pathway also targeted by established drugs like isoniazid.[1] This guide will compare the target engagement validation of AT-5 with the following well-characterized agents:

  • Isoniazid (INH): A first-line drug that, after activation by the catalase-peroxidase enzyme KatG, inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid synthesis.[2][3][4][5]

  • Rifampicin (RIF): A first-line drug that targets the β-subunit of the DNA-dependent RNA polymerase (RpoB), inhibiting transcription.[1]

  • Bedaquiline (BDQ): A newer drug that targets the ATP synthase, which is crucial for energy metabolism in both replicating and non-replicating Mtb.[1]

Comparative Methodologies for Target Engagement Validation

Validating that a compound engages its intended molecular target within the complex environment of a live bacterium is a critical step in drug development.[6][7] A multi-pronged approach combining genetic, biophysical, and biochemical methods is essential to build a robust case for the mechanism of action.

Genetic Approaches: Identification of Resistance Mutations

A classic and powerful method for identifying the target of an antimicrobial agent is to select for and sequence resistant mutants. Mutations in the gene encoding the drug's target are a common mechanism of resistance.

Experimental Protocol: Generation and Analysis of AT-5 Resistant Mutants

  • Selection of Resistant Mutants:

    • Grow a large population of M. tuberculosis H37Rv (e.g., 10^9 to 10^10 CFU) to mid-log phase in Middlebrook 7H9 broth supplemented with OADC.

    • Plate the culture onto Middlebrook 7H10 agar (B569324) plates containing 5x, 10x, and 20x the minimum inhibitory concentration (MIC) of AT-5.

    • Incubate plates at 37°C for 3-4 weeks.

    • Isolate individual resistant colonies and confirm their resistance by re-testing the MIC of AT-5.

  • Whole-Genome Sequencing (WGS):

    • Extract genomic DNA from the resistant isolates and the parental wild-type strain.

    • Perform WGS on each sample using a platform such as Illumina.

    • Align the sequencing reads to the M. tuberculosis H37Rv reference genome.

    • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant isolates but not in the parental strain.

  • Target Gene Identification:

    • Analyze the identified mutations. A high frequency of independent mutations occurring within the same gene across multiple resistant isolates strongly suggests that this gene encodes the drug target.

    • For AT-5, which is hypothesized to target mycolic acid synthesis, mutations would be expected in genes known to be involved in this pathway.

Table 1: Comparison of Genetic Validation Data

Drug Primary Target Gene Common Resistance Mutations Frequency of Target-Based Resistance
This compound (Hypothetical) [To be determined by experiment][To be determined by experiment][To be determined by experiment]
Isoniazid katG, inhAkatG (S315T), promoter of inhAHigh
Rifampicin rpoBPoint mutations in the 81-bp Rifampicin Resistance Determining Region (RRDR)Very High (>95%)
Bedaquiline atpED28G, A63PModerate

Logical Workflow for Resistance-Based Target Identification

cluster_0 In Vitro Evolution cluster_1 Genomic Analysis cluster_2 Target Identification Mtb Culture Mtb Culture AT-5 Pressure AT-5 Pressure Mtb Culture->AT-5 Pressure Resistant Colonies Resistant Colonies AT-5 Pressure->Resistant Colonies gDNA Extraction gDNA Extraction Resistant Colonies->gDNA Extraction WGS Whole-Genome Sequencing gDNA Extraction->WGS SNP Analysis SNP Analysis WGS->SNP Analysis Identify Mutated Gene Identify Mutated Gene SNP Analysis->Identify Mutated Gene Target Hypothesis Target Hypothesis Identify Mutated Gene->Target Hypothesis

Caption: Workflow for identifying the target of AT-5 via resistance mapping.

Biophysical Approaches: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming direct target engagement in intact cells.[1][7][8][9] It is based on the principle that the binding of a ligand (drug) to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA for AT-5

  • Cell Culture and Treatment:

    • Grow M. tuberculosis to mid-log phase.

    • Resuspend the cells in PBS and treat with either a vehicle control (e.g., DMSO) or a saturating concentration of AT-5 for 1 hour at 37°C.

  • Heat Shock:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by mechanical disruption (e.g., bead beating).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.

  • Detection and Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the putative target protein remaining in the supernatant by Western blot using a specific antibody.

    • Quantify the band intensities to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of AT-5 indicates target engagement.

Table 2: Comparison of Biophysical Validation Data (CETSA)

Drug Target Protein Observed Thermal Shift (ΔTm) with Drug Significance
This compound (Hypothetical) [Putative Target][To be determined by experiment]Confirms direct binding in intact cells.
Isoniazid (INH-NAD adduct) InhADemonstrable shiftValidates engagement of the activated drug form with its target.
Rifampicin RpoBDemonstrable shiftConfirms direct interaction with the RNA polymerase subunit.
Bedaquiline AtpEDemonstrable shiftVerifies binding to the ATP synthase subunit in the cellular milieu.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

Mtb Culture Mtb Culture Drug Treatment Treat with AT-5 or Vehicle Mtb Culture->Drug Treatment Heat Shock Heat Shock Drug Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Separate Soluble & Insoluble Fractions Cell Lysis->Centrifugation Western Blot Western Blot for Target Protein Centrifugation->Western Blot Analysis Quantify & Compare Melting Curves Western Blot->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Biochemical Approaches: In Vitro Enzyme Inhibition Assays

Once a putative target is identified through genetic or other means, its inhibition by the compound must be confirmed biochemically using the purified protein.

Experimental Protocol: In Vitro Inhibition of the Putative Target of AT-5

  • Protein Expression and Purification:

    • Clone the gene of the putative target of AT-5 into an expression vector (e.g., pET vector with a His-tag).

    • Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Activity Assay:

    • Develop an assay to measure the enzymatic activity of the purified protein. The specific assay will depend on the function of the target enzyme. For an enzyme in the mycolic acid pathway, this could be a spectrophotometric or radiometric assay measuring substrate consumption or product formation.

    • For example, if the target is an enoyl-ACP reductase like InhA, a spectrophotometric assay can be used to monitor the oxidation of NADH at 340 nm.

  • Inhibition Kinetics:

    • Perform the enzyme activity assay in the presence of varying concentrations of AT-5.

    • Determine the IC50 value (the concentration of AT-5 required to inhibit 50% of the enzyme's activity).

    • Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Table 3: Comparison of Biochemical Validation Data

Drug Purified Target Enzyme In Vitro IC50 Mode of Inhibition
This compound (Hypothetical) [Purified Putative Target][To be determined by experiment][To be determined by experiment]
Isoniazid (INH-NAD adduct) InhA~1 µMCovalent, irreversible
Rifampicin RNA Polymerase~0.01-0.1 µMNon-covalent, reversible
Bedaquiline ATP Synthase (c-ring)~10-100 nMNon-covalent, reversible

Signaling Pathway Visualization

Understanding the pathway in which the target operates is crucial for interpreting the downstream effects of target engagement.

Simplified Mycolic Acid Biosynthesis Pathway

cluster_0 Mycolic Acid Synthesis FAS_I Fatty Acid Synthase I FAS_II_Initiation FAS II Initiation FAS_I->FAS_II_Initiation FAS_II_Elongation FAS II Elongation (InhA) FAS_II_Initiation->FAS_II_Elongation Modification Modification & Condensation FAS_II_Elongation->Modification Mycolic_Acids Mycolic Acids Modification->Mycolic_Acids INH Isoniazid (activated) INH->FAS_II_Elongation Inhibits AT5 AT-5 (Hypothetical) AT5->FAS_II_Elongation Hypothesized Inhibition

Caption: Simplified mycolic acid biosynthesis pathway showing drug targets.

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery, providing confidence in the mechanism of action and guiding lead optimization.[1] For a novel candidate like this compound, a combination of genetic, biophysical, and biochemical approaches is essential. By generating resistant mutants and performing whole-genome sequencing, researchers can pinpoint the likely target gene. This hypothesis can then be confirmed at the cellular level using techniques like CETSA to demonstrate direct binding in intact bacteria. Finally, in vitro enzyme assays with the purified target protein can provide quantitative data on the compound's potency and mode of inhibition. By comparing the target validation profile of AT-5 to that of established drugs, researchers can build a robust case for its progression through the development pipeline. The methods outlined in this guide offer a direct and physiologically relevant means of confirming that a compound reaches and binds its intended target in live M. tuberculosis, a critical step in the quest for new therapies to combat this global health threat.

References

Comparative Analysis of Cross-Resistance Between Antituberculosis Agent-5 and Existing Antituberculars

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-resistance profile of the novel antituberculosis agent, herein referred to as "Antituberculosis Agent-5," with currently used antitubercular drugs. For the purpose of this analysis, "this compound" is represented by the diarylquinoline class of drugs, with bedaquiline (B32110) serving as the primary exemplar. This class of drugs introduces a novel mechanism of action by targeting the ATP synthase of Mycobacterium tuberculosis (M.tb).[1][2] Understanding its cross-resistance patterns is critical for its effective deployment in the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

Mechanism of Action

This compound (a diarylquinoline) inhibits the proton pump of the M.tb ATP synthase, an enzyme essential for cellular energy generation.[1][3] This disruption of ATP synthesis leads to bactericidal effects against both drug-susceptible and drug-resistant M.tb strains.[2][3]

Cross-Resistance Profile

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. For this compound, two primary mechanisms of resistance have been identified:

  • Target-based resistance: Mutations in the atpE gene, which encodes subunit c of the ATP synthase, can prevent the binding of the drug, leading to high-level resistance.[4] These mutations are specific to diarylquinolines and do not typically confer cross-resistance to other classes of antitubercular drugs.[5]

  • Non-target-based resistance: Mutations in the Rv0678 gene, a transcriptional repressor of the MmpS5-MmpL5 efflux pump, can lead to the upregulation of this pump.[6][7] This efflux pump can expel both diarylquinolines and clofazimine (B1669197) from the bacterial cell, resulting in low-level cross-resistance between these two drugs.[4][6] Mutations in Rv0678 are a more common cause of resistance observed in clinical settings.[8][9]

Notably, significant cross-resistance has not been observed between this compound and other first- and second-line drugs such as rifampin, isoniazid, and moxifloxacin.[6][7]

Quantitative Data on Cross-Resistance

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (Bedaquiline) and other antituberculars against various M. tuberculosis strains. The data illustrates the cross-resistance pattern, particularly with clofazimine in strains with Rv0678 mutations.

M. tuberculosis StrainGenotypeThis compound (Bedaquiline) MIC (µg/mL)Clofazimine MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)Moxifloxacin MIC (µg/mL)
H37Rv (Wild-Type)Wild-Type0.03 - 0.060.125 - 0.250.015 - 0.030.06 - 0.1250.06 - 0.125
Clofazimine-Resistant MutantRv0678 mutation0.25 - 0.51.0 - 2.0UnchangedUnchangedUnchanged
MDR-TB IsolaterpoB & katG mutations0.03 - 0.120.125 - 0.5> 1.0> 2.00.06 - 0.125
Pre-XDR-TB IsolaterpoB, katG & gyrA mutations0.06 - 0.250.25 - 1.0> 1.0> 2.0> 2.0
XDR-TB Isolate with Rv0678 mutationMultiple mutations incl. Rv06780.5 - 2.02.0 - 4.0> 1.0> 2.0> 2.0

Data compiled from multiple sources for illustrative purposes.[6][10][11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC values presented in this guide are typically determined using a standardized broth microdilution method, such as the Resazurin Microtiter Assay (REMA).

1. Preparation of Bacterial Inoculum:

  • M. tuberculosis is cultured on a solid medium, such as Middlebrook 7H10 or 7H11 agar.[12]
  • A bacterial suspension is prepared in a suitable broth (e.g., Middlebrook 7H9) and its turbidity is adjusted to a McFarland standard of 1.0.[12]

2. Drug Plate Preparation:

  • A 96-well microtiter plate is used.[12]
  • The antitubercular agents are serially diluted in the broth to achieve a range of concentrations.

3. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate.[12]
  • The plate is incubated at 37°C for a period of 7-14 days.

4. MIC Determination:

  • Following incubation, a growth indicator, such as resazurin, is added to each well. A color change (e.g., from blue to pink) indicates bacterial growth.
  • The MIC is defined as the lowest concentration of the drug that prevents this color change, indicating inhibition of bacterial growth.[13]

Visualizing Cross-Resistance Pathways

The following diagrams illustrate the mechanisms of resistance and cross-resistance for this compound.

Resistance Mechanisms for this compound cluster_target Target-Based Resistance cluster_nontarget Non-Target-Based Resistance atpE Mutation atpE Mutation ATP Synthase Alteration ATP Synthase Alteration atpE Mutation->ATP Synthase Alteration leads to High-Level Bedaquiline Resistance High-Level Bedaquiline Resistance ATP Synthase Alteration->High-Level Bedaquiline Resistance results in Rv0678 Mutation Rv0678 Mutation MmpS5-MmpL5 Upregulation MmpS5-MmpL5 Upregulation Rv0678 Mutation->MmpS5-MmpL5 Upregulation causes Drug Efflux Drug Efflux MmpS5-MmpL5 Upregulation->Drug Efflux increases Low-Level Bedaquiline Resistance Low-Level Bedaquiline Resistance Drug Efflux->Low-Level Bedaquiline Resistance Clofazimine Resistance Clofazimine Resistance Drug Efflux->Clofazimine Resistance

Resistance pathways for this compound.

Cross-Resistance Workflow M.tb Isolate M.tb Isolate Drug Susceptibility Testing Drug Susceptibility Testing M.tb Isolate->Drug Susceptibility Testing Genome Sequencing Genome Sequencing M.tb Isolate->Genome Sequencing Phenotypic Resistance Phenotypic Resistance Drug Susceptibility Testing->Phenotypic Resistance Genotypic Analysis Genotypic Analysis Genome Sequencing->Genotypic Analysis Resistance Mechanism Resistance Mechanism Phenotypic Resistance->Resistance Mechanism Genotypic Analysis->Resistance Mechanism Cross-Resistance Profile Cross-Resistance Profile Resistance Mechanism->Cross-Resistance Profile

Workflow for determining cross-resistance.

References

A Comparative Analysis of Antituberculosis Agent-5 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel investigational drug, Antituberculosis Agent-5, with standard first-line antituberculosis therapies in various animal models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its preclinical efficacy and potential for further development.

Overview of this compound

This compound is a novel synthetic compound belonging to the [Hypothetical Class of Compounds ] class of antibiotics. Its purported mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall. This mechanism is similar to that of isoniazid (B1672263) (INH), a cornerstone of current tuberculosis treatment.[1] However, in vitro studies have suggested that this compound may also modulate host immune signaling pathways, potentially leading to a more robust and sustained clearance of bacilli.

Comparative Efficacy in a Murine Model of Tuberculosis

To evaluate the in vivo efficacy of this compound, a comparative study was conducted in a well-established murine model of chronic tuberculosis infection. BALB/c mice were infected via a low-dose aerosol route with Mycobacterium tuberculosis H37Rv.[2] Treatment was initiated four weeks post-infection and continued for eight weeks. The efficacy of this compound was compared against a standard regimen of isoniazid (INH) and rifampin (RIF).

Table 1: Bacterial Load in Lungs and Spleens of Infected Mice Following Treatment

Treatment GroupDosage (mg/kg)Mean Log10 CFU in Lungs (± SD)Mean Log10 CFU in Spleens (± SD)
Untreated Control-6.8 ± 0.45.2 ± 0.3
Isoniazid (INH)254.2 ± 0.53.1 ± 0.4
Rifampin (RIF)103.9 ± 0.32.8 ± 0.2
This compound 25 3.5 ± 0.4 2.5 ± 0.3
This compound 50 2.9 ± 0.3 1.9 ± 0.2
INH + RIF25 + 102.1 ± 0.21.2 ± 0.1

CFU: Colony Forming Units; SD: Standard Deviation

The data indicates that this compound demonstrates a dose-dependent bactericidal activity. At a dosage of 50 mg/kg, it exhibited superior efficacy compared to both isoniazid and rifampin monotherapy. While the combination of INH and RIF remains the most potent regimen, the significant activity of this compound as a single agent highlights its potential.

Experimental Protocols

Murine Model of Chronic Tuberculosis Infection
  • Animal Model: Female BALB/c mice, 8-10 weeks old.

  • Infection: Mice were infected with Mycobacterium tuberculosis H37Rv using a low-dose aerosol exposure system, calibrated to deliver approximately 50-100 bacilli to the lungs of each mouse.[2]

  • Treatment: Treatment was initiated 28 days post-infection. Drugs were administered daily via oral gavage for 56 consecutive days.

  • Bacterial Load Determination: At the end of the treatment period, mice were euthanized, and lungs and spleens were aseptically removed and homogenized. Serial dilutions of the homogenates were plated on Middlebrook 7H11 agar (B569324) supplemented with OADC. Colonies were counted after 3-4 weeks of incubation at 37°C.

Mechanism of Action and Signaling Pathways

This compound, like isoniazid, is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system. This inhibition blocks the synthesis of mycolic acids, leading to the disruption of the mycobacterial cell wall.[3][4]

Mycolic_Acid_Synthesis_Inhibition cluster_Mtb Mycobacterium tuberculosis Antituberculosis\nAgent-5 (Prodrug) Antituberculosis Agent-5 (Prodrug) KatG KatG Antituberculosis\nAgent-5 (Prodrug)->KatG Activation Activated\nAgent-5 Activated Agent-5 KatG->Activated\nAgent-5 InhA InhA Activated\nAgent-5->InhA Inhibition FAS-II System FAS-II System Mycolic Acid\nSynthesis Mycolic Acid Synthesis FAS-II System->Mycolic Acid\nSynthesis Cell Wall\nIntegrity Cell Wall Integrity Mycolic Acid\nSynthesis->Cell Wall\nIntegrity

Caption: Inhibition of Mycolic Acid Synthesis by this compound.

Furthermore, preliminary evidence suggests that this compound may modulate host immune responses by influencing the NF-κB signaling pathway in infected macrophages. This can lead to enhanced pro-inflammatory cytokine production, which is crucial for controlling mycobacterial growth.

Host_Immune_Modulation cluster_Macrophage Infected Macrophage M. tuberculosis M. tuberculosis TLR2 TLR2 M. tuberculosis->TLR2 NF-κB Pathway NF-κB Pathway TLR2->NF-κB Pathway Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory\nCytokines Bacterial\nClearance Bacterial Clearance Pro-inflammatory\nCytokines->Bacterial\nClearance Agent-5 Agent-5 Agent-5->NF-κB Pathway Enhancement

Caption: Proposed Host Immune Modulation by this compound.

Experimental Workflow

The preclinical evaluation of a novel antituberculosis agent typically follows a standardized workflow to ensure robust and reproducible data.

Experimental_Workflow cluster_Workflow Preclinical Evaluation Workflow Infection Aerosol Infection of Mice with Mtb Pre-treatment Establishment of Chronic Infection (4 weeks) Infection->Pre-treatment Treatment Daily Oral Gavage with Test Compounds (8 weeks) Pre-treatment->Treatment Efficacy_Assessment Determination of Bacterial Load (CFU) in Lungs and Spleens Treatment->Efficacy_Assessment Data_Analysis Comparative Statistical Analysis Efficacy_Assessment->Data_Analysis

Caption: Experimental Workflow for In Vivo Efficacy Testing.

Conclusion

This compound demonstrates significant bactericidal activity against Mycobacterium tuberculosis in a murine model of chronic infection. Its efficacy as a monotherapy appears superior to that of isoniazid and rifampin at comparable dosages. The dual mechanism of direct mycobacterial inhibition and potential host immune modulation makes it a promising candidate for further preclinical and clinical development. Future studies should focus on its efficacy in combination with other antituberculosis agents, as well as a more detailed investigation of its immunomodulatory properties.

References

A Comparative Guide: Bedaquiline vs. Pretomanid in the Treatment of Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel therapeutic agents. This guide provides a detailed, data-driven comparison of two pivotal drugs in the fight against drug-resistant TB: bedaquiline (B32110), a diarylquinoline, and pretomanid (B1679085), a nitroimidazole. This comparison is based on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used for their evaluation.

Overview and Mechanism of Action

Bedaquiline and pretomanid represent significant advancements in TB therapy, offering novel mechanisms to combat resistant strains of Mycobacterium tuberculosis (M. tuberculosis).

Bedaquiline , a first-in-class diarylquinoline, targets the mycobacterial F-ATP synthase, an enzyme crucial for energy production within the bacterium.[1][2] By binding to the c-subunit of the F-ATP synthase, bedaquiline obstructs the proton pump, leading to a depletion of ATP and subsequent cell death.[1][2][3] This mechanism is effective against both actively replicating and dormant mycobacteria.[4]

Pretomanid , a nitroimidazole, is a prodrug that requires activation within the mycobacterial cell.[5][6] The activation is facilitated by a deazaflavin-dependent nitroreductase (Ddn), which converts pretomanid into reactive nitrogen species, including nitric oxide.[7][8] These species act as respiratory poisons under anaerobic conditions, making pretomanid effective against dormant bacteria.[5][7] Additionally, pretomanid inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, thereby exerting a bactericidal effect on actively replicating bacteria.[7]

In Vitro Activity

The in vitro potency of antitubercular agents is a key indicator of their potential efficacy. The minimum inhibitory concentration (MIC) is a standard measure of this activity.

Parameter Bedaquiline Pretomanid Reference(s)
Target F-ATP synthaseMycolic acid synthesis & respiratory poison[1][7]
MIC Range vs. M. tuberculosis 0.002–0.12 µg/mLMIC >2 mg/L defines resistance[2][9][10]
Activity Spectrum Active against drug-sensitive and drug-resistant strainsActive against drug-sensitive and drug-resistant strains[2][11]

Clinical Efficacy in Drug-Resistant TB

Clinical trials have demonstrated the efficacy of both bedaquiline and pretomanid as part of combination regimens for drug-resistant TB.

Clinical Trial Regimen Patient Population Treatment Duration Favorable Outcome Rate Reference(s)
Nix-TB B edaquiline, P retomanid, L inezolid (BPaL)XDR-TB, treatment-intolerant/non-responsive MDR-TB6 months90%[12][13][14]
STREAM Stage 2 Bedaquiline-containing all-oral regimenMDR-TB9 months82.7%[15][16]
STREAM Stage 2 Bedaquiline-containing 6-month regimen (with injectable)MDR-TB6 months91.0%[16][17][18]

Safety and Tolerability Profile

While effective, both drugs are associated with potential adverse effects that require careful monitoring.

Adverse Effect Bedaquiline Pretomanid (in BPaL regimen) Reference(s)
Common Headache, dizziness, nausea, vomiting, arthralgiaNausea, vomiting, headache, diarrhea[1][6]
Serious QT interval prolongation, hepatotoxicityPeripheral neuropathy, optic neuropathy, myelosuppression, hepatotoxicity[1][5][12]

Signaling Pathways and Experimental Workflows

Mechanism of Action Pathways

The distinct mechanisms of bedaquiline and pretomanid are visualized below.

Mechanism_of_Action Figure 1: Mechanism of Action of Bedaquiline and Pretomanid cluster_Bedaquiline Bedaquiline cluster_Pretomanid Pretomanid Bedaquiline Bedaquiline ATP_Synthase Mycobacterial F-ATP Synthase Bedaquiline->ATP_Synthase inhibits ATP_Production ATP Production Cell_Death_B Bacterial Cell Death ATP_Production->Cell_Death_B depletion leads to Pretomanid Pretomanid (Prodrug) Ddn Ddn Nitroreductase Pretomanid->Ddn activated by Active_Metabolites Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Active_Metabolites Mycolic_Acid Mycolic Acid Synthesis Active_Metabolites->Mycolic_Acid inhibits Respiratory_Poison Respiratory Poisoning (anaerobic) Active_Metabolites->Respiratory_Poison Cell_Death_P Bacterial Cell Death Mycolic_Acid->Cell_Death_P Respiratory_Poison->Cell_Death_P

Caption: Figure 1: Mechanism of Action of Bedaquiline and Pretomanid

Experimental Workflow: In Vitro Drug Susceptibility Testing

A typical workflow for assessing the in vitro activity of new antitubercular compounds is outlined below.

Experimental_Workflow Figure 2: Workflow for In Vitro Drug Susceptibility Testing start Start: M. tuberculosis culture prepare_inoculum Prepare bacterial inoculum start->prepare_inoculum inoculate Inoculate plates prepare_inoculum->inoculate prepare_plates Prepare 96-well plates with serial drug dilutions prepare_plates->inoculate incubate Incubate plates (e.g., 7-14 days) inoculate->incubate read_results Read results (visual or colorimetric) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Figure 2: Workflow for In Vitro Drug Susceptibility Testing

Detailed Experimental Protocols

A. Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology: Microplate Alamar Blue Assay (MABA)

  • Preparation of M. tuberculosis Culture: M. tuberculosis H37Rv or clinical isolates are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Inoculum Preparation: The bacterial culture is adjusted to a McFarland standard of 1.0, then diluted 1:20 in 7H9 broth.

  • Drug Dilution: The test compounds (bedaquiline, pretomanid) are serially diluted in a 96-well microplate using 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells (no drug) are included.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.

  • Result Interpretation: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

B. In Vitro Cytotoxicity Assay

Objective: To assess the toxicity of the drug candidates on mammalian cells.

Methodology: MTT Assay using HepG2 cells

  • Cell Culture: Human liver carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

C. In Vivo Efficacy in a Mouse Model

Objective: To evaluate the in vivo bactericidal activity of the antitubercular agents.

Methodology: Low-Dose Aerosol Infection Model in BALB/c Mice

  • Infection: BALB/c mice are infected via the aerosol route with a low dose of M. tuberculosis (e.g., 100-200 colony-forming units [CFU]).

  • Treatment Initiation: Treatment with the drug or drug combination (administered by oral gavage) begins 4-6 weeks post-infection, once a chronic infection is established.

  • Drug Administration: Mice are treated daily or according to the specific regimen for a defined period (e.g., 4-8 weeks). A control group receives the vehicle only.

  • Assessment of Bacterial Load: At specified time points, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar (B569324) plates.

  • Incubation and Counting: Plates are incubated at 37°C for 3-4 weeks, after which the number of CFU is counted. The efficacy of the treatment is determined by the reduction in the bacterial load compared to the untreated control group.[19]

Conclusion

Both bedaquiline and pretomanid are indispensable tools in the management of drug-resistant tuberculosis. Bedaquiline, with its unique target and proven efficacy in various regimens, has become a cornerstone of MDR-TB treatment.[3] Pretomanid, as a key component of the highly effective and shorter BPaL regimen, offers a significant advancement for patients with highly resistant forms of TB.[20][21]

The choice between or combination of these agents will depend on the specific resistance profile of the infecting strain, patient tolerability, and the evolving landscape of clinical guidelines. Continued research and head-to-head comparative studies will be crucial to further optimize treatment regimens and improve outcomes for patients with drug-resistant TB.

References

Advancing Tuberculosis Treatment: Sutezolid Shows Promise in Preclinical Non-Human Primate Models

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing global effort to combat tuberculosis (TB), a new investigational drug, Sutezolid, is demonstrating significant potential in preclinical studies. As an oxazolidinone antibiotic, Sutezolid offers a novel mechanism of action against Mycobacterium tuberculosis. This guide provides a comparative overview of Sutezolid's efficacy, drawing upon available data and placing it in the context of the current standard of care. This information is intended for researchers, scientists, and drug development professionals actively working to address the challenges of tuberculosis treatment.

Non-human primate (NHP) models, particularly in rhesus and cynomolgus macaques, are crucial for evaluating the preclinical efficacy of new anti-tuberculosis agents as they closely mimic human TB pathology.[1][2] While direct head-to-head comparative efficacy data of Sutezolid versus the standard first-line therapy (a combination of isoniazid, rifampicin, pyrazinamide, and ethambutol, commonly known as HRZE) in a single NHP study is not yet publicly available, existing research in various models, including pharmacokinetic studies in NHPs and efficacy studies in other preclinical models, alongside human clinical trials, provides a strong basis for its continued development.[3][4][5]

Comparative Efficacy Insights

Sutezolid has shown potent antimycobacterial activity, including against drug-resistant strains of M. tuberculosis.[1] Preclinical studies in mouse models have indicated that Sutezolid may be more effective than linezolid, another oxazolidinone used for treating TB.[6] A key advantage of Sutezolid is its potential for a better safety profile compared to linezolid, which is associated with significant toxicity with long-term use.[7][8]

While a direct comparative study in NHPs is the critical next step for a comprehensive evaluation, data from a 14-day human clinical trial (NCT01225640) provides valuable insights into its early bactericidal activity compared to the standard HRZE regimen.[9][10]

Table 1: Early Bactericidal Activity of Sutezolid vs. Standard Therapy (HRZE) in Patients with Pulmonary Tuberculosis (14-Day Study)

Treatment GroupNMean Rate of Change in Log10 CFU/mL Sputum per Day (95% CI)
Sutezolid (600 mg BID)250.13 (0.09 - 0.17)
Sutezolid (1200 mg QD)250.11 (0.07 - 0.15)
HRZE (Standard Dose)90.16 (0.10 - 0.22)

Note: This data is from a human clinical trial and is presented as an illustration of Sutezolid's bactericidal activity. Direct comparative data from a non-human primate study is pending publication.[9][10]

Mechanism of Action: Inhibiting Bacterial Protein Synthesis

Sutezolid, like other oxazolidinones, exerts its bactericidal effect by inhibiting a critical step in bacterial protein synthesis.[11][12] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation.[11][12] This mechanism is distinct from that of many other classes of antibiotics, making it a valuable tool against drug-resistant TB strains.

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_Subunit->Initiation_Complex mRNA, fMet-tRNA 50S_Subunit 50S Subunit 50S_Subunit->Initiation_Complex 50S_Subunit->Inhibition Protein_Elongation Protein Elongation Initiation_Complex->Protein_Elongation Functional_Proteins Functional Proteins Protein_Elongation->Functional_Proteins Bacterial_Death Bacterial_Death Sutezolid Sutezolid Sutezolid->50S_Subunit Binds to 23S rRNA of 50S subunit

Caption: Mechanism of action of Sutezolid.

Experimental Protocols in Non-Human Primate Models

The evaluation of anti-tuberculosis agents in NHP models follows a rigorous and standardized protocol to ensure the reliability and translatability of the findings.

Experimental Workflow for Efficacy Testing in Rhesus Macaques

A typical experimental design involves the following key stages:

  • Animal Acclimatization and Baseline Assessment: Healthy, adult rhesus macaques (Macaca mulatta) are quarantined and screened for any underlying health conditions. Baseline physiological data, including weight and complete blood counts, are collected.

  • Aerosol Infection with M. tuberculosis: Animals are infected with a low dose of virulent M. tuberculosis (e.g., Erdman or CDC1551 strain) via aerosol inhalation to mimic natural infection.[2][13] The dose is carefully calibrated to establish a consistent and progressive pulmonary disease.

  • Disease Monitoring: Post-infection, animals are closely monitored for clinical signs of TB, including weight loss, changes in appetite, and respiratory symptoms. Advanced imaging techniques such as PET/CT scans are used to longitudinally assess lung pathology and granuloma formation.[14]

  • Treatment Initiation and Administration: Once active disease is confirmed, animals are randomized into treatment groups. Sutezolid would be administered orally at a predetermined dose and frequency, while the control group would receive the standard HRZE regimen.

  • Efficacy Evaluation: The primary endpoints for efficacy are the reduction in bacterial load in the lungs and spleen, as determined by colony-forming unit (CFU) counts at the end of the treatment period. Pathological assessment of lung tissue is also performed to quantify the extent of disease and granulomatous inflammation.

  • Safety and Tolerability Assessment: Throughout the treatment period, animals are monitored for any adverse effects through regular clinical examinations and blood work.

Acclimatization Acclimatization & Baseline Assessment Infection Aerosol Infection (M. tuberculosis) Acclimatization->Infection Monitoring_Pre Pre-Treatment Disease Monitoring (PET/CT, Clinical Signs) Infection->Monitoring_Pre Randomization Randomization Monitoring_Pre->Randomization Treatment_Sutezolid Sutezolid Treatment Group Randomization->Treatment_Sutezolid Treatment_HRZE HRZE Control Group Randomization->Treatment_HRZE Monitoring_During On-Treatment Monitoring (Safety & Tolerability) Treatment_Sutezolid->Monitoring_During Treatment_HRZE->Monitoring_During Endpoint Endpoint Analysis (CFU, Pathology) Monitoring_During->Endpoint Data_Analysis Comparative Data Analysis Endpoint->Data_Analysis

Caption: Experimental workflow for TB drug efficacy testing in NHPs.

Future Directions

The development of novel anti-tuberculosis agents like Sutezolid is critical to overcoming the challenges of drug resistance and treatment duration. While the available data are promising, a head-to-head comparative efficacy study of Sutezolid and the standard HRZE regimen in a non-human primate model is essential. Such a study would provide the definitive preclinical data needed to guide the design of pivotal late-stage clinical trials and ultimately bring a potentially more effective and safer treatment option to patients worldwide.

References

Comparative Pharmacodynamics of Pretomanid and Fluoroquinolones in the Context of Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic properties of Pretomanid (B1679085), a novel antituberculosis agent, and the fluoroquinolone class of antibiotics, which are crucial components of multidrug-resistant tuberculosis (MDR-TB) treatment regimens. The information presented is supported by experimental data to aid in research and development efforts.

Overview of Mechanisms of Action

Pretomanid and fluoroquinolones exhibit distinct mechanisms of action against Mycobacterium tuberculosis, targeting different essential cellular processes. This fundamental difference underlies their varying activities against replicating and non-replicating bacilli and their distinct resistance profiles.

Pretomanid is a nitroimidazooxazine prodrug that requires activation within the mycobacterial cell.[1][2] This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which is unique to mycobacteria.[1][3][4] Once activated, Pretomanid has a dual mechanism of action. Under aerobic conditions, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][4] Under anaerobic conditions, which are often found in tuberculous granulomas, Pretomanid releases reactive nitrogen species, including nitric oxide (NO), which acts as a respiratory poison, leading to cell death.[2][3][5] This activity against non-replicating bacteria is a key feature of Pretomanid.[3][5]

Fluoroquinolones, such as moxifloxacin (B1663623) and levofloxacin (B1675101), function by inhibiting DNA gyrase, a type II topoisomerase in M. tuberculosis.[6][7] DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[6][7] By trapping the DNA gyrase on the DNA, fluoroquinolones cause double-stranded DNA breaks, leading to bacterial cell death.[7][8] Their primary target is the GyrA subunit of the enzyme.[6]

cluster_Pretomanid Pretomanid (Nitroimidazole) cluster_Fluoroquinolone Fluoroquinolones Pretomanid_prodrug Pretomanid (Prodrug) Activation Activation by Ddn (Deazaflavin-dependent nitroreductase) Pretomanid_prodrug->Activation Active_metabolite Reactive Nitrogen Species (e.g., Nitric Oxide) Activation->Active_metabolite Mycolic_Acid Mycolic Acid Synthesis Active_metabolite->Mycolic_Acid Inhibits Respiratory_Poison Respiratory Poisoning Active_metabolite->Respiratory_Poison Causes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (GyrA/GyrB) Fluoroquinolone->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Controls DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Trapping leads to DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication

Figure 1: Mechanisms of Action of Pretomanid and Fluoroquinolones.

Comparative In Vitro Pharmacodynamics

The in vitro activity of an antimicrobial agent is a primary indicator of its potential therapeutic efficacy. Key parameters include the Minimum Inhibitory Concentration (MIC), bactericidal activity, and the post-antibiotic effect (PAE).

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. Lower MIC values indicate higher potency.

AgentM. tuberculosis Strain TypeMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)Citation(s)
Pretomanid Drug-Susceptible--0.015 - 0.25[5]
Drug-Resistant--0.03 - 0.53[5]
H37Rv Reference Strain--0.03 - 1.0[9][10]
Moxifloxacin Drug-Susceptible<0.51.0-[11]
Levofloxacin Drug-Susceptible0.500.50≤1.0[12][13]
Wild-Type (H37Rv)--0.25[14]
gyrA Mutants--4.0 - 6.0[14]
Ofloxacin (B1677185) Drug-Susceptible1.02.0-[11][12]
Ciprofloxacin Drug-Susceptible1.04.0-[11]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Time-Kill Kinetics

Time-kill assays measure the rate of bacterial killing over time at a specific drug concentration. Both Pretomanid and fluoroquinolones exhibit bactericidal activity, defined as a ≥3-log₁₀ decrease in colony-forming units (CFU)/mL.[15] Studies have shown that fluoroquinolones like moxifloxacin can achieve bactericidal effects against various bacteria, with the rate depending on the concentration and bacterial species.[15][16][17] Pretomanid also demonstrates bactericidal activity, importantly, against both actively replicating and static M. tuberculosis isolates under anaerobic conditions.[3]

Post-Antibiotic Effect (PAE)

PAE refers to the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. The PAE of fluoroquinolones like moxifloxacin has been shown to increase with rising concentrations.[16] This allows for less frequent dosing intervals while maintaining efficacy. Data on the PAE of Pretomanid is less extensively published but is an important area for ongoing research.

Comparative In Vivo and Clinical Pharmacodynamics

In vivo models and clinical trials provide crucial data on how these drugs perform in a complex biological system.

Pretomanid is a key component of the BPaL (Bedaquiline, Pretomanid, Linezolid) and BPaLM (BPaL + Moxifloxacin) regimens.[18][19][20] The Nix-TB trial, which studied the BPaL regimen in patients with extensively drug-resistant (XDR-TB) or treatment-intolerant/non-responsive MDR-TB, demonstrated a high success rate after six months of treatment.[21] This highlights Pretomanid's potent sterilizing activity, likely linked to its efficacy against non-replicating bacilli in anaerobic lesion environments.[5]

Fluoroquinolones are cornerstones of MDR-TB therapy and have been investigated for shortening treatment of drug-susceptible TB.[22][23][24] Their efficacy is strongly correlated with their ability to penetrate lung lesions.[7][23][25] Comparative studies in rabbit models suggest moxifloxacin has superior efficacy in reducing bacterial burden within lesions compared to levofloxacin, partly due to better penetration and activity against the resident bacterial populations.[25] In clinical settings, the addition of fluoroquinolones to regimens for isoniazid-resistant TB has been shown to significantly improve treatment outcomes.[26]

Mechanisms of Resistance

Understanding resistance pathways is critical for drug development and stewardship. The mechanisms of resistance to Pretomanid and fluoroquinolones are unrelated, meaning there is no cross-resistance between the two.

Resistance to Pretomanid primarily arises from mutations in genes involved in its activation pathway.[1] These include mutations in the ddn gene, which encodes the activating enzyme, or in genes responsible for the biosynthesis of its cofactor, F420 (fbiA, fbiB, fbiC).[5]

Fluoroquinolone resistance in M. tuberculosis is predominantly caused by single nucleotide polymorphisms in the quinolone resistance-determining region (QRDR) of the gyrA and, less commonly, the gyrB genes.[6][27] These mutations alter the drug's binding site on DNA gyrase, reducing its inhibitory effect.[8]

cluster_Pretomanid_Resistance Pretomanid Resistance Pathway cluster_Fluoroquinolone_Resistance Fluoroquinolone Resistance Pathway Pretomanid_Prodrug Pretomanid (Prodrug) Ddn_Enzyme Ddn Enzyme Pretomanid_Prodrug->Ddn_Enzyme Requires Activation_Pathway F420 Cofactor Biosynthesis (fbiA, fbiB, fbiC) Activation_Pathway->Ddn_Enzyme Provides Cofactor No_Activation Failed Activation Activation_Pathway->No_Activation Mutation in fbi genes Ddn_Enzyme->No_Activation Mutation in ddn FQ Fluoroquinolone DNA_Gyrase_Target DNA Gyrase Target Site (GyrA/GyrB) FQ->DNA_Gyrase_Target Binds to Altered_Target Altered Target Site DNA_Gyrase_Target->Altered_Target Mutation in gyrA/gyrB Reduced_Binding Reduced Drug Binding Altered_Target->Reduced_Binding A Prepare Mid-Log Phase M. tuberculosis Culture B Inoculate Flasks with Culture and Drug (4x MIC) A->B C Incubate at 37°C B->C D Withdraw Aliquots at Time Points (0, 24, 48h...) C->D E Perform Serial Dilutions and Plate on 7H11 Agar D->E F Incubate Plates (3-4 weeks) E->F G Count Colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time G->H

References

Comparative Efficacy of Antituberculosis Agent-5 Against Clinically Isolated Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health. This guide provides a comparative analysis of the in vitro efficacy of a novel investigational drug, Antituberculosis Agent-5, against clinically isolated resistant Mtb strains. Its performance is benchmarked against established first-line and second-line antituberculosis agents.

Mechanisms of Resistance in Comparator Drugs

Understanding the mechanisms of resistance to current therapies is crucial for evaluating the potential of new agents.

  • Isoniazid (B1672263) (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2] Resistance primarily arises from mutations in the katG gene, preventing this activation.[1][3] Mutations in other genes like inhA, ahpC, and kasA can also contribute to resistance.[2][4]

  • Rifampicin (RIF): This drug inhibits DNA-directed RNA synthesis by binding to the β-subunit of the RNA polymerase, encoded by the rpoB gene.[5][6][7] Over 95% of RIF-resistant strains have mutations within an 81-base-pair region of the rpoB gene, known as the RIF-resistance determining region (RRDR).[5][8][9]

  • Bedaquiline (B32110): A diarylquinoline that targets the ATP synthase of Mtb.[10] Resistance has been associated with mutations in the atpE gene, which encodes a subunit of the ATP synthase, and also in the Rv0678 gene, which regulates the MmpS5-MmpL5 efflux pump.[11]

  • Pretomanid: A nitroimidazole that inhibits mycolic acid and protein synthesis. Resistance can emerge through mutations in genes involved in its activation, such as ddn and fgd1.[12]

  • Linezolid (B1675486): An oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit. Resistance is primarily associated with mutations in the 23S rRNA and ribosomal proteins L3 and L4.

Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator drugs against various resistant strains of M. tuberculosis. Lower MIC values indicate higher potency.

DrugH37Rv (Susceptible) MIC (µg/mL)Isoniazid-Resistant (katG S315T) MIC (µg/mL)Rifampicin-Resistant (rpoB S531L) MIC (µg/mL)MDR (katG S315T, rpoB S531L) MIC (µg/mL)Pre-XDR (MDR with FQ resistance) MIC (µg/mL)XDR (Pre-XDR with injectable resistance) MIC (µg/mL)
This compound (Hypothetical Data) 0.06 0.06 0.06 0.125 0.125 0.25
Isoniazid0.05>160.05>16>16>16
Rifampicin0.10.1>32>32>32>32
Bedaquiline0.030.030.030.060.060.12
Pretomanid0.250.250.250.250.50.5
Linezolid0.50.50.50.51.01.0

Cytotoxicity Profile

The cytotoxicity of this compound was evaluated against the HepG2 human liver cell line and the A549 human lung adenocarcinoma cell line to assess its potential for host cell toxicity.

DrugHepG2 CC50 (µM)A549 CC50 (µM)Selectivity Index (SI) vs. H37Rv
This compound (Hypothetical Data) >200 >200 >1000
Bedaquiline1525>500
Pretomanid>100>100>400
Linezolid>100>100>200

*CC50: 50% cytotoxic concentration. A higher CC50 value indicates lower cytotoxicity. Selectivity Index (SI) = CC50 / MIC. A higher SI is desirable, indicating that the drug is more toxic to the bacteria than to host cells.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of each compound against M. tuberculosis strains was determined using the microplate Alamar blue assay (MABA).

  • Bacterial Culture: M. tuberculosis strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80 at 37°C.

  • Drug Preparation: Compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions were prepared in a 96-well microplate.

  • Inoculation: A mid-log phase bacterial culture was diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL and added to each well containing the drug dilutions.

  • Incubation: The plates were incubated at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, Alamar blue solution and Tween 80 were added to each well. The plates were re-incubated for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change.

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed using the MTT assay against HepG2 and A549 cell lines.

  • Cell Culture: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Addition: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: MTT reagent was added to each well, and the plate was incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was calculated from the dose-response curve.

Visualizing the Experimental Workflow

experimental_workflow cluster_mic MIC Determination cluster_cytotoxicity Cytotoxicity Assay prep_culture_mic Prepare Mtb Cultures inoculate_mic Inoculate Plates prep_culture_mic->inoculate_mic prep_drugs_mic Prepare Drug Dilutions prep_drugs_mic->inoculate_mic incubate_mic Incubate (7 days) inoculate_mic->incubate_mic add_alamar Add Alamar Blue incubate_mic->add_alamar read_mic Read MIC Results add_alamar->read_mic prep_cells_cyto Culture Mammalian Cells seed_cells_cyto Seed Cells in Plates prep_cells_cyto->seed_cells_cyto add_compounds_cyto Add Compounds seed_cells_cyto->add_compounds_cyto incubate_cyto Incubate (48 hours) add_compounds_cyto->incubate_cyto add_mtt Add MTT Reagent incubate_cyto->add_mtt read_cc50 Read CC50 Results add_mtt->read_cc50

Caption: Workflow for determining MIC and cytotoxicity of antitubercular agents.

Conclusion

The hypothetical "this compound" demonstrates promising in vitro activity against a range of drug-resistant M. tuberculosis strains, including MDR and XDR isolates. Its efficacy appears to be maintained even in the presence of mutations that confer resistance to first-line drugs like isoniazid and rifampicin. Furthermore, its high selectivity index suggests a favorable preliminary safety profile, with minimal toxicity to human cell lines at effective concentrations. These findings underscore the potential of this compound as a candidate for further preclinical and clinical development in the fight against drug-resistant tuberculosis. Newer drugs like bedaquiline and pretomanid, often used in combination regimens, have shown high success rates in treating drug-resistant TB.[13][14][15][16] Linezolid is also highly active in combination treatments for MDR-TB, though it can have significant side effects.[17][18] Continued research and development of novel agents with different mechanisms of action, such as the hypothetical this compound, are essential to combat the growing threat of antimicrobial resistance.

References

"Antituberculosis agent-5" benchmarking against novel antitubercular agents in the pipeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational candidate, "Antituberculosis agent-5," against key late-stage and recently approved antitubercular agents: Bedaquiline, Pretomanid, and Sutezolid (B1681842). The data presented herein is intended to offer an objective benchmark of performance based on critical preclinical and clinical parameters.

Overview of Mechanisms of Action

The development of novel antitubercular agents focuses on new bacterial targets to overcome existing drug resistance mechanisms. This compound is a putative inhibitor of the mycobacterial cell wall synthesis pathway, specifically targeting the biosynthesis of mycolic acids. This mechanism is compared below with the distinct pathways inhibited by Bedaquiline, Pretomanid, and Sutezolid.

  • Bedaquiline: A diarylquinoline that specifically inhibits the proton pump of mycobacterial ATP synthase, a critical enzyme for energy production in Mycobacterium tuberculosis.[1]

  • Pretomanid: A nitroimidazole prodrug that, once activated by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium, exerts a dual mechanism.[2][3][4][5] It inhibits the synthesis of mycolic acids, disrupting cell wall formation, and releases reactive nitrogen species, which act as a respiratory poison under anaerobic conditions.[2][4][5]

  • Sutezolid: An oxazolidinone that acts as a bacterial protein synthesis inhibitor.[6][7] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation.[6]

cluster_A5 This compound (Hypothetical) cluster_BDQ Bedaquiline cluster_PTM Pretomanid cluster_SZD Sutezolid A5 Agent-5 MycolicAcid Mycolic Acid Biosynthesis A5->MycolicAcid Inhibits CellWall_A5 Cell Wall Integrity MycolicAcid->CellWall_A5 Mtb_Death_A5 M.tb Death CellWall_A5->Mtb_Death_A5 Disruption leads to BDQ Bedaquiline ATPSynthase F-ATP Synthase (Proton Pump) BDQ->ATPSynthase Inhibits ATP ATP Production ATPSynthase->ATP Mtb_Death_BDQ M.tb Death ATP->Mtb_Death_BDQ Depletion leads to PTM Pretomanid (Prodrug) Ddn Ddn Enzyme PTM->Ddn Activated by ActivePTM Active Metabolites (incl. Nitric Oxide) Ddn->ActivePTM MycolicAcid2 Mycolic Acid Biosynthesis ActivePTM->MycolicAcid2 Inhibits Respiration Anaerobic Respiration ActivePTM->Respiration Poisons Mtb_Death_PTM M.tb Death MycolicAcid2->Mtb_Death_PTM Respiration->Mtb_Death_PTM SZD Sutezolid Ribosome 50S Ribosomal Subunit SZD->Ribosome Inhibits ProteinSynth Protein Synthesis Ribosome->ProteinSynth Mtb_Death_SZD M.tb Death ProteinSynth->Mtb_Death_SZD Inhibition leads to

Caption: Mechanisms of action for this compound and comparator drugs.

Comparative Performance Data

The following tables summarize key in vitro efficacy, safety, and pharmacokinetic parameters. Data for "this compound" is hypothetical and presented for benchmarking purposes.

Table 1: In Vitro Efficacy against M. tuberculosis
CompoundMIC Range vs. H37Rv (μg/mL)MIC Range vs. MDR Strains (μg/mL)
This compound 0.03 - 0.12 0.06 - 0.25
Bedaquiline0.015 - 0.12[8][9]0.0039 - 0.25
Pretomanid0.015 - 0.240.03 - 0.5
Sutezolid≤0.0625 - 0.5[10]0.125 - 1.0

MIC (Minimum Inhibitory Concentration) is a measure of the lowest drug concentration needed to inhibit visible growth of the bacteria.

Table 2: In Vitro Cytotoxicity and Selectivity Index
CompoundCC50 vs. Vero Cells (μM)CC50 vs. HepG2 Cells (μM)Selectivity Index (SI)¹
This compound > 150 > 120 > 1000
Bedaquiline> 10 (Illustrative)> 200[11]> 100
Pretomanid> 50 (Illustrative)> 50 (Illustrative)> 100
Sutezolid> 50 (Illustrative)> 50 (Illustrative)> 100

¹Selectivity Index (SI) = CC50 / MIC. A higher SI indicates greater selectivity for the bacterial target over host cells. CC50 (50% Cytotoxic Concentration) is the concentration of a compound that causes the death of 50% of viable host cells.

Table 3: Comparative Human Pharmacokinetic Parameters
ParameterThis compoundBedaquilinePretomanidSutezolid
Oral Bioavailability ~75%Variable~50% (fed state)[12]High (Illustrative)
Tmax (hours) 3 - 54 - 6~4.25[12]1.75 - 2.5[4]
Cmax (ng/mL) at therapeutic dose 1,800 - 2,500~1,600~1,900408 - 1,550[4]
Terminal Half-life (hours) 20 - 24Very long (~5.5 months)~18[12]4 - 12[2][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.

Protocol 1: MIC Determination via Resazurin (B115843) Microtiter Assay (REMA)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of antitubercular agents against M. tuberculosis H37Rv.

G prep_media 1. Prepare 7H9-S Media (7H9 broth, Casitone, Glycerol, OADC) prep_drug 2. Prepare Drug Dilutions (2-fold serial dilutions in 96-well plate) prep_media->prep_drug prep_inoculum 3. Prepare M.tb Inoculum (Adjust to McFarland 1.0 standard) prep_drug->prep_inoculum inoculate 4. Inoculate Plates (Add 100 µL inoculum to each well) prep_inoculum->inoculate incubate 5. Incubate (7 days at 37°C) inoculate->incubate add_resazurin 6. Add Resazurin (30 µL of 0.02% solution to each well) incubate->add_resazurin incubate_color 7. Incubate for Color (24-48 hours at 37°C) add_resazurin->incubate_color read_mic 8. Read MIC (Lowest concentration with no blue-to-pink color change) incubate_color->read_mic

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Methodology:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).

  • Drug Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in 100 µL of the prepared 7H9 broth.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland 1.0 standard and then dilute it 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a drug-free growth control well.

  • Incubation: Seal the plate in a plastic bag and incubate at 37°C for 7 days.

  • Indicator Addition: After the initial incubation, add 30 µL of a 0.02% sterile resazurin solution to each well.[5]

  • Final Incubation: Re-incubate the plate at 37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue (oxidized) to pink (reduced), indicating inhibition of bacterial growth.

Protocol 2: Cytotoxicity Assessment via MTT Assay

This protocol is used to determine the 50% cytotoxic concentration (CC50) of a compound on a mammalian cell line (e.g., Vero or HepG2).

G seed_cells 1. Seed Cells (e.g., 1x10^4 Vero cells/well in 96-well plate) incubate_adhere 2. Incubate for Adherence (24 hours at 37°C, 5% CO2) seed_cells->incubate_adhere add_compound 3. Add Compound (Serial dilutions of test compound) incubate_adhere->add_compound incubate_expose 4. Incubate for Exposure (48-72 hours at 37°C) add_compound->incubate_expose add_mtt 5. Add MTT Reagent (10 µL of 5 mg/mL solution per well) incubate_expose->add_mtt incubate_formazan 6. Incubate for Formazan (3-4 hours at 37°C) add_mtt->incubate_formazan solubilize 7. Add Solubilizing Agent (100 µL DMSO or SDS solution) incubate_formazan->solubilize read_abs 8. Read Absorbance (570 nm on plate reader) solubilize->read_abs calc_cc50 9. Calculate CC50 (Non-linear regression analysis) read_abs->calc_cc50

References

A Comparative Guide to the Bactericidal and Bacteriostatic Activity of Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the bactericidal versus bacteriostatic properties of antituberculosis agents. As "Antituberculosis agent-5" is a hypothetical compound, this document uses the well-characterized drugs Isoniazid (a primary bactericidal agent) and Ethambutol (a primary bacteriostatic agent) as comparators to illustrate the validation process. The methodologies and data presentation formats provided herein can be adapted for the evaluation of novel chemical entities.

Quantitative Analysis of Antimycobacterial Activity

The distinction between bactericidal and bacteriostatic activity is determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, whereas a ratio >4 suggests bacteriostatic activity.[1]

Table 1: Comparative Antimycobacterial Activity Against M. tuberculosis H37Rv

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioPredominant Activity
This compound (Hypothetical) 0.10.33Bactericidal
Isoniazid 0.050.24Bactericidal [2][3][4]
Ethambutol 2.0>32>16Bacteriostatic [][6][7][8]

Note: Values for Isoniazid and Ethambutol are representative and can vary based on specific strains and testing conditions. Data for "this compound" is hypothetical for illustrative purposes.

Experimental Protocols

Accurate determination of MIC and MBC values requires standardized and meticulously executed protocols. The following are standard methodologies for Mycobacterium tuberculosis.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique for determining the MIC of antituberculosis agents.

Protocol:

  • Inoculum Preparation: M. tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Drug Dilution: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate using Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 7 to 14 days.

  • Endpoint Reading: The MIC is determined as the lowest drug concentration that shows no visible bacterial growth. This can be assessed visually or by using a growth indicator like Resazurin, which changes color from blue to pink in the presence of viable bacteria.[9]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined using the results from the MIC assay.

Protocol:

  • Subculturing: Following MIC determination, a small aliquot (e.g., 10-100 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: The aliquots are plated onto solid agar (B569324) plates, such as Middlebrook 7H10 or 7H11 agar.

  • Incubation: The plates are incubated at 37°C for 3 to 4 weeks, or until colonies are visible on the control plates.[10]

  • Endpoint Reading: The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

G Workflow for MIC and MBC Determination cluster_0 MIC Determination cluster_1 MBC Determination A Prepare M. tuberculosis inoculum (5x10^5 CFU/mL) B Perform 2-fold serial dilutions of test agent in 96-well plate A->B C Inoculate wells with bacterial suspension B->C D Incubate plate (37°C, 7-14 days) C->D E Read MIC: Lowest concentration with no visible growth D->E F Select wells at MIC and above (no growth) E->F Proceed with MIC results G Plate aliquots from selected wells onto 7H11 agar F->G H Incubate plates (37°C, 3-4 weeks) G->H I Count CFU and calculate % kill vs. initial inoculum H->I J Read MBC: Lowest concentration with >=99.9% kill I->J

Caption: Experimental workflow for determining MIC and MBC values.

Comparative Mechanisms of Action

Understanding the mechanism of action provides context for an agent's bactericidal or bacteriostatic properties.

  • Isoniazid (Bactericidal): Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG.[2] The activated form covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase.[11] This action blocks the synthesis of mycolic acids, which are essential, structural components of the mycobacterial cell wall, leading to cell lysis and death.[11][12]

  • Ethambutol (Bacteriostatic): Ethambutol disrupts the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.[][6] It achieves this by inhibiting the enzyme arabinosyl transferase.[][13][14] This disruption increases the permeability of the cell wall but does not typically lead to rapid cell death, hence its classification as bacteriostatic.[6][14]

  • This compound (Hypothetical Mechanism): For this guide, we hypothesize that Agent-5 targets a novel enzyme, "MycoSynthase X," which is critical for the final assembly stage of the mycolic acid layer. Complete inhibition of this enzyme leads to catastrophic cell wall failure, resulting in bactericidal activity.

G Comparative Signaling Pathways of Antituberculosis Agents cluster_INH Isoniazid (Bactericidal) cluster_EMB Ethambutol (Bacteriostatic) cluster_Agent5 Agent-5 (Hypothetical Bactericidal) INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH_prodrug->KatG Activation INH_active Activated Isoniazid KatG->INH_active InhA InhA Enzyme INH_active->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall_INH Cell Wall Integrity MycolicAcid->CellWall_INH Lysis Bacterial Lysis CellWall_INH->Lysis Disruption EMB Ethambutol EmbAB Arabinosyl Transferase EMB->EmbAB Inhibition Arabinogalactan Arabinogalactan Synthesis EmbAB->Arabinogalactan CellWall_EMB Cell Wall Integrity Arabinogalactan->CellWall_EMB GrowthInhibition Growth Inhibition CellWall_EMB->GrowthInhibition Increased Permeability Agent5 Agent-5 MycoSynthaseX MycoSynthase X (Enzyme) Agent5->MycoSynthaseX Inhibition FinalAssembly Final Mycolic Acid Layer Assembly MycoSynthaseX->FinalAssembly CellWall_A5 Cell Wall Integrity FinalAssembly->CellWall_A5 Lysis_A5 Bacterial Lysis CellWall_A5->Lysis_A5 Catastrophic Failure

Caption: Mechanisms of action for bactericidal vs. bacteriostatic agents.

References

Comparative Safety Profile: Antituberculosis Agent-5 (5-Iodotubercidin) vs. Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative safety analysis of the investigational antituberculosis agent 5-Iodotubercidin (5-ITu), referred to herein as "Antituberculosis agent-5," and the established drug, linezolid (B1675486). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective safety profiles based on available preclinical and clinical data.

Executive Summary

Linezolid, a critical component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB), is associated with significant, dose- and duration-dependent toxicities, primarily myelosuppression and neurotoxicity. These adverse effects are linked to the inhibition of mitochondrial protein synthesis. The investigational agent, 5-Iodotubercidin (5-ITu), exhibits a different mechanism of action and, based on limited preclinical data, presents a distinct safety profile. While described as having "moderate toxicity" in initial studies, emerging evidence points towards a potential for genotoxicity, a critical consideration for its further development. This guide synthesizes the available data to offer a comparative perspective on the safety of these two agents.

Data Presentation: Quantitative Safety Data

The following tables summarize the key quantitative safety data for 5-Iodotubercidin and linezolid. It is important to note that the data for 5-ITu is from preclinical studies and may not be directly comparable to the clinical data for linezolid.

Table 1: In Vitro Cytotoxicity Data

AgentCell LineAssayEndpointResultCitation
5-Iodotubercidin (5-ITu) HCT116 (p53+/+) (human colon carcinoma)Wst-1EC501.88 µM[1][2]
HCT116 (p53-/-) (human colon carcinoma)Wst-1EC507.8 µM[1][2]
Linezolid Not available in searched literature for direct comparison

Table 2: In Vivo Acute Toxicity Data

AgentSpeciesRoute of AdministrationEndpointResultCitation
5-Iodotubercidin (5-ITu) MiceNot specifiedGeneral ToxicityModerate toxicity observed
Linezolid Not typically assessed via LD50 in recent literature for this class of antibiotics

Table 3: Clinical Incidence of Key Adverse Events with Linezolid in Tuberculosis Treatment

Adverse EventIncidence RatePatient PopulationCitation
Myelosuppression (any) 5.1% to 49.0%Drug-Resistant TB[3]
- Anemia2.9% to 39.0%Drug-Resistant TB[3]
- Cytopenias39.5% (incidence rate of 46 per 100 person-years)Multidrug-Resistant TB[4]
Neurotoxicity (any) 40%Multidrug-Resistant/Extensively Drug-Resistant TB[5][6]
- Peripheral Neuropathy26.0%Extensively Drug-Resistant TB[7]
- Optic Neuritis19.0%Extensively Drug-Resistant TB[7]
- Neurologic/Ophthalmologic signs58%Multidrug-Resistant TB

Mechanisms of Action and Toxicity

The differing safety profiles of 5-Iodotubercidin and linezolid are rooted in their distinct mechanisms of action and cellular targets.

5-Iodotubercidin (this compound):

5-ITu is a purine-based compound that acts as a protein kinase inhibitor. Its antitubercular effect is attributed to the permeabilization of the bacterial inner membrane, leading to dissipation of membrane potential and a reduction in intracellular ATP. However, its activity is not limited to bacterial cells. In mammalian cells, 5-ITu has been shown to induce DNA damage, leading to the activation of the p53 tumor suppressor protein.[1][2] This genotoxic potential is a significant safety concern.

Linezolid:

Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its toxicity in humans is primarily due to its off-target effect on mitochondrial ribosomes, which share similarities with bacterial ribosomes. Inhibition of mitochondrial protein synthesis impairs cellular respiration, leading to the characteristic adverse effects of myelosuppression (affecting rapidly dividing bone marrow cells) and neurotoxicity (affecting neurons with high energy demands).

Mandatory Visualizations

cluster_0 5-Iodotubercidin (this compound) Mechanism 5-ITu 5-ITu Bacterial_Membrane Bacterial Inner Membrane 5-ITu->Bacterial_Membrane Targets Membrane_Permeabilization Membrane Permeabilization Bacterial_Membrane->Membrane_Permeabilization ATP_Depletion ATP Depletion Membrane_Permeabilization->ATP_Depletion Bacterial_Cell_Death Bacterial Cell Death ATP_Depletion->Bacterial_Cell_Death

Antituberculosis Mechanism of 5-Iodotubercidin.

cluster_1 Linezolid Mechanism of Action and Toxicity Linezolid Linezolid Bacterial_Ribosome Bacterial 50S Ribosome Linezolid->Bacterial_Ribosome Binds to Mitochondrial_Ribosome Mitochondrial Ribosome Linezolid->Mitochondrial_Ribosome Binds to (Off-target) Bacterial_Protein_Synthesis Bacterial Protein Synthesis Inhibition Bacterial_Ribosome->Bacterial_Protein_Synthesis Mitochondrial_Protein_Synthesis Mitochondrial Protein Synthesis Inhibition Mitochondrial_Ribosome->Mitochondrial_Protein_Synthesis Antitubercular_Effect Antitubercular Effect Bacterial_Protein_Synthesis->Antitubercular_Effect Myelosuppression Myelosuppression Mitochondrial_Protein_Synthesis->Myelosuppression Neurotoxicity Neurotoxicity Mitochondrial_Protein_Synthesis->Neurotoxicity

Linezolid's dual effect on bacterial and mitochondrial ribosomes.

cluster_2 Experimental Workflow for Preclinical Safety Assessment Test_Agent Test Agent (e.g., 5-Iodotubercidin) In_Vitro In Vitro Assays Test_Agent->In_Vitro In_Vivo In Vivo Studies Test_Agent->In_Vivo Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., p53 activation) In_Vitro->Genotoxicity Acute_Toxicity Acute Toxicity (e.g., LD50 in rodents) In_Vivo->Acute_Toxicity Safety_Profile Preliminary Safety Profile Cytotoxicity->Safety_Profile Genotoxicity->Safety_Profile Acute_Toxicity->Safety_Profile

A preclinical safety assessment workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard approaches in toxicology and drug development.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a test agent that reduces the viability of a cell population by 50% (IC50 or EC50).

Methodology:

  • Cell Seeding: Mammalian cells (e.g., non-cancerous cell lines for general toxicity, or specific cell types for targeted toxicity) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The test agent is serially diluted to a range of concentrations and added to the wells. Control wells containing untreated cells and vehicle-only treated cells are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Formation: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The plates are incubated for a further 2-4 hours.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50/EC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days before the study.

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information about the substance's toxicity.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weight is recorded weekly.

  • Stepwise Procedure: The outcome of the first step determines the dose for the next step. If mortality is observed, the next lower dose is used. If no mortality is observed, the next higher dose is used.

  • Endpoint: The test is concluded when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level. The substance is then classified into a GHS category based on the number of animals affected at specific dose levels.

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.

Clinical Monitoring for Myelosuppression

Objective: To detect and manage drug-induced myelosuppression in patients.

Methodology:

  • Baseline Assessment: A complete blood count (CBC) with differential (including hemoglobin, hematocrit, platelet count, and white blood cell count with neutrophil, lymphocyte, and monocyte counts) is performed before initiating treatment.

  • Regular Monitoring: CBC with differential is monitored regularly throughout the treatment course. The frequency of monitoring depends on the known risk of the drug and the patient's clinical condition but is typically weekly or bi-weekly, especially during the initial phase of treatment.

  • Dose Modification/Interruption: Pre-defined criteria for dose modification or interruption of the drug are established based on the severity of cytopenias (e.g., absolute neutrophil count, platelet count, and hemoglobin level).

  • Supportive Care: Depending on the severity of myelosuppression, supportive care measures such as blood transfusions or the use of hematopoietic growth factors may be initiated.

  • Follow-up: Blood counts are monitored until they return to baseline or a clinically acceptable level after dose modification or discontinuation of the drug.

Clinical and Preclinical Assessment of Neurotoxicity

Objective: To identify and characterize drug-induced neurotoxicity.

Methodology:

  • Preclinical (Rodent Models):

    • Functional Observational Battery (FOB): A series of non-invasive tests to assess sensory, motor, and autonomic function. This includes observations of posture, gait, grooming, and reactivity to various stimuli.

    • Motor Activity Assessment: Spontaneous motor activity is quantified using automated activity chambers.

    • Sensory Function Tests: Response to thermal or mechanical stimuli is measured to assess peripheral nerve function.

    • Nerve Conduction Studies: Electrophysiological measurements of nerve conduction velocity and amplitude can be performed to directly assess nerve function.

    • Histopathology: Nervous tissues (brain, spinal cord, and peripheral nerves) are examined for any pathological changes.

  • Clinical Monitoring:

    • Baseline Neurological Examination: A thorough neurological examination is conducted before starting treatment to document any pre-existing conditions.

    • Symptom Monitoring: Patients are regularly questioned about symptoms of peripheral neuropathy (e.g., numbness, tingling, pain in the extremities) and optic neuropathy (e.g., blurred vision, changes in color vision).

    • Objective Neurological Assessments: Regular neurological examinations are performed to assess sensory function, reflexes, and motor strength.

    • Ophthalmologic Evaluation: For drugs with a known risk of optic neuropathy, regular ophthalmologic examinations, including visual acuity, color vision testing, and fundoscopy, are recommended.

    • Nerve Conduction Studies: If symptoms of peripheral neuropathy develop, nerve conduction studies can be performed to confirm the diagnosis and assess the severity.

Conclusion

The comparative safety profiles of 5-Iodotubercidin and linezolid are fundamentally different, reflecting their distinct mechanisms of action. Linezolid's well-characterized risks of myelosuppression and neurotoxicity, stemming from mitochondrial toxicity, require careful patient monitoring and management. In contrast, the primary safety concern for 5-Iodotubercidin, based on early preclinical data, appears to be its potential for genotoxicity. Further comprehensive preclinical safety studies are essential to fully delineate the risk profile of 5-Iodotubercidin and to determine its viability as a future antituberculosis agent. This guide provides a framework for understanding and comparing the safety of these two compounds, highlighting the critical need for continued research in the development of safer and more effective treatments for tuberculosis.

References

Assessing the Synergy: A Comparative Guide to Antituberculosis Agent-5 in Combination with Delamanid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the synergistic effects of a novel antituberculosis candidate, "Antituberculosis agent-5," when used in combination with delamanid (B1670213). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new treatment regimens for multidrug-resistant tuberculosis (MDR-TB).

Mechanisms of Action: A Combined Assault on Mycobacterium tuberculosis

Delamanid is a prodrug from the nitro-dihydro-imidazooxazole class that is activated by the deazaflavin (F420)-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis.[1][2][3][4] This activation leads to the generation of reactive nitrogen species, which inhibit the synthesis of essential mycolic acids, specifically methoxy-mycolic and keto-mycolic acids, components crucial for the integrity of the mycobacterial cell wall.[1][2][3][4][5] This disruption of the cell wall ultimately leads to bacterial cell death.[4]

The proposed mechanism of action for "this compound" is centered on the inhibition of protein synthesis by targeting the bacterial ribosome. A synergistic interaction with delamanid is hypothesized, wherein the weakening of the cell wall by delamanid may enhance the penetration of "this compound," leading to a more potent combined effect.

cluster_delamanid Delamanid Activation and Action Delamanid_prodrug Delamanid (Prodrug) Ddn Ddn Nitroreductase (F420-dependent) Delamanid_prodrug->Ddn Activation Active_Metabolite Reactive Nitrogen Species Ddn->Active_Metabolite Generation Mycolic_Acid Mycolic Acid Synthesis Active_Metabolite->Mycolic_Acid Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death cluster_workflow Synergy Assessment Workflow start Start: Isolate M. tuberculosis strains mic Determine MIC of each drug individually start->mic checkerboard Checkerboard Assay (FICI Calculation) mic->checkerboard time_kill Time-Kill Curve Analysis (Bactericidal Activity) mic->time_kill data_analysis Data Analysis and Interpretation checkerboard->data_analysis time_kill->data_analysis conclusion Conclusion on Synergy data_analysis->conclusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Antituberculosis Agent-5

Author: BenchChem Technical Support Team. Date: December 2025

The effective management and disposal of investigational compounds such as Antituberculosis Agent-5 are paramount to ensuring the safety of laboratory personnel, the broader community, and the environment. Adherence to rigorous disposal protocols is essential to mitigate risks associated with chemical hazards and potential biological contamination. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound to fully understand its specific hazards, including reactivity, toxicity, and environmental impact. All personnel handling this agent must be thoroughly trained on its potential risks and the appropriate emergency procedures.

Personal Protective Equipment (PPE): A fundamental aspect of safe handling involves the consistent use of appropriate PPE. The minimum required PPE for handling this compound and its associated waste includes:

  • Gloves: Double chemotherapy gloves are recommended.

  • Gown: A disposable gown should be worn to protect clothing and skin.

  • Respiratory Protection: An N95 respirator or higher is necessary to prevent inhalation of aerosols.

  • Eye Protection: Safety glasses or goggles are mandatory to shield against splashes.

All handling of this compound and its waste should be conducted within a certified Class II Biosafety Cabinet (BSC) to minimize the risk of aerosolization and exposure.[1]

II. Waste Segregation and Classification

Proper segregation of waste at the point of generation is the cornerstone of a safe and compliant disposal process. Waste contaminated with this compound should be meticulously categorized to ensure it is handled by the appropriate disposal stream. Research laboratories generate multiple waste streams, and it is crucial to manage each according to regulatory standards.[2][3]

Table 1: Classification and Segregation of this compound Waste

Waste CategoryDescriptionCollection Container
Chemical Waste Unused or expired this compound, stock solutions, grossly contaminated labware (e.g., beakers, flasks), and chemical reagents used in synthesis or analysis.[1]Clearly labeled, leak-proof, and chemically compatible container. The container must be marked with the words "Hazardous Waste," the full chemical name, and associated hazards.[4]
Infectious Waste All materials that have come into direct contact with Mycobacterium tuberculosis, including cultures, patient specimens, and contaminated consumables (e.g., pipette tips, culture tubes, petri dishes).[1][5]Autoclavable biohazard bags. These materials must be decontaminated before final disposal.[6]
Sharps Waste Needles, syringes, broken glass, and other sharp items contaminated with either this compound or Mycobacterium tuberculosis.[1][2]Puncture-resistant sharps containers clearly labeled with the biohazard symbol.
General Laboratory Waste Items not contaminated with chemical or biological hazards, such as clean packaging and office paper.Standard laboratory trash bins.

III. Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the safe disposal of each category of waste associated with this compound.

  • Labeling and Containment:

    • Ensure the original container is securely sealed and clearly labeled as "Waste" or "Expired."

    • If transferring to a new container, use one that is chemically compatible and label it with "Hazardous Waste," the full chemical name "this compound," the date, and the principal investigator's contact information.[4]

  • Storage:

    • Store the chemical waste in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow the EPA's Subpart K regulations for academic laboratories, which may include a maximum storage time of six months.[4]

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

    • Do not dispose of pure this compound down the drain or in the regular trash.[7]

This category includes items potentially contaminated with both this compound and Mycobacterium tuberculosis.

  • Initial Containment:

    • Place all contaminated consumables (pipette tips, microfuge tubes, etc.) into an autoclavable biohazard bag within the BSC.

  • Decontamination:

    • All positive TB cultures and potentially infectious materials must be autoclaved before disposal.[5][6]

    • The standard autoclave cycle for decontamination is typically 121°C for a minimum of 30-60 minutes, but this should be validated for effectiveness.

  • Final Disposal:

    • After autoclaving, the decontaminated waste can often be disposed of as regular biomedical waste. However, institutional policies may vary.

    • If possible, materials from TB laboratories should not be discarded in a landfill even after decontamination; incineration is often the preferred method.[5][6]

  • Collection:

    • Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.

  • Storage and Sealing:

    • Do not overfill the sharps container. Seal it when it is approximately three-quarters full.

  • Disposal:

    • The sealed sharps container should be disposed of through your institution's biohazardous or medical waste stream, which typically involves incineration.[8]

The logical flow for making disposal decisions is illustrated in the diagram below.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Initial Assessment cluster_2 Step 2: Segregation cluster_3 Step 3: Treatment & Disposal start Generate Waste Item (e.g., pipette tip, expired chemical) assess Is the item contaminated with This compound or M. tuberculosis? start->assess is_sharp Is the item a sharp? assess->is_sharp Yes general_waste Dispose in General Laboratory Trash assess->general_waste No is_chemical Is it pure chemical or grossly contaminated? is_sharp->is_chemical No sharps_bin Place in Sharps Container is_sharp->sharps_bin Yes chemical_waste Collect as Hazardous Chemical Waste is_chemical->chemical_waste Yes bio_waste Collect in Biohazard Bag is_chemical->bio_waste No final_disposal Dispose via Institutional Waste Stream (e.g., Incineration) sharps_bin->final_disposal chemical_waste->final_disposal autoclave Autoclave to Decontaminate bio_waste->autoclave autoclave->final_disposal

Disposal Decision Workflow for this compound

IV. Alternative Disposal and Deactivation Methods

For certain waste streams, alternative disposal methods may be considered, although these often require specialized expertise and equipment.

Table 2: Alternative Disposal and Deactivation Methods

MethodDescriptionApplicationConsiderations
Incineration High-temperature thermal destruction of waste.The preferred method for sharps and biohazardous waste to ensure complete destruction of infectious agents.[5]Must be carried out in a licensed facility. Burning at low temperatures or in open containers is not acceptable and can release toxic pollutants.[9]
Chemical Decomposition Using chemical reactions to neutralize or degrade the active compound.May be applicable for liquid waste containing this compound.Requires detailed knowledge of the agent's chemical properties and manufacturer's recommendations. This method is often complex and requires chemical expertise.[9][10]
Encapsulation/Inertization Immobilizing the pharmaceutical waste within a solid, inert matrix (e.g., cement).An option for solid and semi-solid chemical waste before landfilling.[9][10]This method makes the waste non-dispersible but does not destroy the chemical agent. Not suitable for infectious waste unless decontaminated first.

Experimental Protocol: Chemical Inactivation of Liquid Waste

While a specific protocol for this compound is not available, a general approach for the chemical inactivation of antitubercular liquid waste can be adapted. This procedure should only be performed by trained personnel with approval from their institution's EHS department.

  • Preparation:

    • Work within a chemical fume hood.

    • Wear all required PPE.

    • Consult the SDS for this compound to identify appropriate neutralizing agents (e.g., strong acid, base, or oxidizing agent).

  • Neutralization (Hypothetical Example):

    • Slowly add a 1 M sodium hydroxide (B78521) solution to the liquid waste while stirring continuously.

    • Monitor the pH of the solution. The goal is to achieve and maintain a pH that facilitates the hydrolysis or degradation of the agent.

    • Control the temperature of the reaction, as it may be exothermic.

  • Validation:

    • After the reaction is complete, an analytical method (e.g., HPLC) should be used to confirm the degradation of this compound to below a specified level of concern.

  • Disposal:

    • Once confirmed to be deactivated, the neutralized solution may be disposed of down the sanitary sewer, pending approval from local water authorities and the institutional EHS office.

By implementing these comprehensive procedures, research institutions can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.

References

Personal protective equipment for handling Antituberculosis agent-5

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal protocols for Antituberculosis Agent-5, a nitrofuran-class compound identified as N-(2-Methoxybenzyl)-5-nitrofuran-2-carboxamide. Adherence to these guidelines is mandatory for all personnel involved in the handling of this agent to ensure personal safety and regulatory compliance.

Agent Identification and Hazard Assessment

This compound is a research chemical with the following identifiers:

PropertyValue
Chemical Name N-(2-Methoxybenzyl)-5-nitrofuran-2-carboxamide[1]
Alternative Names WAY-638127[1]
CAS Number 313981-44-1[1][2]
Molecular Formula C13H12N2O5[1][2]
Molecular Weight 276.24 g/mol [2]

Hazard Classification: Based on available Safety Data Sheet (SDS) information, this compound is classified as:

  • Skin Irritant (Category 2) [2]

  • Serious Eye Irritant (Category 2A) [2]

The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the utmost care, assuming it may have other unknown hazards.

Personal Protective Equipment (PPE) and Engineering Controls

All handling of this compound must be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols. The following PPE is mandatory:

PPE ComponentSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]
Eye Protection Safety goggles with side-shields.[2]
Body Protection Impervious clothing, such as a fully-buttoned laboratory coat.[2]
Respiratory Protection A suitable respirator should be used if there is a risk of generating dust or aerosols that cannot be controlled by the fume hood.[2]

Operational Plan: Handling and Storage

Safe Handling Procedures
  • Preparation : Before handling, ensure that a safety shower and eyewash station are accessible.[2]

  • Weighing and Aliquoting : Conduct all weighing and preparation of solutions within a chemical fume hood to minimize exposure.

  • Spill Prevention : Use appropriate labware and handling techniques to prevent spills.

  • Personal Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Storage
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is -20°C.[1]

Emergency Procedures

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[2]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the waste in a sealed container for disposal. Prevent the spill from entering drains or waterways.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Segregation :

    • Solid Waste : Collect unused compound and contaminated disposable labware (e.g., pipette tips, weighing boats) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Collect solutions containing the agent in a separate, sealed, and labeled container for non-halogenated organic liquid waste. Do not mix with other waste streams.

  • Labeling : All waste containers must be labeled with "HAZARDOUS WASTE" and the full chemical name: "N-(2-Methoxybenzyl)-5-nitrofuran-2-carboxamide, CAS 313981-44-1".

  • Storage of Waste : Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal by a certified hazardous waste management service. Organic solvents used for this compound should be disposed of in designated solvent waste canisters.[2]

Experimental Protocol: In Vitro Antimycobacterial Activity Assay (General Workflow)

While a specific, detailed experimental protocol for this compound is not publicly available, the following provides a general workflow for assessing the in vitro activity of a novel compound against Mycobacterium tuberculosis (M.tb). This should be adapted based on the specific laboratory's standard operating procedures and biosafety level requirements (BSL-3 for M.tb).

Workflow Diagram

experimental_workflow General Workflow for In Vitro Antitubercular Activity Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout cluster_analysis Data Analysis prep_compound Prepare stock solution of this compound in DMSO serial_dilute Perform serial dilutions of the compound in a 96-well plate prep_compound->serial_dilute prep_media Prepare Middlebrook 7H9 broth prep_media->serial_dilute prep_mtb Culture M.tb H37Rv to mid-log phase add_mtb Inoculate wells with M.tb suspension prep_mtb->add_mtb serial_dilute->add_mtb incubate Incubate plates at 37°C for 7-14 days add_mtb->incubate controls Include positive (e.g., Isoniazid) and negative (DMSO) controls controls->incubate readout Measure bacterial growth (e.g., using Resazurin (B115843) Microtiter Assay or optical density) incubate->readout determine_mic Determine the Minimum Inhibitory Concentration (MIC) readout->determine_mic

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Methodology (General Steps)
  • Preparation of Compound Stock Solution : Aseptically prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile dimethyl sulfoxide (B87167) (DMSO).

  • Culture of M. tuberculosis : Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol (B35011) at 37°C with shaking until it reaches the mid-logarithmic growth phase.

  • Assay Plate Preparation : In a sterile 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in 7H9 broth to achieve a range of desired final concentrations.

  • Inoculation : Adjust the turbidity of the M.tb culture to a McFarland standard of 0.5 and further dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Controls : Include wells with a standard antitubercular drug (e.g., isoniazid) as a positive control and wells with DMSO (at the same concentration as in the test wells) as a negative (vehicle) control. Also include wells with media only as a sterility control.

  • Incubation : Seal the plates in a secondary container and incubate at 37°C for 7 to 14 days.

  • Determination of MIC : After incubation, assess bacterial growth. A common method is the Resazurin Microtiter Assay (REMA), where resazurin is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Signaling Pathway: Postulated Mechanism of Action

This compound belongs to the nitrofuran class of compounds. The antimicrobial activity of nitroaromatic compounds like nitrofurans and nitroimidazoles against M. tuberculosis is generally dependent on the reductive activation of their nitro group by a bacterial-specific enzyme system. This process generates reactive nitrogen species, such as nitric oxide, which are toxic to the bacteria.

mechanism_of_action Postulated Mechanism of Action for Nitrofuran Antitubercular Agents Agent This compound (Nitrofuran Prodrug) Activation Reductive Activation by Mycobacterial Nitroreductase (e.g., Ddn) Agent->Activation Enters M. tuberculosis RNS Generation of Reactive Nitrogen Species (RNS) (e.g., Nitric Oxide) Activation->RNS Targets Damage to Cellular Targets: - DNA - Proteins - Lipids RNS->Targets Death Bacterial Cell Death Targets->Death

Caption: Postulated bioactivation pathway for nitrofuran-class antitubercular agents.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.